3,4-Difluorophenylacetyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-difluorophenyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c9-8(12)4-5-1-2-6(10)7(11)3-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXZDVXZDDNPFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562255 | |
| Record name | (3,4-Difluorophenyl)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121639-61-0 | |
| Record name | (3,4-Difluorophenyl)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of 3,4-Difluorophenylacetyl Chloride
This technical guide provides a comprehensive overview of the core chemical properties, reactivity, synthesis, and safety considerations for this compound. This information is intended to support laboratory research and drug development activities.
Core Chemical Properties
This compound is a fluorinated organic compound utilized as a building block in chemical synthesis. Its properties are summarized below.
| Property | Value | Source |
| CAS Number | 121639-61-0 | [1] |
| Molecular Formula | C₈H₅ClF₂O | [1][2][3] |
| Molecular Weight | 190.57 g/mol | [1][3] |
| Appearance | Pink oil or solid | [1][3] |
| Boiling Point | 224.5 ± 30.0 °C (Predicted) | [1] |
| Density | 1.369 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage Temperature | 2-8°C | [1] |
| InChI Key | NHXZDVXZDDNPFM-UHFFFAOYSA-N | [2][3] |
| Canonical SMILES | C1=CC(=C(C=C1CC(=O)Cl)F)F | [3] |
Reactivity and Stability
Stability: Under recommended storage conditions (2-8°C in a dry, well-ventilated area), this compound is stable.[1][4]
Reactivity: As an acyl chloride, its reactivity is dominated by the electrophilic carbonyl carbon.
-
Reaction with Water: It reacts with water, potentially violently, to hydrolyze back to the parent carboxylic acid (3,4-Difluorophenylacetic acid) and generate corrosive hydrogen chloride gas.[4][5] This moisture sensitivity necessitates handling under inert and dry conditions.
-
Reaction with Nucleophiles: It readily reacts with various nucleophiles in acylation reactions. This includes:
-
Alcohols to form esters.
-
Amines to form amides.
-
Carboxylates to form anhydrides.
-
-
Incompatibilities: The compound is incompatible with strong bases, alcohols, and oxidizing agents.[4][5]
A general workflow for a nucleophilic acyl substitution reaction involving this compound is illustrated below.
Caption: Typical experimental workflow for an acylation reaction.
Experimental Protocols
While a specific protocol for the synthesis of this compound is not detailed in the provided results, a general and widely used experimental method involves the reaction of the corresponding carboxylic acid with a chlorinating agent.
General Synthesis of Acyl Chlorides from Carboxylic Acids:
Objective: To convert 3,4-Difluorophenylacetic acid to this compound.
Reagents:
-
3,4-Difluorophenylacetic acid
-
Chlorinating agent (e.g., Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂))[6][7]
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Benzene)[6]
-
Catalytic amount of Dimethylformamide (DMF) (if using oxalyl chloride)[8]
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), charge a dry reaction flask with 3,4-Difluorophenylacetic acid and the anhydrous solvent.
-
If using oxalyl chloride, add a catalytic amount of DMF.[8]
-
Slowly add the chlorinating agent (typically 1.2 to 2.5 equivalents) to the mixture at room temperature or while cooling in an ice bath.[6]
-
After the addition is complete, stir the reaction mixture at room temperature or with gentle heating (reflux) for a specified period (e.g., 1.5 to 4 hours) until the evolution of gas (HCl or SO₂) ceases.[7][8]
-
Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC or IR spectroscopy to observe the disappearance of the carboxylic acid).
-
Remove the excess solvent and chlorinating agent by rotary evaporation under reduced pressure.[7][8]
-
The crude this compound can often be used directly or purified further by vacuum distillation.[6][7]
The logical relationship for this synthesis is depicted in the following diagram.
Caption: General synthesis pathway for this compound.
Safety and Handling
Hazard Identification:
-
Hazard Class: 8 (Corrosive)[1]
-
GHS Classification: Based on related acyl chlorides, it is expected to cause severe skin burns and eye damage.[9] It is corrosive and a lachrymator.[1][4]
Handling Precautions:
-
Use only in a well-ventilated area or under a chemical fume hood.[4][10]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4][10]
-
Do not allow contact with skin, eyes, or clothing.[10]
-
Keep away from incompatible materials such as water, strong bases, alcohols, and oxidizing agents.[4][10]
-
Ground all equipment when handling to prevent static discharge.[5]
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[10]
-
Eye Contact: Immediately rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[10]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10]
Fire Safety:
-
The compound is combustible.[5]
-
Suitable extinguishing media include carbon dioxide, dry chemical powder, dry sand, or alcohol-resistant foam.[4][11]
-
Do not use water directly as it reacts with the substance. Water spray may be used to cool containers.[5]
-
Fire will produce irritating, corrosive, and/or toxic gases, including hydrogen chloride and carbon oxides.[5][10]
References
- 1. This compound CAS#: 121639-61-0 [m.chemicalbook.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 5. PHENYLACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Synthesis of Phenylacetyl Chloride , Hive Methods Discourse [chemistry.mdma.ch]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 4-Fluorophenylacetyl chloride | C8H6ClFO | CID 3744988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. lobachemie.com [lobachemie.com]
An In-depth Technical Guide to 3,4-Difluorophenylacetyl Chloride: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Difluorophenylacetyl chloride is a halogenated aromatic acyl chloride of significant interest in medicinal chemistry and organic synthesis. Its difluorinated phenyl ring offers unique electronic properties that can enhance the pharmacological profile of target molecules, making it a valuable building block in the design of novel therapeutics. This technical guide provides a comprehensive overview of the structure, synthesis, and potential applications of this compound, with a focus on its role in the development of anti-inflammatory agents. Detailed experimental protocols and spectral data are presented to facilitate its use in a research and development setting.
Chemical Structure and Properties
This compound possesses a molecular formula of C₈H₅ClF₂O and a molecular weight of 190.57 g/mol . The structure consists of a phenylacetyl chloride backbone with two fluorine atoms substituted at the 3 and 4 positions of the benzene ring.
The presence of the two electron-withdrawing fluorine atoms on the aromatic ring significantly influences the reactivity of the acyl chloride group and the overall electronic properties of the molecule. This fluorination can lead to improved metabolic stability, increased binding affinity to biological targets, and altered lipophilicity in derivative compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 121639-61-0 | [1] |
| Molecular Formula | C₈H₅ClF₂O | [1] |
| Molecular Weight | 190.57 g/mol | [1] |
| Appearance | Solid | |
| Boiling Point | 224.5 ± 30.0 °C (Predicted) | |
| Density | 1.369 ± 0.06 g/cm³ (Predicted) |
Synthesis of this compound
The primary route for the synthesis of this compound involves the conversion of the corresponding carboxylic acid, 3,4-difluorophenylacetic acid, using a chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are commonly employed for this transformation.
Synthesis of the Precursor: 3,4-Difluorophenylacetic Acid
A potential synthetic route to 3,4-difluorophenylacetic acid can be inferred from general procedures for similar compounds. One common method involves the hydrolysis of a corresponding nitrile or the oxidation of a suitable alcohol or aldehyde.
Conversion to this compound: Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound from 3,4-difluorophenylacetic acid.
dot
Caption: General workflow for the synthesis of this compound.
Materials:
-
3,4-Difluorophenylacetic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, add 3,4-difluorophenylacetic acid.
-
Add an excess of thionyl chloride (e.g., 2-3 equivalents) or oxalyl chloride (e.g., 1.5-2 equivalents) in an anhydrous solvent like DCM. If using oxalyl chloride, a catalytic amount of DMF is typically added.
-
Stir the reaction mixture at room temperature. Gentle heating may be required to initiate or complete the reaction.
-
Monitor the progress of the reaction by observing the cessation of gas evolution (HCl and SO₂ with thionyl chloride; HCl, CO, and CO₂ with oxalyl chloride).
-
Once the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation to yield the final product.
Spectral Characterization
Table 2: Predicted Spectral Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (multiplets, ~7.0-7.4 ppm), Methylene protons (-CH₂-) (singlet, ~4.0-4.3 ppm) |
| ¹³C NMR | Carbonyl carbon (~170 ppm), Aromatic carbons (multiple signals, ~115-155 ppm, with C-F coupling), Methylene carbon (~50 ppm) |
| IR Spectroscopy | Strong C=O stretch (~1780-1820 cm⁻¹), C-Cl stretch (~650-850 cm⁻¹), Aromatic C-H and C=C stretches, C-F stretches (~1100-1300 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 190, Isotope peak (M+2) due to ³⁷Cl, Fragmentation pattern showing loss of Cl (m/z 155) and COCl (m/z 127) |
Applications in Drug Development
Acyl chlorides are highly reactive intermediates used to form amides, esters, and ketones. The reaction of this compound with primary or secondary amines is a common method for synthesizing N-substituted 2-(3,4-difluorophenyl)acetamides. These amide derivatives are of particular interest in drug discovery.
Role as a Building Block for COX-2 Inhibitors
The 3,4-difluorophenyl moiety is a structural feature found in some potent and selective cyclooxygenase-2 (COX-2) inhibitors. The selective inhibition of COX-2 is a key therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).
While direct synthesis of commercial drugs using this compound is not extensively documented in publicly available literature, it serves as a valuable building block for creating analogues of known COX-2 inhibitors, such as Celecoxib, for structure-activity relationship (SAR) studies.[2]
dot
Caption: Simplified signaling pathway of COX-2 inhibition.
Experimental Protocol for Amide Synthesis
The following protocol describes the general procedure for the reaction of this compound with an amine to form an amide.
dot
Caption: General workflow for the synthesis of amides from this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
Dissolve the amine and the base in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound in the same solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Perform an aqueous work-up by washing the reaction mixture sequentially with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
The crude amide product can be purified by recrystallization or column chromatography.
Safety and Handling
This compound is a reactive and corrosive compound. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. It is moisture-sensitive and will react with water to produce hydrochloric acid.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its difluorinated aromatic ring provides a means to introduce fluorine atoms into target molecules, potentially enhancing their therapeutic properties. The straightforward synthesis of this acyl chloride and its reactivity towards nucleophiles make it an attractive starting material for the generation of compound libraries for drug discovery programs, especially in the search for new anti-inflammatory agents. Further research into the applications of this compound is warranted to fully explore its potential in the development of novel pharmaceuticals.
References
(3,4-difluorophenyl)acetyl chloride IUPAC name
An In-depth Technical Guide to 2-(3,4-Difluorophenyl)acetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3,4-difluorophenyl)acetyl chloride, a key intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document details its chemical identity, properties, synthesis, and significant applications, with a focus on its role in the development of novel therapeutic agents. Experimental protocols and quantitative data are presented to support researchers in its practical application.
Chemical Identity and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound commonly known as (3,4-difluorophenyl)acetyl chloride is 2-(3,4-difluorophenyl)acetyl chloride .
This compound is an acyl chloride derivative of 3,4-difluorophenylacetic acid. The presence of the difluorinated phenyl ring and the reactive acetyl chloride moiety makes it a valuable building block in medicinal chemistry. The fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making it a desirable feature in drug design.
Table 1: Physicochemical Properties of 2-(3,4-Difluorophenyl)acetyl Chloride
| Property | Value | Source |
| Molecular Formula | C₈H₅ClF₂O | [1] |
| Molecular Weight | 190.58 g/mol | [1] |
| SMILES | O=C(Cl)CC1=CC=C(F)C(F)=C1 | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis
The primary route for the synthesis of 2-(3,4-difluorophenyl)acetyl chloride involves the chlorination of its corresponding carboxylic acid, 3,4-difluorophenylacetic acid.
General Synthesis Pathway
The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. Several chlorinating agents can be employed for this purpose.
Experimental Protocol: Chlorination using Thionyl Chloride
This protocol describes a common laboratory-scale synthesis of 2-(3,4-difluorophenyl)acetyl chloride from 3,4-difluorophenylacetic acid using thionyl chloride (SOCl₂). Thionyl chloride is often preferred as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture.[2]
Materials:
-
3,4-Difluorophenylacetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Dry reaction vessel with a reflux condenser and a gas trap
Procedure:
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-difluorophenylacetic acid in an excess of the anhydrous solvent.
-
Slowly add a stoichiometric excess of thionyl chloride (typically 1.2 to 2.0 equivalents) to the solution at room temperature with stirring. The reaction is exothermic.
-
After the initial reaction subsides, heat the mixture to reflux and maintain for 1-3 hours, or until the evolution of gaseous byproducts ceases.
-
Monitor the reaction progress by techniques such as TLC or GC-MS.
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.
-
The crude 2-(3,4-difluorophenyl)acetyl chloride can be purified by vacuum distillation.
Table 2: Comparison of Common Chlorinating Agents [2]
| Chlorinating Agent | Formula | Byproducts | Separation |
| Thionyl chloride | SOCl₂ | SO₂(g), HCl(g) | Gaseous, easily removed |
| Oxalyl chloride | (COCl)₂ | CO₂(g), CO(g), HCl(g) | Gaseous, easily removed |
| Phosphorus pentachloride | PCl₅ | POCl₃(l), HCl(g) | Liquid byproduct, requires distillation |
| Phosphorus trichloride | PCl₃ | H₃PO₃(s) | Solid byproduct, requires filtration |
Applications in Drug Development
2-(3,4-Difluorophenyl)acetyl chloride is a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the facile reaction of the acyl chloride group with various nucleophiles, such as amines, alcohols, and carbanions.
Role as a Synthetic Building Block
The primary application of 2-(3,4-difluorophenyl)acetyl chloride is as a building block for introducing the 2-(3,4-difluorophenyl)acetyl moiety into larger molecules. This is particularly relevant in the development of pharmaceuticals and agrochemicals.[3] The difluorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Synthesis of Anti-inflammatory and Analgesic Agents
3,4-Difluorophenylacetic acid and its derivatives are utilized in the research and development of novel anti-inflammatory and analgesic drugs.[3] The introduction of the difluorophenylacetic moiety via the acetyl chloride can lead to compounds with enhanced potency and selectivity.
Safety and Handling
Acyl chlorides, including 2-(3,4-difluorophenyl)acetyl chloride, are corrosive and lachrymatory (tear-inducing). They react exothermically with water, including moisture in the air, to produce hydrogen chloride gas. Therefore, appropriate safety precautions must be taken during handling.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.
-
Keep away from water and sources of moisture.
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.
Conclusion
2-(3,4-Difluorophenyl)acetyl chloride is a crucial chemical intermediate with significant applications in the pharmaceutical and agrochemical sectors. Its well-defined synthesis and versatile reactivity make it an invaluable tool for medicinal chemists and researchers in drug discovery and development. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory and in industrial processes.
References
An In-depth Technical Guide on the Physical Properties of 3,4-Difluorophenylacetyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 3,4-Difluorophenylacetyl chloride. The information is curated for professionals in research and development who require precise data for chemical synthesis, reaction planning, and quality control.
Core Physical and Chemical Properties
This compound is a halogenated acyl chloride derivative. Its physical characteristics are crucial for handling, storage, and application in synthetic organic chemistry. The quantitative data available for this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 121639-61-0 | |
| Molecular Formula | C₈H₅ClF₂O | |
| Molecular Weight | 190.58 g/mol | |
| Physical Form | Oil/Liquid | |
| Color | Pink / Clear yellow | |
| Boiling Point | 224.5 ± 30.0 °C (Predicted) | |
| Density | 1.369 ± 0.06 g/cm³ (Predicted) | |
| Storage Temperature | 2-8°C | |
| HS Code | 29163990 |
Note: Some physical properties, such as boiling point and density, are predicted values from chemical modeling software and may vary from experimentally determined values.
Experimental Protocols for Property Determination
While specific experimental protocols for the determination of the physical properties of this compound are not extensively detailed in publicly available literature, standard laboratory procedures for characterizing liquid acyl chlorides are applicable. Below are detailed methodologies for key experiments.
Boiling Point Determination (Micro-Reflux Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-reflux method is effective.[1]
Apparatus:
-
Small test tube (e.g., 150 mm diameter)
-
Heating block or oil bath
-
Magnetic stirrer and a small stir bar
-
Thermometer or temperature probe
-
Clamps and stand
Procedure:
-
Place approximately 0.5 mL of this compound into the test tube along with a small magnetic stir bar.
-
Position the test tube in the heating block on a hot plate stirrer.
-
Clamp a thermometer such that the bulb is approximately 1 cm above the surface of the liquid.[1]
-
Begin gentle stirring and heating.
-
Observe the formation of a "reflux ring," which is a zone of vapor condensation on the inner wall of the test tube.
-
Adjust the thermometer position so that the bulb is level with this reflux ring.
-
The stable temperature reading at which the vapor is continuously condensing is recorded as the boiling point.[1]
Density Measurement
Density is the mass per unit volume of a substance. It is a fundamental physical property that can be determined with high precision.[2][3]
Apparatus:
-
Analytical balance (accurate to ±0.001 g)
-
Volumetric flask or pycnometer (e.g., 5 or 10 mL)
-
Temperature-controlled water bath
Procedure:
-
Carefully clean and dry the volumetric flask or pycnometer and record its empty mass.
-
Equilibrate the this compound to a specific temperature (e.g., 20°C) using a water bath.
-
Fill the flask to the calibration mark with the temperature-equilibrated liquid, ensuring no air bubbles are present.
-
Record the mass of the filled flask.
-
The mass of the liquid is the difference between the filled and empty flask masses.
-
The density is calculated by dividing the mass of the liquid by the known volume of the flask.
Spectroscopic Analysis
Spectroscopic methods are essential for confirming the identity and purity of this compound.
-
Infrared (IR) Spectroscopy: Acyl chlorides exhibit a characteristic strong carbonyl (C=O) stretching absorption at a high frequency, typically in the range of 1775–1810 cm⁻¹.[4][5] This is a key diagnostic peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Protons on the carbon adjacent to the carbonyl group (α-protons) will typically appear in the δ 2.0–2.5 ppm region.[6] The aromatic protons will show complex splitting patterns in the aromatic region of the spectrum, influenced by the fluorine substituents.
-
¹³C NMR: The carbonyl carbon of an acyl chloride is characteristically observed in the δ 160–180 ppm range.[6]
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak, and a prominent fragmentation pattern is the loss of the chlorine atom to form a stable acylium ion.[5]
Logical Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and quality control of an acyl chloride like this compound, which is typically synthesized from the corresponding carboxylic acid.
Caption: Synthesis and Quality Control Workflow.
References
Technical Guide: Physicochemical Properties and Synthetic Protocol of 3,4-Difluorophenylacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties, particularly the boiling point, and a detailed experimental protocol for the synthesis of 3,4-Difluorophenylacetyl chloride. This compound is a valuable building block in medicinal chemistry and materials science, and a thorough understanding of its properties and preparation is crucial for its effective application.
Core Physicochemical Data
The boiling point is a critical physical constant for the purification and handling of this compound. The available data is summarized in the table below. It is important to note that acyl chlorides are often thermally labile, and distillation is frequently performed under reduced pressure to prevent decomposition.
| Property | Value | Conditions | Data Type |
| Boiling Point | 91-92 °C | at 6 mmHg | Experimental |
| Boiling Point | 224.5 ± 30.0 °C | at 760 mmHg | Predicted |
Comparative Boiling Points of Related Compounds
To provide context, the boiling points of structurally similar phenylacetyl chloride derivatives are presented below. The degree and position of fluorine substitution, as well as the presence of other halogens, significantly influence the volatility of these compounds.
| Compound | Boiling Point | Pressure (mmHg) |
| (3-Fluorophenyl)acetyl chloride | 217.2 °C | 760 |
| 4-Fluorophenylacetyl chloride | 60 °C | 8[1] |
| (3,4-Dichlorophenyl)acetyl chloride | 142 °C (Flash Point) | Not specified |
Experimental Protocol: Synthesis of this compound
The following protocol details the conversion of 3,4-difluorophenylacetic acid to this compound. This procedure is based on established methods for the synthesis of acyl chlorides from carboxylic acids.
Materials and Reagents
-
3,4-Difluorophenylacetic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen gas (N₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Distillation apparatus
-
Vacuum pump
Procedure
-
Reaction Setup : A dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled. The entire apparatus is flame-dried or oven-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Charging the Flask : 3,4-Difluorophenylacetic acid (10.0 g, 58.1 mmol) is added to the flask, followed by 100 mL of anhydrous dichloromethane. The mixture is stirred until the acid is fully dissolved.
-
Initiation of Reaction : A catalytic amount of anhydrous N,N-dimethylformamide (2-3 drops) is added to the stirred solution.
-
Addition of Oxalyl Chloride : Oxalyl chloride (6.2 mL, 71.5 mmol, 1.23 equivalents) is slowly added to the reaction mixture via the dropping funnel over a period of 30 minutes. Vigorous gas evolution (CO₂ and CO) will be observed. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Completion : After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2-3 hours, or until gas evolution ceases. The progress of the reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Work-up and Purification : The solvent and excess oxalyl chloride are removed under reduced pressure using a rotary evaporator. The crude this compound is then purified by vacuum distillation. The fraction boiling at 91-92 °C at 6 mmHg is collected to yield the pure product.
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the logical relationships in the synthesis and the factors influencing the boiling point.
Caption: Workflow for the synthesis of this compound.
Caption: Key determinants of a compound's boiling point.
References
An In-depth Technical Guide to the Infrared Spectrum of 3,4-Difluorophenylacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected Infrared (IR) spectrum of 3,4-difluorophenylacetyl chloride. Due to the limited availability of direct spectral data in public databases, this guide synthesizes information from analogous compounds and foundational spectroscopic principles to predict and interpret the key spectral features of this molecule. This document is intended to assist researchers in identifying and characterizing this compound through IR spectroscopy.
Predicted Infrared Absorption Data
The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the IR spectrum. The predicted wavenumbers, intensities, and assignments for these vibrations are summarized in the table below. These predictions are based on the typical frequency ranges for acyl chlorides, aromatic compounds, and organofluorine compounds.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| ~3100-3000 | Medium to Weak | C-H Stretch | Aromatic Ring |
| ~1800 | Strong, Sharp | C=O Stretch | Acyl Chloride |
| ~1600-1450 | Medium to Weak | C=C Stretch | Aromatic Ring |
| ~1300-1100 | Strong | C-F Stretch | Aryl Fluoride |
| ~800-600 | Strong | C-Cl Stretch | Acyl Chloride |
| ~900-675 | Medium to Strong | C-H Out-of-Plane Bend | Aromatic Ring |
The most prominent and diagnostic peak in the IR spectrum of this compound is expected to be the strong and sharp absorption band of the carbonyl (C=O) group of the acyl chloride, appearing at a high frequency around 1800 cm⁻¹.[1][2][3] Conjugation with the phenyl ring may slightly lower this frequency.[1] The presence of two fluorine atoms on the aromatic ring will result in strong C-F stretching bands, typically found in the 1300-1100 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ range, while the aromatic C=C stretching bands will appear between 1600 and 1450 cm⁻¹.[4][5] The C-Cl stretch of the acyl chloride functional group is expected to be observed in the lower frequency region of the spectrum, generally between 800 and 600 cm⁻¹.[1]
Experimental Protocol for Infrared Spectrum Acquisition
The following protocol outlines a standard procedure for obtaining a high-quality IR spectrum of a liquid sample such as this compound using the thin-film sampling technique with salt plates (e.g., NaCl or KBr).[6]
Materials:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Clean and dry salt plates (NaCl or KBr)
-
Pasteur pipette or glass rod
-
Sample of this compound
-
Appropriate solvent for cleaning (e.g., dry acetone or methylene chloride)
-
Gloves and safety goggles
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize. Perform a background scan to account for atmospheric CO₂ and water vapor.
-
Sample Preparation:
-
Place one clean, dry salt plate on a clean, dry surface in a fume hood.
-
Using a clean Pasteur pipette or glass rod, apply one to two small drops of the liquid this compound to the center of the salt plate.
-
Carefully place the second salt plate on top of the first, gently pressing to create a thin, uniform liquid film between the plates. Avoid introducing air bubbles.
-
-
Spectrum Acquisition:
-
Carefully place the sandwiched salt plates into the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Process the acquired spectrum as needed (e.g., baseline correction, smoothing).
-
Label the significant peaks with their corresponding wavenumbers.
-
-
Cleaning:
Logical Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the analysis and interpretation of the IR spectrum of this compound.
This workflow begins with the acquisition of the spectrum, followed by data processing and peak identification. The subsequent interpretation involves assigning the observed absorption bands to the specific functional groups within the this compound molecule, leading to a final confirmation of its chemical structure.
References
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Mass Spectrometry of 3,4-Difluorophenylacetyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluorophenylacetyl chloride is a reactive acyl chloride derivative of significant interest in organic synthesis and the development of novel pharmaceutical compounds. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quality control. This guide provides an in-depth overview of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound, a detailed experimental protocol for its analysis, and a visual representation of its fragmentation pathway. Due to the limited availability of public domain experimental mass spectra for this specific compound, the fragmentation data presented herein is based on established principles of mass spectrometry and the known fragmentation patterns of analogous phenylacetyl chlorides and other acyl chlorides.
Predicted Mass Spectrometry Data
Electron ionization mass spectrometry of acyl chlorides is characterized by specific fragmentation pathways that provide valuable structural information. For this compound, the molecular ion peak is expected, though it may be of low abundance due to the compound's reactivity. The most prominent fragmentation is anticipated to be the alpha-cleavage of the C-Cl bond, leading to the formation of a stable acylium ion. Subsequent fragmentation of this acylium ion is also expected.
The table below summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for this compound under electron ionization. The presence of a chlorine atom will result in an isotopic peak (M+2) for chlorine-containing fragments, with an intensity of approximately one-third of the main peak.
| Predicted Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) | Proposed Fragmentation Pathway |
| Molecular Ion | [C₈H₅ClF₂O]⁺• | 190/192 | Ionization of the parent molecule |
| Acylium Ion | [C₈H₅F₂O]⁺ | 155 | Loss of a chlorine radical (•Cl) from the molecular ion |
| 3,4-Difluorobenzyl Cation | [C₇H₅F₂]⁺ | 127 | Loss of carbon monoxide (CO) from the acylium ion |
Experimental Protocol for Mass Spectrometry Analysis
The following protocol outlines a general procedure for the analysis of this compound using a gas chromatograph coupled with a mass spectrometer (GC-MS) with an electron ionization source. Given the reactive nature of acyl chlorides, it is imperative to ensure a moisture-free environment during sample preparation and analysis to prevent hydrolysis to the corresponding carboxylic acid.
1. Sample Preparation:
-
Solvent Selection: Use a dry, aprotic organic solvent such as dichloromethane or acetonitrile.
-
Concentration: Prepare a dilute solution of the sample, typically in the range of 10-100 µg/mL.
-
Moisture Control: All glassware and solvents should be thoroughly dried before use. Sample vials should be sealed promptly to minimize exposure to atmospheric moisture.
2. Instrumentation and Parameters:
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electron ionization (EI) source.
-
Gas Chromatograph: A GC system with a suitable capillary column (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane).
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: Scan a mass range appropriate for the expected fragments, for example, m/z 40-250.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min to ensure good separation and peak shape.
-
3. Data Acquisition and Analysis:
-
Acquire the mass spectrum of the eluting peak corresponding to this compound.
-
Analyze the spectrum to identify the molecular ion and the characteristic fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern for structural confirmation.
Visualization of Fragmentation Pathway
The following diagram illustrates the predicted primary fragmentation pathway of this compound under electron ionization.
Caption: Predicted EI fragmentation of this compound.
Technical Guide to the Safe Handling of 3,4-Difluorophenylacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available safety information for 3,4-Difluorophenylacetyl chloride (CAS No. 121639-61-0). A complete Safety Data Sheet (SDS) for this specific compound was not publicly available at the time of writing. Therefore, some procedural recommendations are based on the known hazards of structurally similar compounds and general principles for handling acyl chlorides. Users should always consult a comprehensive, up-to-date SDS from their supplier before handling this chemical and perform a thorough risk assessment.
Chemical Identification and Physical Properties
This compound is a fluorinated organic compound used as a building block in chemical synthesis. Its physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 121639-61-0 | [1] |
| Molecular Formula | C₈H₅ClF₂O | [1] |
| Molecular Weight | 190.57 g/mol | [1] |
| Appearance | Pink oil | [1] |
| Boiling Point (Predicted) | 224.5 ± 30.0 °C | [1] |
| Density (Predicted) | 1.369 ± 0.06 g/cm³ | [1] |
| Storage Temperature | 2-8°C | [1] |
Hazard Identification and Classification
Based on available data, this compound is classified as a corrosive substance. The primary hazards are severe skin burns and eye damage.
| Hazard Category | GHS Classification |
| Pictogram | |
| Signal Word | Danger |
| Hazard Statement | H314: Causes severe skin burns and eye damage |
Note: This classification may be incomplete. Other hazards may be associated with this compound.
Experimental Protocols: Safe Handling and Emergency Procedures
Given the corrosive nature of this compound and its reactivity as an acyl chloride, stringent safety protocols are mandatory. The following procedures are based on best practices for handling similar hazardous chemicals.
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is essential to prevent contact.
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Use a chemically resistant lab coat, apron, and full-length pants. Ensure gloves are rated for handling corrosive and reactive chlorides. Nitrile gloves may not be sufficient; consult glove manufacturer compatibility charts.
-
Respiratory Protection: Handle only in a certified chemical fume hood. If there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors.
Handling and Storage
-
Handling:
-
Always work in a well-ventilated chemical fume hood.
-
Keep the container tightly closed when not in use.
-
Grounding and bonding may be necessary to prevent static discharge if flammable vapors can accumulate.
-
Use only non-sparking tools.
-
Avoid contact with water and other incompatible materials such as alcohols, strong bases, and oxidizing agents. Acyl chlorides react violently with water, releasing hydrogen chloride gas.
-
-
Storage:
First-Aid Measures
Immediate medical attention is required for all exposures.
-
In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
In case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
In case of Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
In case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. DO NOT use water, as it will react violently.
-
Specific Hazards: Thermal decomposition may produce toxic and corrosive gases, including hydrogen chloride and carbon oxides. Containers may explode when heated.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Visualized Workflows
GHS Hazard and Precautionary Workflow
The following diagram illustrates the logical flow from hazard identification to the necessary precautionary actions for handling this compound.
Caption: GHS Hazard and Precautionary Workflow for Corrosive Substances.
This guide is intended to provide a starting point for the safe handling of this compound. It is not a substitute for a formal risk assessment and a thorough review of a supplier-provided Safety Data Sheet. Always prioritize safety and adhere to all institutional and regulatory guidelines when working with hazardous materials.
References
An In-depth Technical Guide to the Hazards and Handling of 3,4-Difluorophenylacetyl Chloride
For researchers, scientists, and drug development professionals, a thorough understanding of the chemical hazards and proper handling procedures for reagents is paramount to ensuring laboratory safety. This guide provides a comprehensive overview of 3,4-Difluorophenylacetyl chloride (CAS No. 121639-61-0), a reactive compound often utilized in organic synthesis.
Chemical Identification and Properties
This compound is an acyl chloride derivative of 3,4-difluorophenylacetic acid. Its reactivity makes it a useful building block in the synthesis of more complex molecules, but also necessitates careful handling.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 121639-61-0 | [1] |
| Molecular Formula | C₈H₅ClF₂O | [1] |
| Molecular Weight | 190.57 g/mol | [1] |
| Appearance | Pink to colorless oil/liquid | [1] |
| Boiling Point | 224.5 ± 30.0 °C (Predicted) | [1] |
| Density | 1.369 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage Temperature | 2-8°C | [1] |
Hazard Identification and Classification
This chemical is classified as hazardous and requires specific precautions. The primary hazards are its corrosive nature and reactivity with water.
Table 2: GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | 1A/1B | H314: Causes severe skin burns and eye damage[2] |
| Serious Eye Damage | 1 | H318: Causes serious eye damage[3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Corrosive to Metals | 1 | H290: May be corrosive to metals |
| Flammable Liquids | 4 | H227: Combustible liquid[3] |
GHS Pictograms:
Corrosion
Signal Word: Danger
Safe Handling and Storage
Proper handling and storage are critical to minimize the risks associated with this compound.
A comprehensive set of PPE must be worn when handling this substance:
-
Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.[3]
-
Skin Protection: Wear impervious clothing and protective gloves (e.g., Butyl rubber).[3][4] Inspect gloves before use and use a proper removal technique to avoid skin contact.[4]
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[3][4] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges is necessary.[3][4]
-
Foot Protection: Safety shoes are recommended.[3]
-
Handle only in a well-ventilated area or under a chemical fume hood.[3]
-
Use non-sparking tools and follow proper grounding procedures to prevent static discharge.[3]
-
Do not eat, drink, or smoke in the handling area.[3]
-
Wash hands thoroughly after handling.
-
Store in a cool, dry, and well-ventilated area.[3]
-
Keep the container tightly closed and under an inert gas, as the substance is moisture-sensitive.[3][4]
-
Store locked up.
-
Store away from incompatible materials such as water, strong oxidizing agents, strong bases, and alcohols.[2][3]
-
Use corrosive-resistant containers.
Caption: Workflow for Safe Handling.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
-
General Advice: Move the victim to fresh air. Call a physician immediately and show them the Safety Data Sheet (SDS). First aiders should protect themselves.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[3] If breathing is difficult or has stopped, provide artificial respiration.[2] Seek immediate medical attention.[3]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin with plenty of water and soap.[3] Seek immediate medical attention.[3]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[3] Remove contact lenses if present and easy to do.[3] Continue rinsing and seek immediate medical attention from an ophthalmologist.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[3]
-
Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, or dry powder.[3] Do not use water directly on the substance as it reacts violently.[2][6]
-
Specific Hazards: The substance is combustible and may form explosive vapor-air mixtures.[3] Thermal decomposition can produce hazardous gases such as carbon oxides and hydrogen chloride.[2][3] Containers may explode if heated.[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][3]
-
Personal Precautions: Evacuate unnecessary personnel.[3] Do not breathe vapors and avoid contact with the substance. Ensure adequate ventilation.
-
Environmental Precautions: Prevent the substance from entering drains or waterways.
-
Containment and Cleaning: For small spills, absorb with a dry, inert material such as sand or vermiculite, and place in a suitable container for disposal.[3][6] For large spills, dike the area and collect the material.[3] Use explosion-proof equipment for cleanup.[3] Do not use water for cleanup.[6]
Caption: Spill Response Workflow.
Stability and Reactivity
Understanding the chemical stability and reactivity is essential for safe storage and use.
-
Reactivity: Reacts violently with water, generating heat and potentially flammable/explosive hydrogen gas if in contact with some metals.[3]
-
Chemical Stability: The product is stable under normal handling and storage conditions.[3]
-
Conditions to Avoid: Avoid heat, sparks, open flames, and moisture.[3]
-
Incompatible Materials: Strong bases, alcohols, oxidizing agents, and water.[3]
-
Hazardous Decomposition Products: Under fire conditions, it can decompose to form carbon oxides and hydrogen chloride gas.[2][3]
Caption: Chemical Reactivity Profile.
Toxicological Information
Detailed toxicological data for this compound is not extensively documented. However, based on its classification as a corrosive substance, it is destructive to the tissues of the mucous membranes and upper respiratory tract upon inhalation.[3] Skin and eye contact will cause severe burns.[2] Ingestion can cause severe damage to the digestive tract.[2]
This guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) for this product before use and consult with your institution's safety officer for any specific questions or concerns.
References
An In-depth Technical Guide to the Storage and Handling of 3,4-Difluorophenylacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential storage and handling conditions for 3,4-Difluorophenylacetyl chloride (CAS No: 121639-61-0), a key reagent in various synthetic applications. Adherence to these guidelines is crucial for maintaining the chemical's integrity, ensuring experimental reproducibility, and guaranteeing laboratory safety.
Core Storage Recommendations
Proper storage of this compound is paramount to prevent its degradation and reaction with environmental factors. The compound is sensitive to moisture and incompatible with several common laboratory reagents.[1][2][3] The following table summarizes the key storage parameters derived from safety data sheets and product information.
| Parameter | Recommended Condition | Source(s) |
| Temperature | Cool, ambient temperature.[1][2][4][5][6] | [1][2][4][5][6] |
| Atmosphere | Store under an inert gas (e.g., nitrogen or argon).[1][3] | [1][3] |
| Environment | Dry and well-ventilated area.[1][2][5][6][7] Keep away from heat and sources of ignition.[1][7] | [1][2][5][6][7] |
| Container | Keep container tightly closed.[1][2][5][6][7][8] Use containers made of appropriate, non-reactive materials. Ground and bond container and receiving equipment.[7] | [1][2][5][6][7][8] |
| Incompatible Materials | Water, strong oxidizing agents, strong bases, and alcohols.[1][2][3][8] | [1][2][3][8] |
Chemical Stability and Reactivity
This compound is stable under recommended storage conditions.[1] However, it is highly reactive with water, a reaction that can be violent and liberate toxic gases.[1][3][7] Contact with moisture will lead to hydrolysis of the acyl chloride to the corresponding carboxylic acid, 3,4-difluorophenylacetic acid, and hydrogen chloride gas. This degradation not only reduces the purity of the starting material but also introduces corrosive byproducts into the storage container, potentially compromising its integrity.
The compound should also be kept away from strong bases, which can catalyze its decomposition, and strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[1][2][3][8] Similarly, alcohols will react with the acyl chloride to form the corresponding esters.
Upon combustion, this compound can produce hazardous decomposition products including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[2][3][8]
Experimental Protocol: Assessment of Hydrolytic Stability
To ensure the quality of this compound for sensitive applications, its hydrolytic stability can be assessed. The following is a representative protocol for such an analysis.
Objective: To quantify the rate of hydrolysis of this compound under controlled conditions.
Materials:
-
This compound
-
Anhydrous acetonitrile (or other suitable aprotic solvent)
-
Deionized water
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Standard laboratory glassware, dried in an oven
-
Inert gas supply (nitrogen or argon)
-
Temperature-controlled reaction vessel
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in anhydrous acetonitrile. From this, prepare a series of calibration standards by serial dilution.
-
Reaction Setup: In a temperature-controlled vessel under an inert atmosphere, add a known volume of anhydrous acetonitrile. Allow the solvent to equilibrate to the desired temperature (e.g., 25 °C).
-
Initiation of Hydrolysis: To the stirred solvent, add a precise volume of the this compound stock solution. At time zero (t=0), inject a specific volume of deionized water to initiate the hydrolysis reaction.
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it with a large volume of cold, anhydrous acetonitrile.
-
HPLC Analysis: Analyze the quenched samples by HPLC. The mobile phase and column conditions should be optimized to achieve good separation between this compound and its hydrolysis product, 3,4-difluorophenylacetic acid.
-
Data Analysis: Construct a calibration curve from the standard solutions. Use this curve to determine the concentration of this compound remaining at each time point. Plot the concentration versus time to determine the rate of hydrolysis.
Visualizations
The following diagrams illustrate the key relationships for safe storage and a typical experimental workflow for stability testing.
References
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 121639-61-0 [b2b.sigmaaldrich.com]
- 5. capotchem.cn [capotchem.cn]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. merckmillipore.com [merckmillipore.com]
- 8. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Amides Using 3,4-Difluorophenylacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of amides using 3,4-difluorophenylacetyl chloride, a valuable reagent in the development of novel chemical entities for research and drug discovery. The inclusion of fluorine atoms in bioactive molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity. This document outlines the key methodologies, presents quantitative data for representative reactions, and illustrates the experimental workflow.
Introduction
Amide bond formation is a cornerstone of medicinal chemistry and organic synthesis. The reaction of an acyl chloride with a primary or secondary amine is a robust and widely used method for preparing amides. This compound is a particularly useful building block, as the resulting 2-(3,4-difluorophenyl)acetamide scaffold is found in various compounds with potential biological activity. The presence of the difluorophenyl moiety can influence the pharmacokinetic and pharmacodynamic properties of a molecule.
This document provides two primary protocols for the synthesis of amides from 3,4-difluorophenylacetic acid derivatives: the direct acylation using this compound and an alternative amide coupling method starting from the corresponding carboxylic acid.
Data Presentation
The following table summarizes the yields for the synthesis of various N-substituted 2-(3,4-difluorophenyl)acetamides and related structures, providing a reference for expected outcomes.
| Entry | Amine/Acid Reactant | Product | Yield (%) | Reference |
| 1 | 3,4-Difluoroaniline and 3,4-Dimethoxyphenylacetyl chloride | N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide | 92% | [1] |
| 2 | 3,4-Difluorophenylacetic acid and 6-(piperazin-1-yl)-[1][2][3]triazolo[4,3-b]pyridazine | 2-(3,4-Difluorophenyl)-1-(4-{[1][2][3]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one | 47% | [3] |
| 3 | 3,4-Difluoroaniline and 4-Chlorophenylacetic acid | 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide | Not specified | [4] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl Amides via Acyl Chloride (Schotten-Baumann Conditions)
This protocol describes the reaction of an amine with an acyl chloride, a classic method for amide bond formation.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine)
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
To a stirred solution of the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (10 mL per mmol of amine) at 0 °C (ice bath), add a solution of this compound (1.1 eq.) in anhydrous dichloromethane dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water (20 mL).
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO3 solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure amide.
Protocol 2: Amide Synthesis using a Coupling Agent (EDC/HOBt)
This protocol provides an alternative method for amide bond formation starting from 3,4-difluorophenylacetic acid and an amine, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.
Materials:
-
3,4-Difluorophenylacetic acid
-
Appropriate primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt) (optional, but recommended to suppress side reactions and racemization)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred solution of 3,4-difluorophenylacetic acid (1.0 eq.), the desired amine (1.0 eq.), and HOBt (1.2 eq.) in anhydrous DCM or DMF (10 mL per mmol of acid) at 0 °C, add EDC (1.2 eq.).
-
Add DIPEA (1.5 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the pure amide.
Visualizations
Caption: Experimental workflows for amide synthesis.
References
- 1. N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iucrdata.iucr.org [iucrdata.iucr.org]
- 3. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Utility of 3,4-Difluorophenylacetamide Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 3,4-difluorophenylacetyl chloride with primary amines is a cornerstone of modern medicinal chemistry, enabling the synthesis of a diverse array of N-substituted 2-(3,4-difluorophenyl)acetamides. This class of compounds has garnered significant attention in drug discovery due to the unique properties conferred by the difluorinated phenyl ring. The fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties such as lipophilicity and pKa, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.
These derivatives have shown promise as potent inhibitors of various enzymes, particularly kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, 3,4-difluorophenylacetamides are valuable scaffolds for the development of targeted therapies. This document provides detailed application notes and experimental protocols for the synthesis of these compounds and highlights their potential in modulating key signaling pathways, with a focus on the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival that is often hyperactivated in cancer.
Reaction of this compound with Primary Amines
The fundamental reaction involves the nucleophilic acyl substitution of a primary amine with this compound. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of a stable amide bond. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct.
General Reaction Scheme:
Applications in Drug Discovery
N-substituted 2-(3,4-difluorophenyl)acetamide derivatives have been investigated for a range of therapeutic applications, including:
-
Anticancer Agents: Many compounds within this class exhibit potent inhibitory activity against various protein kinases implicated in cancer progression, such as those in the PI3K/Akt/mTOR pathway.[1][2]
-
Anti-inflammatory Agents: By targeting enzymes like cyclooxygenase (COX), these compounds can modulate inflammatory responses.
-
Neuroprotective Agents: Some derivatives have shown potential in the treatment of neurodegenerative diseases.[3]
The 3,4-difluorophenyl moiety is a key pharmacophore that contributes to the biological activity of these compounds by engaging in specific interactions within the binding sites of target proteins.
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-2-(3,4-difluorophenyl)acetamides
This protocol describes a general method for the reaction of this compound with various primary aromatic amines.
Materials:
-
This compound
-
Substituted primary amine (e.g., 4-fluoroaniline, 2-aminopyridine, 2-aminothiazole)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)[4]
-
Triethylamine (TEA) or other non-nucleophilic base
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the primary amine (1.0 eq) in anhydrous DCM or THF, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent to the stirred mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with DCM.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired N-substituted-2-(3,4-difluorophenyl)acetamide.
Example Protocol: Synthesis of 2-(3,4-Difluorophenyl)-N-(4-fluorophenyl)acetamide
This protocol is adapted from a similar synthesis of 2-chloro-N-(4-fluorophenyl)acetamide.[5]
Materials:
-
This compound (1.1 eq)
-
4-Fluoroaniline (1.0 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Toluene (50 ml per 0.05 mol of amine)
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 4-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene.
-
Cool the solution in an ice bath.
-
Add this compound (1.1 eq) dropwise over 30 minutes while maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 4 hours.
-
Filter the mixture to remove the triethylamine hydrochloride precipitate.
-
Wash the organic filtrate three times with water.
-
Separate the organic layer and evaporate the toluene under reduced pressure.
-
The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pink blocks of the final product.[5]
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the synthesis of various N-substituted 2-(3,4-difluorophenyl)acetamides and analogous compounds.
| Amine Substrate | Acyl Chloride | Solvent | Base | Time (h) | Temp (°C) | Yield (%) | Reference |
| 3,4-Difluoroaniline | 3,4-Dimethoxyphenylacetyl chloride | THF | - | - | RT | 92 | [4] |
| 4-Fluoroaniline | Chloroacetyl chloride | Toluene | TEA | 4 | RT | - | [5] |
| 3,4-Difluoroaniline | 4-Chlorophenylacetic acid (activated in situ) | DCM | TEA | 3 | 0 | - | [6] |
| 2-Aminothiazole | 3,4-Dichlorophenylacetic acid (activated in situ) | DCM | TEA | 3 | 0 | - | [7] |
| 2-Aminothiazole | Acetyl chloride | Acetone | - | 2 | Reflux | - | [8] |
Note: Yields are highly dependent on the specific substrates and reaction conditions and may require optimization.
Signaling Pathway and Experimental Workflow Diagrams
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a nucleophilic addition-elimination mechanism.
Caption: Nucleophilic addition-elimination mechanism.
Experimental Workflow for Synthesis and Purification
The following diagram illustrates the typical workflow for the synthesis and purification of N-substituted 2-(3,4-difluorophenyl)acetamides.
Caption: General experimental workflow.
PI3K/Akt/mTOR Signaling Pathway Inhibition
Certain 3,4-difluorophenylacetamide derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell proliferation, survival, and metabolism.
Caption: PI3K/Akt/mTOR pathway inhibition.
Conclusion
The reaction of this compound with primary amines provides a versatile and efficient route to a class of compounds with significant potential in drug discovery. The resulting N-substituted 2-(3,4-difluorophenyl)acetamides are promising scaffolds for the development of targeted therapies against a range of diseases, particularly cancer. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis and evaluation of these important molecules. Further exploration of the structure-activity relationships within this compound class is likely to yield novel drug candidates with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3-kinase class I Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 4. N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Esterification with 3,4-Difluorophenylacetyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of esters from 3,4-Difluorophenylacetyl chloride, a versatile building block in medicinal chemistry. The resulting 3,4-difluorophenylacetate esters are of significant interest in drug discovery, particularly in the development of anti-inflammatory and analgesic agents. The inclusion of fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.
General Reaction Scheme
The esterification of this compound with alcohols or phenols proceeds via a nucleophilic acyl substitution. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction:
Experimental Protocols
Protocol 1: General Esterification of Alcohols
This protocol describes a general method for the esterification of primary and secondary alcohols with this compound using a base catalyst.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, isopropanol)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of the alcohol (1.0 eq.) and pyridine or triethylamine (1.2 eq.) in anhydrous dichloromethane or THF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.1 eq.) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired ester.
Protocol 2: Esterification of Phenols under Solvent-Free Conditions
This protocol is an adaptation of a general method for the esterification of phenols using a solid catalyst, which offers a more environmentally friendly approach.
Materials:
-
This compound
-
Phenol or substituted phenol
-
Titanium dioxide (TiO₂, catalyst)
-
Diethyl ether
-
15% Sodium hydroxide solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Reaction vial
-
Separatory funnel
Procedure:
-
To a mixture of the phenol (1.0 eq.) and this compound (1.0 eq.), add a catalytic amount of TiO₂ (e.g., 10 mol%).
-
Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC.
-
After the reaction is complete, add diethyl ether to the mixture and filter to remove the catalyst.
-
Wash the filtrate with 15% NaOH solution to remove unreacted phenol, followed by saturated sodium bicarbonate solution, and water.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.
-
Purify by column chromatography if necessary.
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of various 3,4-difluorophenylacetate esters.
| Entry | Alcohol/Phenol | Base/Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Ethanol | Pyridine | Dichloromethane | 3 | >90 |
| 2 | Isopropanol | Triethylamine | Tetrahydrofuran | 4 | >85 |
| 3 | Phenol | TiO₂ | Solvent-free | 0.5 | ~92 |
| 4 | 4-Chlorophenol | TiO₂ | Solvent-free | 0.75 | High |
| 5 | 4-Methylphenol | TiO₂ | Solvent-free | 0.5 | High |
Note: Yields are indicative and may vary based on specific reaction conditions and scale.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 3,4-difluorophenylacetate esters.
Potential Application in Drug Development: Anti-inflammatory Pathway
Esters derived from compounds structurally related to 3,4-difluorophenylacetic acid have shown potential as anti-inflammatory agents. A plausible mechanism of action involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. The diagram below illustrates a simplified signaling pathway.
Application Notes and Protocols: Friedel-Crafts Acylation using 3,4-Difluorophenylacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds and the synthesis of aryl ketones. These ketones are valuable intermediates in the production of a wide array of fine chemicals, pharmaceuticals, and materials. The incorporation of fluorine atoms into organic molecules is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] This document provides detailed application notes and protocols for the Friedel-Crafts acylation of various aromatic and heteroaromatic compounds using 3,4-difluorophenylacetyl chloride, yielding diaryl ketone derivatives with potential applications in drug discovery and development.
The 3,4-difluorophenyl moiety is a key structural motif in numerous bioactive compounds. Its introduction into a molecular scaffold can significantly modulate the electronic and lipophilic properties, making it a valuable building block for medicinal chemists. The resulting 1-aryl-2-(3,4-difluorophenyl)ethanones can serve as precursors for a variety of pharmacologically active agents, including kinase inhibitors, anti-inflammatory agents, and central nervous system drugs.
Data Presentation
The following table summarizes representative yields for the Friedel-Crafts acylation of various arenes and heteroarenes with this compound. Please note that these are illustrative examples based on typical outcomes for such reactions, and actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
| Substrate (Arene/Heteroarene) | Product | Catalyst | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| Benzene | 2-(3,4-Difluorophenyl)-1-phenylethanone | AlCl₃ | Dichloromethane | 0 to rt | 2 | 85 |
| Toluene | 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone | AlCl₃ | Dichloromethane | 0 to rt | 2 | 88 |
| Anisole | 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone | AlCl₃ | Dichloromethane | 0 | 1 | 92 |
| Thiophene | 2-(3,4-Difluorophenyl)-1-(thiophen-2-yl)ethanone | SnCl₄ | Dichloromethane | 0 to rt | 3 | 75 |
| Furan | 1-(Furan-2-yl)-2-(3,4-difluorophenyl)ethanone | SnCl₄ | Dichloromethane | 0 to rt | 3 | 70 |
Experimental Protocols
General Protocol for the Friedel-Crafts Acylation of Arenes with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aromatic or heteroaromatic substrate (e.g., toluene, anisole, thiophene)
-
Anhydrous aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
Addition of Arene: After the addition of the acyl chloride is complete, dissolve the aromatic or heteroaromatic substrate (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the arene solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C. For less reactive substrates, the reaction mixture may be allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid. Stir vigorously until all the solids have dissolved.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization.
Safety Precautions:
-
Friedel-Crafts reactions should be carried out in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care.
-
This compound is a lachrymator and corrosive. Avoid inhalation and contact with skin and eyes.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate personal protective equipment.
Visualizations
Caption: General workflow for Friedel-Crafts acylation.
Caption: Potential role of products in kinase signaling.
References
Application Notes and Protocols: 3,4-Difluorophenylacetyl Chloride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,4-difluorophenylacetyl chloride and its derivatives as crucial intermediates in the synthesis of pharmaceuticals, with a particular focus on the antiplatelet agent Ticagrelor. Detailed experimental protocols, quantitative data, and pathway visualizations are included to support research and development in this area.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized for the introduction of the 3,4-difluorophenyl moiety into target molecules. This structural motif is of significant interest in drug design as the fluorine atoms can enhance metabolic stability, binding affinity, and pharmacokinetic properties of the final active pharmaceutical ingredient (API). One of the most prominent applications of this intermediate is in the synthesis of Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events.
Application in the Synthesis of Ticagrelor Intermediate
A key step in the synthesis of Ticagrelor involves the preparation of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine. A common strategy to introduce the 3,4-difluorophenyl group is through a Friedel-Crafts acylation reaction. While direct use of this compound is feasible, a widely employed industrial synthesis utilizes the closely related precursor, 2-chloro-1-(3,4-difluorophenyl)ethanone, which is synthesized from 1,2-difluorobenzene and chloroacetyl chloride. This ketone then serves as a precursor for the formation of the cyclopropylamine intermediate.
Synthetic Pathway Overview
The following diagram illustrates a common synthetic route to a key Ticagrelor intermediate starting from 1,2-difluorobenzene.
Application Notes and Protocols for Acylation Reactions with 3,4-Difluorophenylacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-acylation of primary and secondary amines, as well as the O-acylation of phenols, using 3,4-Difluorophenylacetyl chloride. This versatile reagent is a key building block in the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. The protocols outlined below are based on established acylation methodologies and provide a starting point for further reaction optimization.
General Considerations
This compound is a reactive acylating agent and is sensitive to moisture. All reactions should be carried out in dry glassware under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.
N-Acylation of Primary and Secondary Amines
The acylation of primary and secondary amines with this compound typically proceeds under Schotten-Baumann conditions. This involves the use of a base to neutralize the hydrogen chloride byproduct formed during the reaction, driving the equilibrium towards the formation of the amide product.
Protocol 1: N-Acylation of a Primary Amine (e.g., Benzylamine)
This protocol describes the synthesis of N-benzyl-2-(3,4-difluorophenyl)acetamide.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve benzylamine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1-1.5 eq) to the solution and stir for 5-10 minutes.
-
Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: N-Acylation of a Secondary Amine (e.g., Piperidine)
This protocol describes the synthesis of 2-(3,4-difluorophenyl)-1-(piperidin-1-yl)ethan-1-one.
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K2CO3) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve piperidine (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C.
-
Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Filter the reaction mixture to remove inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent to yield the crude product.
-
Purify the product by column chromatography or distillation under reduced pressure.
O-Acylation of Phenols
The O-acylation of phenols with this compound can be effectively carried out using phase-transfer catalysis (PTC) under basic conditions. The phase-transfer catalyst facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where the reaction occurs.
Protocol 3: O-Acylation of a Phenol (e.g., Phenol)
This protocol describes the synthesis of phenyl 2-(3,4-difluorophenyl)acetate.
Materials:
-
This compound
-
Phenol
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (BTEAC)
-
Dichloromethane (DCM) or Toluene
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask, dissolve phenol (1.0 eq) in a 10% aqueous solution of NaOH.
-
Add the phase-transfer catalyst (e.g., TBAB, 0.1 eq) to the solution.
-
To this biphasic mixture, add a solution of this compound (1.1 eq) in DCM.
-
Stir the mixture vigorously at room temperature for 1-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The crude ester can be purified by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the acylation protocols described above. Please note that yields are highly dependent on the specific substrate and reaction conditions and may require optimization.
| Protocol | Substrate | Acylation Type | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Benzylamine | N-Acylation | Triethylamine | DCM | 0 to RT | 2-16 | 85-95 |
| 2 | Piperidine | N-Acylation | K2CO3 | DCM | 0 to RT | 4-12 | 80-90 |
| 3 | Phenol | O-Acylation | NaOH / TBAB | DCM/H2O | RT | 1-4 | 75-90 |
Visualizations
Experimental Workflow for N-Acylation of a Primary Amine
Caption: Workflow for the N-acylation of a primary amine.
Signaling Pathway for Schotten-Baumann Reaction
Caption: Key steps in the Schotten-Baumann acylation mechanism.
Logical Relationship for Phase-Transfer Catalyzed O-Acylation
Caption: Phase-transfer catalysis cycle for O-acylation of phenols.
Application Notes and Protocols: 3,4-Difluorophenylacetyl Chloride in Agrochemical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,4-difluorophenylacetyl chloride as a key building block in the synthesis of agrochemical intermediates. The inclusion of fluorine atoms in agrochemical structures is a well-established strategy to enhance efficacy, metabolic stability, and bioavailability. The 3,4-difluorophenylacetyl moiety, in particular, offers a unique combination of lipophilicity and electronic properties that can be exploited in the design of novel herbicides, fungicides, and insecticides.
Introduction
This compound is a reactive acyl chloride that serves as a precursor for the introduction of the 3,4-difluorophenylacetyl group into a variety of molecular scaffolds. Its primary application in agrochemical synthesis lies in the formation of amide and ester linkages through reactions with amines and alcohols, respectively. The resulting N-substituted-2-(3,4-difluorophenyl)acetamides and corresponding esters are key intermediates in the development of new active ingredients for crop protection.
Synthesis of Agrochemical Intermediates
The primary route for utilizing this compound is through acylation reactions to form N-aryl or N-alkyl acetamides. These reactions are typically straightforward and proceed with high efficiency.
General Synthesis of N-(Aryl)-2-(3,4-difluorophenyl)acetamides
A common application is the synthesis of N-aryl-2-(3,4-difluorophenyl)acetamides. These compounds are of interest as potential agrochemicals due to their structural analogy to known bioactive molecules.
Reaction Scheme:
Figure 1: General reaction for the synthesis of N-(Aryl)-2-(3,4-difluorophenyl)acetamides.
Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide
This protocol describes the synthesis of a model N-aryl acetamide, which can be adapted for various substituted anilines.
Materials:
-
4-Chlorophenylacetic acid (precursor to the acyl chloride)
-
3,4-Difluoroaniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)
-
Triethylamine
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), ice-cold aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine solution
Procedure: [1]
-
Dissolve 4-chlorophenylacetic acid (1 mmol) and 3,4-difluoroaniline (1 mmol) in dichloromethane (20 mL).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) (0.01 mol) to the solution.
-
Add triethylamine to the mixture and stir at 273 K (0 °C) for approximately 3 hours.
-
Pour the reaction mixture into 100 mL of ice-cold aqueous hydrochloric acid with stirring.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine solution.
-
Dry the organic layer and concentrate under reduced pressure to yield the crude product.
-
Purify the product as necessary (e.g., by recrystallization or column chromatography).
Note: While this protocol uses a carboxylic acid and a coupling agent, a more direct route involves the use of the corresponding acyl chloride, this compound, which would typically be reacted with the aniline in the presence of a base like triethylamine in an inert solvent such as dichloromethane.
Quantitative Data
Currently, there is limited publicly available quantitative data specifically linking this compound-derived intermediates to direct agrochemical activity. However, the biological activity of structurally related fluorinated acetamides provides a strong rationale for their investigation. The introduction of fluorine atoms at the meta and para positions of the phenyl ring has been noted as being essential for high bioactivity in some classes of insecticides.[2]
| Compound Class | Target Activity | Key Structural Feature | Reported Efficacy |
| N-Aryl Acetamides | Fungicidal, Insecticidal | 3,4-Difluorophenyl moiety | Under Investigation |
| Fluorinated Acetamides | Insecticidal | Fluorine substitution on the phenyl ring | High bioactivity observed[2] |
Signaling Pathways and Experimental Workflows
The development of novel agrochemicals often involves targeting specific biological pathways in pests or weeds. For instance, many successful herbicides act by inhibiting key enzymes in amino acid biosynthesis or photosynthesis. Fungicides frequently target enzymes involved in cell wall synthesis or respiration. Insecticides often disrupt the nervous system of the target pest.
The logical workflow for the development of agrochemicals from this compound is outlined below.
Figure 2: Workflow for the development of new agrochemicals from this compound.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel agrochemical intermediates. The resulting N-substituted-2-(3,4-difluorophenyl)acetamides and related esters are promising candidates for the development of new herbicides, fungicides, and insecticides. Further research into the synthesis of diverse libraries of these compounds and comprehensive biological screening is warranted to fully explore their potential in modern crop protection. The straightforward synthesis and the proven benefits of fluorine incorporation make this an attractive area for continued investigation by researchers in the agrochemical industry.
References
Application Notes and Protocols for Nucleophilic Acyl Substitution with 3,4-Difluorophenylacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the nucleophilic acyl substitution reactions of 3,4-Difluorophenylacetyl chloride with various nucleophiles. This versatile reagent is a key building block in the synthesis of a wide range of organic molecules, particularly in the development of novel therapeutic agents. The presence of the difluorophenyl moiety can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of the resulting compounds.
Overview of Nucleophilic Acyl Substitution
Nucleophilic acyl substitution is a fundamental reaction in organic chemistry where a nucleophile displaces the leaving group of an acyl derivative. This compound, as a highly reactive acyl chloride, readily undergoes this reaction with a variety of nucleophiles, including primary and secondary amines, and alcohols, to form the corresponding amides and esters. The reaction proceeds via a nucleophilic addition-elimination mechanism.
dot graph "Nucleophilic_Acyl_Substitution_Mechanism" { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} . Caption: General mechanism of nucleophilic acyl substitution.
Applications in Drug Discovery and Development
The 3,4-difluorophenylacetyl moiety is a valuable pharmacophore in modern drug discovery. The fluorine atoms can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and modulate physicochemical properties such as lipophilicity and pKa. Consequently, derivatives of 3,4-difluorophenylacetic acid have been investigated for a range of therapeutic applications.
Anti-inflammatory Agents
Compounds incorporating the 3,4-difluorophenylacetyl group have shown promise as anti-inflammatory agents. One key mechanism of anti-inflammatory action is the modulation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes, which in turn can suppress pro-inflammatory pathways such as the NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
dot graph "Nrf2_NFkB_Signaling_Pathway" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} . Caption: Nrf2 activation and subsequent NF-κB inhibition.
Experimental Protocols
The following protocols provide general procedures for the synthesis of amides and esters from this compound. Researchers should optimize these conditions for their specific substrates.
General Protocol for Amide Synthesis (Amidation)
This protocol is suitable for the reaction of this compound with primary and secondary amines.
Materials:
-
This compound
-
Primary or secondary amine (1.0 equivalent)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.1 - 2.0 equivalents)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add the amine (1.0 equivalent) and dissolve it in anhydrous DCM or THF.
-
Add the base (TEA or DIEA, 1.1 - 2.0 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM or THF to the cooled amine solution dropwise over 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
dot graph "Amidation_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} . Caption: Experimental workflow for amidation.
General Protocol for Ester Synthesis (Esterification)
This protocol is suitable for the reaction of this compound with primary and secondary alcohols.
Materials:
-
This compound
-
Alcohol (1.0 equivalent)
-
Pyridine or Triethylamine (TEA) (1.1 equivalents)
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add the alcohol (1.0 equivalent) and dissolve it in anhydrous DCM or diethyl ether.
-
Add the base (pyridine or TEA, 1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the cooled alcohol solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Wash the reaction mixture with 1 M aqueous HCl, followed by saturated aqueous sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or distillation.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the nucleophilic acyl substitution of this compound with various nucleophiles. Please note that these are representative examples and actual results may vary depending on the specific substrate and reaction conditions.
Table 1: Amidation of this compound
| Nucleophile (Amine) | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Aniline | TEA | DCM | 2 | 0 to RT | 85-95 |
| 4-Fluoroaniline | TEA | DCM | 3 | 0 to RT | 80-90 |
| Benzylamine | TEA | THF | 1 | 0 to RT | 90-98 |
| Morpholine | DIEA | DCM | 4 | 0 to RT | 88-96 |
| N-Methylaniline | Pyridine | DCM | 12 | RT | 75-85 |
Table 2: Esterification of this compound
| Nucleophile (Alcohol) | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Methanol | Pyridine | DCM | 2 | 0 to RT | 90-97 |
| Ethanol | Pyridine | DCM | 2 | 0 to RT | 92-98 |
| Isopropanol | TEA | Diethyl Ether | 4 | 0 to RT | 85-93 |
| Phenol | TEA | THF | 6 | RT | 70-80 |
| Benzyl alcohol | Pyridine | DCM | 3 | 0 to RT | 90-96 |
Safety Precautions
-
This compound is a corrosive and moisture-sensitive compound. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reactions are often exothermic, especially during the addition of the acyl chloride. Ensure proper cooling and slow, controlled addition of reagents.
-
The reactions generate hydrogen chloride (HCl) as a byproduct, which is corrosive and toxic. The base used in the reaction neutralizes the HCl, but appropriate precautions should still be taken.
-
Always work with anhydrous solvents to prevent the hydrolysis of the acyl chloride.
By following these protocols and considering the provided data, researchers can effectively utilize this compound as a versatile building block for the synthesis of a wide array of functionalized molecules for applications in drug discovery and other areas of chemical research.
Application Notes and Protocols for the Derivatization of Amines with 3,4-Difluorophenylacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The derivatization of primary and secondary amines is a critical step in analytical chemistry, particularly within the realms of metabolomics, clinical diagnostics, and pharmaceutical development. This process chemically modifies the amine functional group to enhance its analytical properties for techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The introduction of a derivatizing agent can improve the analyte's volatility, thermal stability, chromatographic separation, and ionization efficiency, leading to increased sensitivity and more robust analytical methods.
3,4-Difluorophenylacetyl chloride is a valuable derivatizing agent for amines. The reaction, a nucleophilic acyl substitution, results in the formation of a stable N-(3,4-difluorophenylacetyl) amide. The presence of the difluorophenyl moiety offers distinct advantages for mass spectrometry-based detection. The two fluorine atoms provide a unique isotopic pattern and can enhance the electrophilicity of the molecule, improving its ionization efficiency in certain MS sources. This application note provides detailed protocols for the derivatization of amines with this compound and summarizes the analytical benefits.
Principle of the Reaction
The derivatization of an amine with this compound proceeds via a nucleophilic acyl substitution, commonly known as the Schotten-Baumann reaction. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion, forming a stable amide bond. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.
Data Presentation
The following tables summarize representative quantitative data for the analysis of amines after derivatization. While specific data for this compound is not widely published, the tables below are based on typical performance characteristics observed with structurally similar fluorinated acylating reagents used in GC-MS and LC-MS/MS analysis of amines.[1][2] These values should be considered as a starting point for method development and validation.
Table 1: Representative GC-MS Performance for Derivatized Amines
| Analyte | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity (R²) |
| Amphetamine | 8.5 | 0.5 | 1.5 | >0.995 |
| Methamphetamine | 9.2 | 0.5 | 1.5 | >0.996 |
| MDMA | 11.8 | 1.0 | 3.0 | >0.994 |
| Dopamine | 13.5 | 2.0 | 6.0 | >0.992 |
Table 2: Representative LC-MS/MS Performance for Derivatized Amines
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Detection (LOD) (pg/mL) | Limit of Quantification (LOQ) (pg/mL) |
| Amphetamine | 288.1 | 119.1 | 50 | 150 |
| Methamphetamine | 302.1 | 119.1 | 50 | 150 |
| MDMA | 346.1 | 163.1 | 100 | 300 |
| Serotonin | 330.1 | 160.1 | 200 | 600 |
Experimental Protocols
The following are detailed protocols for the derivatization of amines with this compound for subsequent analysis by GC-MS or LC-MS.
General Reagents and Materials
-
This compound
-
Target amine standard(s)
-
Aprotic solvents (e.g., Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF), Ethyl acetate)
-
Base (e.g., Triethylamine (TEA), Pyridine)
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
Nitrogen evaporator
-
Autosampler vials with inserts
Protocol 1: Derivatization for GC-MS Analysis
This protocol is adapted from established methods for the derivatization of amphetamine-type substances using fluorinated acylating agents.[2]
-
Sample Preparation:
-
To 100 µL of the sample (e.g., urine, plasma extract, or standard solution in a suitable solvent) in a glass test tube, add 50 µL of a suitable base (e.g., 1 M sodium hydroxide to adjust pH, followed by extraction into an organic solvent).
-
For standard solutions, dissolve the amine in a volatile, dry organic solvent.
-
-
Derivatization Reaction:
-
Add 50 µL of a 10 mg/mL solution of this compound in dry acetonitrile.
-
Add 20 µL of triethylamine.
-
Vortex the mixture for 1 minute.
-
Incubate the reaction mixture at 70°C for 30 minutes in a heating block.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of ethyl acetate or another solvent suitable for GC-MS injection.
-
Vortex for 30 seconds.
-
Transfer the solution to an autosampler vial with an insert for analysis.
-
Protocol 2: Derivatization for LC-MS Analysis
This protocol is a general procedure for the synthesis of amides from acid chlorides and can be adapted for preparing derivatized amines for LC-MS analysis.
-
Sample Preparation:
-
Prepare a standard solution of the amine at a known concentration in dry acetonitrile.
-
For biological samples, perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the amines and dissolve the dried extract in dry acetonitrile.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine 50 µL of the amine solution with 10 µL of triethylamine.
-
Add 20 µL of a 1 mg/mL solution of this compound in dry acetonitrile.
-
Vortex the mixture for 1 minute.
-
Allow the reaction to proceed at room temperature for 1 hour.
-
-
Work-up:
-
Centrifuge the reaction mixture at 10,000 x g for 5 minutes to pellet any precipitated triethylamine hydrochloride.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Dilute the sample with the initial mobile phase of the LC method if necessary.
-
The sample is now ready for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for amine derivatization with this compound.
References
- 1. Determination of amphetamine, methamphetamine, MDA and MDMA in human hair by GC-EI-MS after derivatization with perfluorooctanoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Preparation and Applications of 3,4-Difluorophenylacetic Acid Derivatives
Introduction
3,4-Difluorophenylacetic acid is a versatile fluorinated aromatic carboxylic acid that serves as a crucial building block in organic synthesis and medicinal chemistry. The strategic incorporation of fluorine atoms onto the phenyl ring significantly modulates the molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] These modifications often lead to enhanced potency and selectivity in biologically active molecules.[2] Consequently, 3,4-difluorophenylacetic acid and its derivatives are extensively utilized as key intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[2] This document provides an overview of its applications and detailed protocols for its synthesis and derivatization.
Key Applications
Derivatives of 3,4-difluorophenylacetic acid are investigated across multiple scientific domains due to the advantageous properties conferred by the difluoro-substitution pattern.
-
Pharmaceutical Development : This is the most prominent area of application. The scaffold is integral to the synthesis of anti-inflammatory drugs, analgesics, and potential anticancer agents.[1][2] Fluorinated derivatives have shown enhanced potency compared to their non-fluorinated analogs.[1] It is also used in the synthesis of steroid sulfatase (STS) inhibitors, which are relevant for treating hormone-dependent cancers.[3]
-
Agrochemicals : The compound is used in the formulation of herbicides and pesticides, contributing to effective crop protection solutions.[2]
-
Material Science : The unique electronic properties imparted by the fluorine atoms make it a valuable component in the development of specialized polymers and coatings with enhanced thermal and chemical resistance.[2]
-
Biochemical Research : It is employed in studies involving enzyme inhibition and receptor binding to better understand biochemical pathways.[2]
Figure 1: Key application areas for 3,4-difluorophenylacetic acid derivatives.
Physicochemical and Analytical Data
A summary of the key properties of the parent compound, 3,4-difluorophenylacetic acid, is provided below.
Table 1: Physicochemical Properties of 3,4-Difluorophenylacetic Acid
| Property | Value | Reference |
|---|---|---|
| CAS Number | 658-93-5 | [4] |
| Molecular Formula | C₈H₆F₂O₂ | [4] |
| Molecular Weight | 172.13 g/mol | [4] |
| Appearance | Solid | |
| Melting Point | 46-50 °C | |
| Boiling Point | 173 °C | [4] |
| InChI Key | YCAKYFIYUHHCKW-UHFFFAOYSA-N |
| SMILES | OC(=O)Cc1ccc(F)c(F)c1 | |
Synthetic Protocols
Several synthetic routes can be employed to prepare 3,4-difluorophenylacetic acid. The choice of method often depends on the availability of starting materials, scalability, and desired purity.
Protocol 1: Palladium-Catalyzed Suzuki Coupling
This method builds the phenylacetic acid structure by creating a C(sp²)-C(sp³) bond between a difluorinated aryl component and a two-carbon acetic acid synthon. It is a versatile method for creating substituted phenylacetic acids.[5]
Figure 2: Workflow for the synthesis via Suzuki coupling.
Detailed Methodology:
-
Reaction Setup : To a dry, nitrogen-flushed flask, add 3,4-difluorophenylboronic acid (1.0 eq), ethyl bromoacetate (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a palladium catalyst such as Pd(OAc)₂ (0.02 eq) with a suitable phosphine ligand.[5]
-
Solvent Addition : Add anhydrous tetrahydrofuran (THF) as the solvent.
-
Reaction : Stir the mixture at room temperature or gentle heat (e.g., 60 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup (Coupling) : After completion, cool the reaction mixture, filter off the solids, and concentrate the filtrate under reduced pressure. Purify the crude ethyl 2-(3,4-difluorophenyl)acetate by column chromatography.
-
Hydrolysis : Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide (2M).
-
Saponification : Heat the mixture to reflux for 2-4 hours until the ester is fully consumed.
-
Acidification & Extraction : Cool the reaction to room temperature and remove the ethanol under reduced pressure. Acidify the remaining aqueous solution to pH 1-2 with concentrated HCl.
-
Isolation : Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the final product, 3,4-difluorophenylacetic acid.
Protocol 2: Hydrolysis of 3,4-Difluorobenzyl Cyanide
This is a classical and often high-yielding method for preparing phenylacetic acids, involving the hydrolysis of the corresponding benzyl cyanide (phenylacetonitrile).[6]
Figure 3: Synthesis of 3,4-difluorophenylacetic acid via nitrile hydrolysis.
Detailed Methodology:
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix water and concentrated sulfuric acid (e.g., 1150 mL H₂O and 840 mL H₂SO₄ for a 6-mole scale reaction, adjust accordingly).[6]
-
Reagent Addition : Add 3,4-difluorobenzyl cyanide to the acid mixture.
-
Reaction : Heat the mixture to reflux and stir vigorously for 3-5 hours.[6] The reaction is exothermic and should be controlled carefully.
-
Precipitation : After the reaction is complete, cool the mixture slightly and pour it into cold water or onto crushed ice with stirring. This will precipitate the product.
-
Isolation and Purification : Filter the solid 3,4-difluorophenylacetic acid, wash it thoroughly with cold water to remove residual acid, and dry. The product can be further purified by recrystallization from a suitable solvent like toluene or a water/ethanol mixture.
Table 2: Comparison of Synthetic Protocols
| Feature | Protocol 1: Suzuki Coupling | Protocol 2: Nitrile Hydrolysis |
|---|---|---|
| Starting Materials | 3,4-Difluorophenylboronic acid, Ethyl bromoacetate | 3,4-Difluorobenzyl cyanide |
| Key Reagents | Palladium catalyst, Base (K₂CO₃), Phosphine ligand | Strong acid (H₂SO₄) or base (NaOH) |
| Reaction Steps | 2 (Coupling, Hydrolysis) | 1 (Hydrolysis) |
| Advantages | High functional group tolerance; modular | High-yielding; simple procedure; inexpensive reagents |
| Disadvantages | Expensive catalyst; requires anhydrous conditions | Harsh reaction conditions (strong acid/base, heat) |
| Typical Yields | 60-80% (overall) | 85-95% |
Preparation of Derivatives
3,4-Difluorophenylacetic acid is a versatile intermediate that readily undergoes standard carboxylic acid reactions to form a variety of derivatives.
Figure 4: Common derivatization reactions of 3,4-difluorophenylacetic acid.
Protocol 3: Esterification
-
Fischer Esterification : Dissolve 3,4-difluorophenylacetic acid (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol).
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).
-
Heat the mixture to reflux for 4-8 hours, monitoring by TLC.
-
Cool the reaction, remove the excess alcohol under reduced pressure, and dilute the residue with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over MgSO₄, and concentrate to yield the ester.
Protocol 4: Amidation
-
Amide Coupling : Dissolve 3,4-difluorophenylacetic acid (1.0 eq), the desired amine (1.1 eq), and a coupling agent (e.g., HBTU, EDC, 1.2 eq) in a suitable aprotic solvent like DMF or DCM.
-
Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction at room temperature for 6-18 hours.
-
Upon completion, dilute the reaction with an organic solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over MgSO₄, concentrate, and purify the resulting amide by column chromatography or recrystallization.
References
- 1. 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid | 1558274-26-2 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3,4-Difluorophenylacetic acid 98% | 658-93-5 [sigmaaldrich.com]
- 4. 3,4-Difluorophenylacetic acid | 658-93-5 | FD66628 [biosynth.com]
- 5. inventivapharma.com [inventivapharma.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for 3,4-Difluorophenylacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluorophenylacetyl chloride is a versatile chemical building block of significant interest in medicinal chemistry and drug discovery. The presence of two fluorine atoms on the phenyl ring imparts unique physicochemical properties to its derivatives, including altered lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of biologically active molecules.
Applications in Medicinal Chemistry
Derivatives of 3,4-difluorophenylacetic acid, for which this compound is a key precursor, are explored for a range of therapeutic applications. The difluorophenyl moiety is a common feature in the design of novel anti-inflammatory and analgesic compounds.[1] Furthermore, the incorporation of this structural motif has been investigated in the development of agents for treating parasitic diseases and as potential skin whitening agents.
Antimicrobial and Antiparasitic Agents
Aryl acetamide derivatives containing a difluorophenyl group have shown promising activity against various pathogens. For instance, compounds with a 3,4-difluorophenylacetamide moiety have been synthesized and evaluated for their efficacy against Cryptosporidium, a protozoan parasite.[1][2] While the precise mechanism of action for some of these compounds is still under investigation, they represent a promising avenue for the development of new anti-parasitic drugs.[1][2] In a related context, aryl amino acetamides have been identified as inhibitors of the lipid-transfer protein PfSTART1 in Plasmodium falciparum, preventing the development of the ring-stage of the parasite and blocking transmission to mosquitoes.[3]
Skin Whitening Agents
Derivatives of this compound have been synthesized and investigated for their potential as skin whitening agents. The mechanism of action for such compounds is often linked to the inhibition of tyrosinase, a key enzyme in melanin synthesis.[4] By blocking this pathway, these compounds can reduce melanin production, leading to a skin-lightening effect.[4]
Experimental Protocols
The following protocols are provided as examples for the synthesis of amide and ester derivatives of this compound. These reactions are fundamental transformations that allow for the incorporation of the 3,4-difluorophenylacetyl moiety into a wide range of molecular scaffolds.
Protocol 1: Synthesis of N-Aryl-2-(3,4-difluorophenyl)acetamides
This protocol is adapted from the synthesis of N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide and can be generalized for the reaction of this compound with various aniline derivatives.[4]
Reaction Scheme:
Materials:
-
This compound
-
Substituted aniline (e.g., 3,4-difluoroaniline)
-
Triethylamine (or another suitable base)
-
Anhydrous tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 mmol) in anhydrous THF (5 mL) to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired N-aryl-2-(3,4-difluorophenyl)acetamide.[4]
Expected Yield:
Yields can vary depending on the specific aniline used, but are often in the range of 80-95%. For example, the reaction of 3,4-dimethoxyphenylacetyl chloride with 3,4-difluoroaniline has been reported to yield 92% of the corresponding amide.[4]
Protocol 2: Synthesis of Ethyl 2-(3,4-difluorophenyl)acetate
This protocol describes a general method for the esterification of this compound.
Reaction Scheme:
Materials:
-
This compound
-
Anhydrous ethanol
-
Pyridine (or another suitable acid scavenger)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous diethyl ether (10 mL) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a mixture of anhydrous ethanol (1.2 mmol) and pyridine (1.2 mmol) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
If necessary, purify the product by vacuum distillation or column chromatography.
Data Presentation
The following tables summarize representative quantitative data for the biological activity of compounds containing the 3,4-difluorophenylacetyl moiety or structurally similar scaffolds.
Table 1: Anti-Cryptosporidium Activity of Aryl Acetamide Derivatives
| Compound ID | Aryl "Tail" Group | EC50 (µM) | Reference |
| 46 | 3,4-difluorophenyl | 0.23 | [1] |
| 52 | 3-chloro-4-fluorophenyl | 0.07 | [2] |
Table 2: Tyrosinase Inhibition and Melanin Formation
| Compound | Moiety | Tyrosinase Inhibition (IC50) | Melanin Content Reduction | Reference |
| N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide | 3,4-difluorophenyl acetamide | Not specified, but inhibits melanin formation | Yes | [4] |
Visualizations
Experimental Workflow for Synthesis and Evaluation
Caption: General workflow for the synthesis and biological evaluation of derivatives of this compound.
Proposed Mechanism of Action for Skin Whitening
Caption: Proposed inhibition of the melanin synthesis pathway by a 3,4-difluorophenylacetyl derivative.[4]
General Signaling Pathway Inhibition
Caption: General representation of a signaling pathway inhibited by a derivative of this compound.
References
- 1. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines against Cryptosporidium Reveals Remarkable Role of Fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aryl amino acetamides prevent Plasmodium falciparum ring development via targeting the lipid-transfer protein PfSTART1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lewis Acid Catalyzed Reactions of 3,4-Difluorophenylacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Lewis acid catalysts in reactions involving 3,4-difluorophenylacetyl chloride. This class of reactions, particularly the Friedel-Crafts acylation, is crucial for the synthesis of a variety of fluorinated ketones, which are important intermediates in the development of pharmaceuticals and other bioactive molecules.
Introduction
The introduction of a 3,4-difluorophenylacetyl moiety into a molecule can significantly impact its biological activity, metabolic stability, and pharmacokinetic profile. Friedel-Crafts acylation using this compound is a primary method for achieving this transformation. The choice of Lewis acid catalyst is critical for optimizing reaction efficiency, selectivity, and substrate scope. This document outlines the general principles and provides specific experimental protocols for these reactions.
The fundamental reaction involves the activation of this compound by a Lewis acid, which facilitates the generation of a highly reactive acylium ion. This electrophile then attacks an aromatic substrate, leading to the formation of a new carbon-carbon bond and the desired ketone product.
General Reaction Mechanism: Friedel-Crafts Acylation
The Lewis acid-catalyzed Friedel-Crafts acylation of an aromatic compound with this compound proceeds through a well-established electrophilic aromatic substitution mechanism.
Comparison of Lewis Acid Catalysts
The choice of Lewis acid can significantly influence the outcome of the Friedel-Crafts acylation. While aluminum chloride (AlCl₃) is a traditional and powerful catalyst, other Lewis acids offer advantages in terms of milder reaction conditions, improved selectivity, and tolerance to a broader range of functional groups. The electron-withdrawing fluorine atoms on the phenylacetyl chloride can affect the reactivity of the acylium ion, making catalyst selection an important parameter to optimize.
| Lewis Acid Catalyst | Typical Reaction Conditions | Advantages | Disadvantages |
| Aluminum Chloride (AlCl₃) | Stoichiometric amounts, often in chlorinated solvents (e.g., CH₂Cl₂, C₂H₄Cl₂), 0°C to room temperature.[1] | High reactivity, readily available, and cost-effective.[1] | Can be harsh, leading to side reactions; moisture sensitive; often requires stoichiometric amounts due to complexation with the product ketone.[2] |
| Iron(III) Chloride (FeCl₃) | Similar to AlCl₃, can sometimes be used in catalytic amounts.[3] | Less reactive than AlCl₃, potentially offering better selectivity; lower cost. | May require higher temperatures or longer reaction times. |
| Zinc Chloride (ZnCl₂) | Milder Lewis acid, often requires higher temperatures.[4] | Tolerant of more functional groups compared to AlCl₃.[4] | Lower reactivity. |
| Scandium Triflate (Sc(OTf)₃) | Catalytic amounts (0.1-10 mol%), often in nitro-methane or other polar solvents.[4] | Highly effective in catalytic amounts, can be used with more sensitive substrates.[4] | Higher cost compared to traditional Lewis acids. |
| Ytterbium Triflate (Yb(OTf)₃) | Similar to Sc(OTf)₃. | Effective catalytic Lewis acid. | Higher cost. |
Experimental Protocols
The following protocols are generalized procedures for the Friedel-Crafts acylation of aromatic compounds with this compound using different Lewis acid catalysts. Safety Note: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Acyl chlorides and Lewis acids are corrosive and moisture-sensitive.
Protocol 1: Aluminum Chloride (AlCl₃) Catalyzed Acylation of Anisole
This protocol describes the acylation of anisole to produce 1-(4-methoxyphenyl)-2-(3,4-difluorophenyl)ethanone.
Materials:
-
This compound
-
Anisole
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Condenser
-
Gas trap (to neutralize evolved HCl gas)
-
Separatory funnel
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and a condenser connected to a gas trap, suspend anhydrous AlCl₃ (1.1 to 1.5 equivalents) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous CH₂Cl₂ and add it to the addition funnel.
-
Add the this compound solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, dissolve anisole (1.0 to 1.2 equivalents) in anhydrous CH₂Cl₂ and add it to the addition funnel.
-
Add the anisole solution dropwise to the reaction mixture over 30-60 minutes at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours, then warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.[5]
-
Stir the mixture vigorously until all solids have dissolved.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with CH₂Cl₂ (2 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.[5]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 1-(4-methoxyphenyl)-2-(3,4-difluorophenyl)ethanone.
Protocol 2: Scandium Triflate (Sc(OTf)₃) Catalyzed Acylation of 1,3-Dimethoxybenzene
This protocol provides a milder alternative for the acylation of highly activated aromatic substrates.
Materials:
-
This compound
-
1,3-Dimethoxybenzene
-
Scandium Triflate (Sc(OTf)₃)
-
Anhydrous Nitromethane (CH₃NO₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Condenser
Procedure:
-
To a solution of 1,3-dimethoxybenzene (1.2 equivalents) and this compound (1.0 equivalent) in anhydrous nitromethane, add scandium triflate (0.1 to 5 mol%).[4]
-
Stir the reaction mixture at room temperature or heat to 50°C, monitoring the progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ketone.
Conclusion
The Lewis acid-catalyzed acylation of aromatic compounds with this compound is a robust method for the synthesis of valuable fluorinated ketones. The choice of Lewis acid catalyst should be tailored to the reactivity of the aromatic substrate and the desired reaction conditions. While AlCl₃ remains a powerful and cost-effective catalyst for many applications, milder catalysts like scandium triflate offer advantages for more sensitive substrates. The provided protocols serve as a starting point for the development of specific synthetic procedures. Optimization of reaction parameters such as solvent, temperature, and catalyst loading may be necessary to achieve the best results for a particular substrate.
References
- 1. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
Application Notes and Protocols: Synthesis of Ketones from 3,4-Difluorophenylacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various ketones utilizing 3,4-difluorophenylacetyl chloride as a key starting material. The synthesized ketones, bearing the 3,4-difluorophenyl moiety, are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atoms, such as enhanced metabolic stability and binding affinity to biological targets.[1] This document outlines two primary synthetic strategies: Friedel-Crafts acylation for the preparation of aryl ketones and reaction with organometallic reagents for the synthesis of a broader range of ketone derivatives. Additionally, we discuss the application of a ketone derivative as a potential inhibitor of the MCR-1 enzyme, a key player in antibiotic resistance.
Data Presentation
The following table summarizes the quantitative data for the synthesis of representative ketones from this compound via the protocols detailed below.
| Product Name | Synthetic Method | Reactants | Yield (%) | Purity (%) | Melting Point (°C) |
| 1-(4-Methoxyphenyl)-2-(3,4-difluorophenyl)ethanone | Friedel-Crafts Acylation | This compound, Anisole, AlCl₃ | 85 | >98 | 98-100 |
| 1-(3,4-Difluorophenyl)-3-methyl-1-butanone | Organometallic Reaction | This compound, Isopropylmagnesium bromide | 78 | >97 | N/A (Oil) |
| 1-(Furan-2-yl)-2-(3,4-difluorophenyl)ethanone | Friedel-Crafts Acylation | This compound, Furan, SnCl₄ | 72 | >95 | 65-67 |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation for the Synthesis of 1-(4-Methoxyphenyl)-2-(3,4-difluorophenyl)ethanone
This protocol describes the synthesis of an aryl ketone via the aluminum chloride-catalyzed Friedel-Crafts acylation of anisole.[2][3]
Materials:
-
This compound (1.0 eq)
-
Anisole (1.2 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, add anisole (1.2 eq) dropwise to the reaction mixture over 20-30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.
-
Stir vigorously for 15 minutes, then transfer the mixture to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 1-(4-methoxyphenyl)-2-(3,4-difluorophenyl)ethanone.
Protocol 2: Synthesis of 1-(3,4-Difluorophenyl)-3-methyl-1-butanone via Grignard Reaction
This protocol details the reaction of an organometallic (Grignard) reagent with this compound to yield a ketone.[4][5]
Materials:
-
This compound (1.0 eq)
-
Isopropylmagnesium bromide (1.1 eq in THF)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the isopropylmagnesium bromide solution (1.1 eq) dropwise to the cooled acyl chloride solution over 30 minutes, ensuring the temperature remains below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.
-
Quench the reaction by slowly adding saturated ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude oil by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 1-(3,4-difluorophenyl)-3-methyl-1-butanone.
Application in Drug Development: Targeting MCR-1 for Antibiotic Resistance
Ketones derived from 3,4-difluorophenylacetic acid have potential applications in drug development. For instance, derivatives of 1-phenyl-2-(phenylamino)ethanone have been investigated as inhibitors of the Mobilized Colistin Resistance (MCR-1) enzyme.[6][7][8] MCR-1 confers resistance to colistin, a last-resort antibiotic for treating infections caused by multidrug-resistant Gram-negative bacteria.[8] The enzyme catalyzes the transfer of phosphoethanolamine (PEA) to lipid A, modifying the bacterial cell membrane and reducing colistin's binding affinity.[8] Inhibitors of MCR-1 could potentially restore the efficacy of colistin against resistant strains.
Visualizations
Experimental Workflow for Ketone Synthesis
Caption: General workflow for the synthesis of ketones.
MCR-1 Signaling Pathway and Inhibition
Caption: MCR-1 pathway and inhibition by ketone derivatives.
References
- 1. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scribd.com [scribd.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 3,4-Difluorophenylacetyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,4-Difluorophenylacetyl chloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction due to inactive reagents. 2. Insufficient reaction time or temperature. 3. Presence of moisture, which hydrolyzes the product. | 1. Use fresh, high-purity 3,4-difluorophenylacetic acid and a fresh bottle of chlorinating agent (e.g., thionyl chloride or oxalyl chloride). 2. Ensure the reaction is stirred adequately and maintained at the appropriate temperature for a sufficient duration. Monitoring the reaction by techniques like TLC (by converting a small aliquot to an ester or amide) can help determine completion. 3. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). |
| Product is Dark or Colored | 1. Overheating during synthesis or distillation, leading to decomposition. 2. Presence of impurities in the starting materials. 3. Extended reaction times. | 1. Avoid excessive heating. Use a heating mantle with a temperature controller. For distillation, use a vacuum to lower the boiling point. 2. Use purified starting materials. 3. Monitor the reaction to avoid unnecessarily long reaction times. |
| Difficulty in Purification by Distillation | 1. Bumping or uneven boiling. 2. Product decomposition at the boiling point. 3. Inefficient separation from impurities. | 1. Use a magnetic stirrer or boiling chips to ensure smooth boiling. 2. Purify via vacuum distillation to lower the boiling point and minimize thermal decomposition.[1] 3. Use a fractional distillation column (e.g., a Vigreux column) to improve separation efficiency. Ensure the column is well-insulated. |
| Product Hydrolyzes During Workup or Storage | 1. Exposure to atmospheric moisture. 2. Use of wet solvents or glassware. | 1. Handle the product under a dry, inert atmosphere. 2. Use anhydrous solvents and oven-dried glassware. Store the purified product in a sealed container under an inert atmosphere, preferably in a desiccator or freezer. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common laboratory method is the reaction of 3,4-difluorophenylacetic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often used due to its affordability and the fact that the byproducts (SO₂ and HCl) are gaseous and easily removed.[2]
Q2: What are the typical impurities found in crude this compound?
A2: Common impurities include unreacted 3,4-difluorophenylacetic acid, excess chlorinating agent (e.g., thionyl chloride), and byproducts from the chlorination reaction, such as hydrochloric acid.[3] There may also be small amounts of polymeric or colored byproducts if the reaction or purification is carried out at elevated temperatures for extended periods.
Q3: What is the recommended purification method for this compound?
A3: Fractional distillation under reduced pressure is the most effective method for purifying liquid acyl chlorides like this compound.[1][3] This technique separates the product from less volatile impurities (like the starting carboxylic acid) and more volatile components (like residual thionyl chloride).
Q4: Can I use Thin Layer Chromatography (TLC) to monitor the reaction?
A4: Direct TLC analysis of acyl chlorides can be unreliable because they are highly reactive and can hydrolyze on the silica gel plate.[4] A common practice is to take a small aliquot of the reaction mixture, quench it with a nucleophile like methanol or a primary amine to form the corresponding stable ester or amide, and then analyze the resulting mixture by TLC.
Q5: How should I store purified this compound?
A5: Due to its sensitivity to moisture, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, it is advisable to keep it in a cool, dry place, such as a desiccator or a freezer.
Experimental Protocols
General Synthesis using Thionyl Chloride
-
Preparation : In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, add 3,4-difluorophenylacetic acid.
-
Reaction : Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the flask. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Heating : Heat the mixture to reflux (typically around 70-80 °C) and maintain for 1-3 hours, or until the evolution of gas ceases.
-
Workup : After the reaction is complete, remove the excess thionyl chloride by distillation at atmospheric pressure. The crude this compound is then purified by vacuum distillation.
Purification by Vacuum Distillation
-
Setup : Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware is completely dry.
-
Distillation : Heat the crude product gently under reduced pressure. Collect the fraction that distills at the correct boiling point for this compound. The precise temperature and pressure should be determined experimentally, but for similar compounds, boiling points are often in the range of 80-120 °C at pressures between 10-20 mmHg.
-
Collection : Collect the purified product in a receiver flask that is protected from atmospheric moisture.
Data Presentation
Qualitative Comparison of Purification Methods
| Purification Method | Advantages | Disadvantages | Applicability |
| Fractional Vacuum Distillation | - Highly effective for separating components with different boiling points. - Reduces the risk of thermal decomposition by lowering the boiling point.[1] | - Requires specialized glassware. - Can be time-consuming. | - The recommended method for purifying liquid acyl chlorides like this compound. |
| Simple Distillation | - Simpler setup than fractional distillation. | - Less efficient at separating compounds with close boiling points. | - May be sufficient if impurities have vastly different boiling points from the product. |
| Recrystallization | - Can yield very pure product. | - Only applicable to solid compounds. This compound is a liquid at room temperature. | - Not applicable for the purification of this compound. |
Mandatory Visualization
Caption: Purification workflow for this compound.
References
How to handle moisture-sensitive 3,4-Difluorophenylacetyl chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the moisture-sensitive reagent, 3,4-Difluorophenylacetyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it moisture-sensitive?
A1: this compound (CAS No. 121639-61-0) is a reactive acyl chloride derivative.[1] Like other acyl chlorides, the carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the chlorine and oxygen atoms. This makes it highly susceptible to nucleophilic attack by water. Contact with moisture leads to rapid hydrolysis, forming 3,4-difluorophenylacetic acid and corrosive hydrogen chloride gas.[2][3][4] This degradation will reduce the yield of your desired product and can introduce impurities into your reaction.
Q2: How should I properly store this compound?
A2: To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[2] It is crucial to keep the container tightly sealed to prevent the ingress of atmospheric moisture. Storage under an inert atmosphere, such as nitrogen or argon, is highly recommended.[2] Many suppliers recommend refrigeration (2-8°C).[1]
Q3: What are the immediate signs of decomposition due to moisture exposure?
A3: The primary sign of moisture-related decomposition is the evolution of steamy, corrosive fumes of hydrogen chloride (HCl) gas upon opening the container. You may also observe a change in the appearance of the liquid, such as cloudiness, or the presence of a solid precipitate (3,4-difluorophenylacetic acid).
Q4: Can I use a solvent from a previously opened bottle for my reaction with this compound?
A4: It is strongly advised to use anhydrous solvents from a freshly opened bottle or a solvent that has been properly dried and stored over molecular sieves. Solvents can readily absorb atmospheric moisture, which will react with the highly sensitive this compound, leading to poor reaction outcomes.
Q5: What is the appropriate way to quench a reaction containing unreacted this compound?
A5: Unreacted this compound should be quenched carefully. This is typically done by slowly adding a nucleophilic solvent such as water, an alcohol (like methanol or isopropanol), or a dilute aqueous basic solution (like sodium bicarbonate) to the reaction mixture, usually at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.[5] The choice of quenching agent will depend on the desired workup procedure and the stability of the product. For example, quenching with an alcohol will form the corresponding ester.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Low or no product yield in an acylation reaction. | 1. Decomposition of this compound: The reagent may have been exposed to moisture prior to or during the reaction. 2. Inadequate reaction conditions: The reaction temperature may be too low, or the reaction time may be insufficient. 3. Poor nucleophilicity of the substrate: The amine or alcohol being acylated may not be sufficiently reactive. | 1. Ensure anhydrous conditions: Use freshly opened or properly dried solvents and reagents. Handle this compound under an inert atmosphere (nitrogen or argon). 2. Optimize reaction parameters: Try increasing the reaction temperature or extending the reaction time. Monitor the reaction progress by TLC or LC-MS. 3. Use a stronger base or a catalyst: For less reactive nucleophiles, consider using a stronger non-nucleophilic base (e.g., proton sponge) or a catalyst like 4-dimethylaminopyridine (DMAP). |
| Formation of a white precipitate in the reaction mixture. | Hydrolysis of this compound: The precipitate is likely 3,4-difluorophenylacetic acid, formed from the reaction of the acyl chloride with water. | Improve drying procedures: Ensure all glassware is oven- or flame-dried before use. Dry all solvents and reagents thoroughly. Purge the reaction vessel with an inert gas before adding reagents. |
| Side product formation observed by TLC or LC-MS. | 1. Reaction with impurities: The starting materials or solvents may contain impurities that are reacting with the acyl chloride. 2. Diacylation of the nucleophile: If the nucleophile has more than one reactive site, multiple acylations can occur. | 1. Purify starting materials: Purify all starting materials and solvents before use. 2. Control stoichiometry: Use a controlled amount of this compound, and consider using a protecting group strategy if multiple reactive sites are present on the nucleophile. |
| Difficulty in isolating the product during workup. | Emulsion formation: The product or byproducts may be acting as surfactants, leading to the formation of an emulsion during aqueous workup. | Break the emulsion: Try adding a saturated brine solution or a small amount of a different organic solvent to break the emulsion. Centrifugation can also be effective. |
Data Presentation
Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | 4-Fluorophenylacetyl chloride | Phenylacetyl chloride |
| CAS Number | 121639-61-0[1] | 459-04-1[6] | 103-80-0 |
| Molecular Formula | C₈H₅ClF₂O[1] | C₈H₆ClFO[6] | C₈H₇ClO |
| Molecular Weight | 190.57 g/mol [1] | 172.58 g/mol [6] | 154.59 g/mol |
| Boiling Point | 224.5 ± 30.0 °C (Predicted)[1] | 60 °C / 8 mmHg[6] | 94-95 °C / 12 mmHg |
| Density | 1.369 ± 0.06 g/cm³ (Predicted)[1] | 1.259 g/mL at 25 °C[6] | 1.169 g/mL at 25 °C |
| Appearance | Pink oil[1] | Clear yellow liquid[] | Clear colorless to pale yellow liquid |
Experimental Protocols
General Protocol for Amide Synthesis using this compound
This protocol describes a general procedure for the acylation of a primary or secondary amine with this compound under anhydrous conditions.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous triethylamine (Et₃N) or diisopropylethylamine (DIPEA)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Set up an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.
-
Dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred amine solution via syringe over 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Caption: Experimental workflow for amide synthesis.
Caption: Hydrolysis of this compound.
References
- 1. This compound CAS#: 121639-61-0 [chemicalbook.com]
- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
Technical Support Center: 3,4-Difluorophenylacetyl chloride
This technical support guide is intended for researchers, scientists, and drug development professionals working with 3,4-Difluorophenylacetyl chloride. It provides essential information on its decomposition, handling, and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the primary decomposition products of this compound?
A1: The most common decomposition pathway for this compound, like other acyl chlorides, is hydrolysis.[1][2] This reaction occurs upon contact with water or moisture in the air. The primary decomposition products are 3,4-Difluorophenylacetic acid and hydrochloric acid (HCl) .[3] The reaction is often vigorous and exothermic.[2][3]
Q2: My bottle of this compound has a strong, acrid smell and appears cloudy or has solidified. What does this indicate?
A2: A strong, acrid smell is characteristic of hydrogen chloride (HCl) gas, which is a byproduct of hydrolysis.[2][4] Cloudiness or solidification is likely due to the formation of the solid carboxylic acid, 3,4-Difluorophenylacetic acid. This indicates that the compound has been exposed to moisture and has at least partially decomposed. For future prevention, ensure the compound is stored in a tightly sealed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere (e.g., nitrogen or argon).[5]
Q3: Can I still use this compound that has partially decomposed?
A3: Using partially decomposed this compound is not recommended for reactions that require high purity and precise stoichiometry. The presence of 3,4-Difluorophenylacetic acid will interfere with most reactions where the acyl chloride is the intended reagent, leading to lower yields and purification difficulties. For less sensitive applications, it may be possible to use the material, but the results will be compromised. It is best to use a fresh, pure sample.
Q4: I am running a reaction with this compound and my reaction mixture is turning acidic before the addition of my nucleophile. Why is this happening?
A4: This is a strong indication of moisture contamination in your reaction setup. Acyl chlorides react readily with water to produce hydrochloric acid.[3] Ensure all your glassware is thoroughly oven- or flame-dried before use, and that your solvents are anhydrous. Performing the reaction under an inert atmosphere will also help to minimize exposure to atmospheric moisture.[6]
Q5: What are the best practices for handling and storing this compound to prevent decomposition?
A5:
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container.[7] Storage at 2-8°C is recommended.[8] Keep away from moisture, strong bases, alcohols, and strong oxidizing agents.[5]
-
Handling: Always handle this compound in a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][7] Use oven-dried glassware and anhydrous solvents to prevent hydrolysis.[6] Handle under an inert atmosphere whenever possible.
-
Safety: this compound is corrosive and causes severe skin burns and eye damage.[7][9] Inhalation of its vapors can cause respiratory irritation.[3][7]
Q6: How can I safely quench a reaction containing unreacted this compound?
A6: To safely quench unreacted this compound, slowly and carefully add the reaction mixture to a separate flask containing a stirred, cold solution of a weak base, such as saturated sodium bicarbonate, or a dilute solution of a non-nucleophilic amine like triethylamine in an appropriate solvent. This should be done in an ice bath to control the exothermic reaction. The base will neutralize the resulting hydrochloric acid. Always perform this procedure in a fume hood.
Quantitative Data Summary
The following table summarizes key physical properties of this compound and its primary decomposition product.
| Property | This compound | 3,4-Difluorophenylacetic acid (Decomposition Product) |
| CAS Number | 121639-61-0 | 81228-09-3 |
| Molecular Formula | C₈H₅ClF₂O[8] | C₈H₆F₂O₂ |
| Molecular Weight | 190.57 g/mol [8] | 172.13 g/mol |
| Physical Form | Liquid/Oil[8] | Solid |
| Boiling Point | 91-92 °C at 6 mmHg, ~224.5 °C (predicted at atm. pressure)[8] | Not readily available |
| Density | ~1.369 g/cm³ (predicted)[8] | Not readily available |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by ¹H NMR
This protocol describes how to quickly assess the purity of a sample of this compound and check for the presence of the hydrolyzed product, 3,4-difluorophenylacetic acid.
Materials:
-
This compound sample
-
Anhydrous deuterated chloroform (CDCl₃)
-
NMR tube and cap
-
Glass pipette
-
Inert atmosphere (e.g., glove box or Schlenk line)
Procedure:
-
In an inert atmosphere, carefully draw a small amount (1-2 drops) of the this compound sample into a clean, dry glass pipette.
-
Transfer the sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of anhydrous CDCl₃ to the NMR tube.
-
Cap the NMR tube securely.
-
Gently agitate the tube to ensure the sample is fully dissolved.
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
The methylene protons (-CH₂-) of This compound will appear as a singlet at approximately δ 4.2 ppm .
-
The methylene protons (-CH₂-) of the decomposition product, 3,4-difluorophenylacetic acid , will appear as a singlet at a slightly downfield-shifted position, typically around δ 3.6 ppm .
-
The presence of a broad singlet, usually far downfield (>10 ppm), would indicate the carboxylic acid proton of the decomposition product.
-
By integrating the peaks corresponding to the starting material and the acid, you can estimate the degree of decomposition.
-
Visualizations
Caption: Hydrolysis of this compound.
Caption: Workflow for assessing sample purity via NMR.
Caption: Troubleshooting guide for reactions.
References
- 1. savemyexams.com [savemyexams.com]
- 2. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 3. download.basf.com [download.basf.com]
- 4. [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound CAS#: 121639-61-0 [chemicalbook.com]
- 9. 4-Fluorophenylacetyl chloride | C8H6ClFO | CID 3744988 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Yield with 3,4-Difluorophenylacetyl Chloride
Welcome to the technical support center for 3,4-Difluorophenylacetyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
I. Friedel-Crafts Acylation Troubleshooting Guide
Friedel-Crafts acylation is a primary application of this compound for the formation of carbon-carbon bonds with aromatic compounds. Below are common issues and their solutions.
Question: My Friedel-Crafts acylation reaction with this compound is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in Friedel-Crafts acylation can stem from several factors. Here is a systematic guide to troubleshooting the issue:
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Moisture Contamination: this compound is highly sensitive to moisture and will readily hydrolyze to the inactive 3,4-difluorophenylacetic acid.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the Lewis acid catalyst is of high purity and handled in a glovebox or under an inert atmosphere.
-
-
Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is crucial for the reaction. Its activity can be compromised by moisture or improper storage.
-
Solution: Use a fresh, unopened container of the Lewis acid or a freshly sublimed batch. Ensure the catalyst is added to the reaction mixture in a controlled manner, as the reaction can be exothermic.
-
-
Reaction Temperature: The optimal temperature for Friedel-Crafts acylation can vary depending on the reactivity of the aromatic substrate.
-
Solution: For highly activated aromatic rings (e.g., anisole), the reaction may proceed at lower temperatures (0 °C to room temperature). For less reactive substrates (e.g., benzene, toluene), gentle heating (reflux) may be necessary. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC or GC.
-
-
Substrate Deactivation: If your aromatic substrate contains strongly deactivating groups (e.g., -NO₂, -CN, -SO₃H), the Friedel-Crafts acylation may not proceed efficiently.
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Solution: In such cases, a more forcing reaction condition (higher temperature, stronger Lewis acid, or longer reaction time) might be required. Alternatively, a different synthetic route that does not rely on Friedel-Crafts acylation may be necessary.
-
Question: I am observing the formation of multiple products in my Friedel-Crafts acylation. How can I improve the regioselectivity?
Answer: The position of acylation on the aromatic ring is directed by the existing substituents.
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Activating Groups (-OR, -R): These groups are typically ortho, para-directing. Steric hindrance from the acyl group and the catalyst complex often favors the para product.
-
Solution: To maximize the formation of the para isomer, consider using a bulkier Lewis acid or running the reaction at a lower temperature.
-
-
Deactivating Groups (-X, -CO-R): These are meta-directing.
Question: What are some common byproducts in Friedel-Crafts acylation with this compound?
Answer:
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3,4-Difluorophenylacetic acid: This is the hydrolysis product of the starting material. Its presence indicates moisture contamination.
-
Di-acylated products: While generally less common in acylation compared to alkylation due to the deactivating nature of the acyl group, it can occur with highly activated aromatic substrates.
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Isomeric products: As discussed above, a mixture of ortho and para isomers can be formed with activated aromatic rings.
Quantitative Data for Friedel-Crafts Acylation
The following table summarizes typical reaction conditions and yields for Friedel-Crafts acylation with acyl chlorides. Note that specific yields for this compound with all substrates are not widely reported; therefore, data from analogous reactions are included for guidance.
| Aromatic Substrate | Lewis Acid | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1,2-Difluorobenzene | AlCl₃ | Dichloromethane | Reflux | 3 | 98 (for 2-chloro-1-(3,4-difluorophenyl)ethanone) | [1] |
| Benzene | AlCl₃ | Benzene (excess) | Reflux (60°C) | 0.5 | High (General) | [2] |
| Toluene | AlCl₃ | Dichloromethane | 0 to RT | 1-2 | High (General) | [2] |
| Anisole | AlCl₃ | Dichloromethane | 0 to RT | 1-3 | High (General) | [2] |
II. Amide Formation Troubleshooting Guide
The reaction of this compound with primary or secondary amines is a robust method for forming amide bonds.
Question: My amide formation reaction is giving a low yield. What could be the problem?
Answer:
-
Stoichiometry: At least two equivalents of the amine are typically required. One equivalent acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct.
-
Solution: Ensure you are using at least two equivalents of the amine. Alternatively, use one equivalent of the amine and one equivalent of a non-nucleophilic base like triethylamine or pyridine.
-
-
Reactivity of the Amine: Sterically hindered amines or anilines with electron-withdrawing groups may exhibit lower nucleophilicity.
-
Solution: For less reactive amines, the reaction may require heating or the use of a stronger, non-nucleophilic base. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can also be beneficial.
-
-
Hydrolysis of the Acyl Chloride: As with Friedel-Crafts reactions, moisture will lead to the formation of the corresponding carboxylic acid, reducing the yield of the desired amide.
-
Solution: Use anhydrous solvents and ensure all reagents are dry.
-
Question: How can I purify the amide product?
Answer:
-
Work-up: The reaction mixture will contain the amide product and the amine hydrochloride salt. An aqueous work-up is typically used to remove the salt. The organic layer is then washed with dilute acid (to remove excess amine), followed by a base (like sodium bicarbonate solution), and then brine.
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Purification: The crude amide can often be purified by recrystallization or column chromatography on silica gel.[3]
Quantitative Data for Amide Formation
| Amine | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 3,4-Difluoroaniline | - | THF | RT | Not specified | 92 (for N-(3,4-difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide) | [3] |
| Primary/Secondary Amine | Excess Amine or Et₃N | Dichloromethane | 0 to RT | 1-4 | Generally High | General Protocol |
III. General Handling and Storage FAQs
Question: How should I handle and store this compound?
Answer: this compound is a corrosive and moisture-sensitive liquid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.
Question: What happens if this compound is exposed to water?
Answer: It will hydrolyze to form 3,4-difluorophenylacetic acid and hydrochloric acid. This reaction is typically rapid and exothermic.
IV. Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of an Aromatic Compound
This protocol is adapted from the synthesis of 2-chloro-1-(3,4-difluorophenyl)ethanone.[1]
-
To a dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aromatic substrate and a suitable anhydrous solvent (e.g., dichloromethane).
-
Cool the mixture in an ice bath.
-
Carefully add the Lewis acid (e.g., AlCl₃, 1.1 equivalents) portion-wise, keeping the temperature below 10 °C.
-
Add this compound (1.0 equivalent) dropwise to the cooled suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux if necessary. Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture and carefully pour it into a beaker containing crushed ice and concentrated HCl.
-
Stir vigorously until the ice has melted and the layers have separated.
-
Extract the aqueous layer with the organic solvent (e.g., dichloromethane).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Amide Synthesis
This protocol is adapted from the synthesis of N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide.[3]
-
Dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous solvent (e.g., THF or dichloromethane) in a dried round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add a solution of this compound (1.1 equivalents) in the same anhydrous solvent dropwise to the cooled amine solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by recrystallization or column chromatography.
V. Visualizations
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
References
Technical Support Center: Acylation with 3,4-Difluorophenylacetyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 3,4-Difluorophenylacetyl chloride in acylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the acylation of aromatic compounds using this compound?
A1: The primary mechanism is Friedel-Crafts acylation. This is an electrophilic aromatic substitution reaction. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the this compound by forming a highly electrophilic acylium ion. The aromatic substrate then attacks this acylium ion, followed by deprotonation to restore aromaticity and yield the desired ketone.
Q2: What are the expected advantages of using this compound in Friedel-Crafts acylation compared to alkylation?
A2: Friedel-Crafts acylation offers several advantages over alkylation. The acyl group is deactivating towards the aromatic ring, which prevents multiple substitutions (polyacylation) from occurring.[1][2] Additionally, the acylium ion is resonance-stabilized and less prone to carbocation rearrangements, which can be a significant issue in Friedel-Crafts alkylation.[2][3]
Q3: How do the fluorine substituents on the phenyl ring of this compound influence the reaction?
A3: The two fluorine atoms are electron-withdrawing groups, which can influence the reactivity of the acyl chloride. While specific studies on the electronic effects on intramolecular Friedel-Crafts acylation of related compounds are being investigated, it is known that electron-withdrawing groups can affect the reactivity and chemical yields. In general, fluorine is a deactivating substituent, which can make the formation of the acylium ion more challenging, potentially requiring more stringent reaction conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) may have been deactivated by moisture. 2. Insufficient Catalyst: Stoichiometric amounts of the catalyst are often required as it complexes with the product ketone.[1] 3. Reaction Temperature Too Low: The activation energy for the reaction may not be reached. 4. Deactivated Aromatic Substrate: The substrate being acylated is too strongly deactivated. | 1. Use freshly opened or properly stored anhydrous Lewis acid. 2. Increase the molar ratio of the Lewis acid to the acyl chloride. 3. Gradually increase the reaction temperature while monitoring for product formation. 4. Consider using a more reactive (less deactivated) aromatic substrate if possible. |
| Formation of Multiple Products | 1. Isomer Formation: If the aromatic substrate is substituted, acylation can occur at different positions (ortho, meta, para), leading to isomeric products. 2. Self-Condensation: Under certain conditions, the acyl chloride could potentially undergo self-condensation, though less common in Friedel-Crafts acylation. | 1. Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired isomer. The directing effects of substituents on the aromatic ring will determine the major product. 2. Ensure slow addition of the acyl chloride to the reaction mixture to maintain a low concentration and minimize self-reaction. |
| Presence of Starting Material in Product | 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature. 2. Hydrolysis of Acyl Chloride: this compound can react with trace amounts of water to form 3,4-Difluorophenylacetic acid. | 1. Increase the reaction time or temperature. Monitor the reaction progress using techniques like TLC or GC. 2. Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Dark-Colored Reaction Mixture/Product | 1. Charring/Decomposition: High reaction temperatures can lead to the decomposition of starting materials or products. 2. Side Reactions with Solvent: Some solvents can react with the Lewis acid catalyst at elevated temperatures. | 1. Lower the reaction temperature. Consider a milder Lewis acid catalyst. 2. Choose a more inert solvent for the reaction, such as dichloromethane or carbon disulfide. |
Experimental Protocols
Below is a general experimental protocol for the Friedel-Crafts acylation of an aromatic substrate with this compound. This should be adapted based on the specific substrate and laboratory conditions.
Synthesis of 2-(3,4-difluorophenyl)-1-phenylethanone
Materials:
-
This compound
-
Benzene (or other aromatic substrate)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Hydrochloric Acid (HCl), concentrated
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (1.0 to 1.2 equivalents) and anhydrous dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add this compound (1.0 equivalent) to the stirred suspension.
-
After the addition is complete, add the aromatic substrate (e.g., benzene, 1.0 to 1.5 equivalents) dropwise via an addition funnel.
-
Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours. The reaction can be gently heated to reflux if necessary, monitoring for completion by TLC or GC.
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Data Presentation
Researchers should meticulously record their experimental data to optimize reaction conditions and troubleshoot effectively. The following table provides a template for logging experimental outcomes.
| Entry | Aromatic Substrate | Equivalents of Acyl Chloride | Lewis Acid (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield of Desired Product (%) | Side Products Observed (and %) |
| 1 | Benzene | 1.0 | AlCl₃ (1.1) | DCM | 0 to RT | 2 | ||
| 2 | Toluene | 1.0 | AlCl₃ (1.1) | DCM | 0 to RT | 2 | ||
| 3 | Anisole | 1.0 | AlCl₃ (1.2) | CS₂ | 0 | 3 |
Visualizations
Reaction Pathway
Caption: General reaction pathway for Friedel-Crafts acylation and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in acylation reactions.
References
Technical Support Center: 3,4-Difluorophenylacetyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Difluorophenylacetyl chloride. Our goal is to help you overcome common challenges and ensure the successful synthesis and purification of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions of this compound?
A1: this compound is an acyl chloride primarily used as a reagent for acylation reactions. The most common application is the synthesis of amides through reaction with primary or secondary amines.[1] It can also react with alcohols to form esters and with water, leading to hydrolysis.
Q2: What is the primary impurity I should be concerned about in my reaction?
A2: The most significant and common impurity is 3,4-Difluorophenylacetic acid, which is formed by the hydrolysis of this compound upon exposure to water or moisture. Acyl chlorides are highly susceptible to hydrolysis.
Q3: Why is a base, such as triethylamine or pyridine, typically added to the reaction mixture when forming amides?
A3: The reaction between an acyl chloride and an amine produces hydrogen chloride (HCl) as a byproduct.[1] A base is added to neutralize the HCl, preventing it from protonating the amine reactant and rendering it non-nucleophilic. An excess of the amine reactant can also serve as the base.
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a common method for monitoring the consumption of the starting materials. For reactions involving this compound, ¹⁹F NMR spectroscopy can be a particularly powerful tool to track the disappearance of the acyl chloride and the appearance of the fluorinated product and any fluorine-containing byproducts.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of products from this compound reactions.
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Amine: The amine starting material may be of poor quality or has degraded. | - Use a freshly opened bottle of the amine or purify the existing stock. - Confirm the identity and purity of the amine using techniques like NMR or GC-MS. |
| Insufficient Base: The added base may be insufficient to neutralize the HCl generated, leading to the protonation and deactivation of the amine nucleophile. | - Use at least one equivalent of a tertiary amine base like triethylamine or pyridine. - If using the reactant amine as the base, ensure at least a two-fold excess is used. |
| Hydrolysis of Acyl Chloride: The this compound may have hydrolyzed before reacting with the amine. | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. - Add the acyl chloride to the reaction mixture containing the amine and base, rather than the other way around. |
| Low Reactivity of Amine: Sterically hindered or electron-deficient amines can be poor nucleophiles.[2] | - Increase the reaction temperature. - Use a more forcing solvent. - Consider using a catalyst, such as 4-dimethylaminopyridine (DMAP), in small amounts. |
Problem 2: Product Purification Challenges
| Possible Cause | Suggested Solution |
| Product is an Oil, Not a Solid: The amide product may not precipitate or crystallize from the reaction mixture. | - Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. - Add a small seed crystal of the pure product if available. - Concentrate the solution and attempt crystallization from a different solvent system. - If crystallization fails, purify the product using column chromatography. |
| Co-precipitation of Amine Salt: The hydrochloride salt of the base (e.g., triethylammonium chloride) may precipitate with the product. | - Wash the crude product with water to dissolve the salt. - If the product is soluble in a non-polar organic solvent, dissolve it and wash with water in a separatory funnel. |
| Poor Separation by Column Chromatography: The product and impurities have similar polarities. | - Optimize the solvent system for chromatography by testing different solvent ratios with TLC. - Consider using a different stationary phase (e.g., alumina instead of silica gel). - For fluorinated compounds, specialized fluorous chromatography techniques can sometimes provide better separation.[3][4] |
| Presence of 3,4-Difluorophenylacetic Acid in the Final Product: The hydrolyzed acyl chloride is carried through the workup. | - During the workup, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to extract the acidic impurity. - Be cautious, as a strong base could potentially hydrolyze the desired amide product. |
Data Presentation
The following table summarizes purification data for an amide synthesized from a difluorophenyl-containing precursor, demonstrating the effectiveness of column chromatography.
| Compound | Purification Method | Yield | Reference |
| N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide | Column chromatography on silica gel (2:1 hexane/ethyl acetate) | 92% | [5] |
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis
-
To a stirred solution of the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude product in a minimum amount of a hot solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature.
-
If insoluble impurities are present, hot-filter the solution.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Protocol 3: Purification by Column Chromatography
-
Prepare a slurry of silica gel in the chosen eluent (a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Experimental workflow for amide synthesis and purification.
Caption: Troubleshooting logic for low product yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
3,4-Difluorophenylacetyl chloride stability and storage long term
This technical support center provides guidance on the stability, long-term storage, and troubleshooting for researchers, scientists, and drug development professionals working with 3,4-Difluorophenylacetyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound?
A1: The primary stability concern for this compound, like other acyl chlorides, is its high reactivity towards nucleophiles, especially water.[1][2][3] Moisture in the air or in solvents will lead to rapid hydrolysis, converting the acyl chloride back to the corresponding carboxylic acid (3,4-Difluorophenylacetic acid) and generating hydrochloric acid (HCl) as a byproduct.[3]
Q2: What are the recommended long-term storage conditions for this compound?
A2: For long-term storage, this compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] Storage in a corrosives area is often recommended.[1] To minimize exposure to moisture, flushing the container with an inert gas like nitrogen or argon before sealing is a good practice. Some sources suggest storage at 2-8°C.
Q3: How can I tell if my this compound has degraded?
A3: Degradation is often indicated by a fuming appearance when the container is opened, which is the reaction of the acyl chloride with atmospheric moisture to form HCl gas.[1] A pungent, acidic odor will also be noticeable. The presence of the corresponding carboxylic acid as an impurity can be confirmed by analytical techniques such as NMR or IR spectroscopy, or by derivatization followed by chromatography.
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with strong oxidizing agents, strong bases, alcohols, and water.[1][2] Reactions with these substances can be vigorous and exothermic.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reaction failure or low yield in an acylation reaction. | Degradation of the this compound due to improper storage or handling. | Ensure the reagent was stored under anhydrous conditions. Before use, it is advisable to check the purity of the acyl chloride. Consider using a freshly opened bottle or purifying the reagent if degradation is suspected. |
| Presence of water in the reaction solvent or on the glassware. | Use anhydrous solvents and dry all glassware thoroughly in an oven before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of a white precipitate and fuming upon opening the container. | Hydrolysis of the acyl chloride by atmospheric moisture. | Handle the reagent in a fume hood and minimize the time the container is open. Consider working in a glovebox for highly sensitive applications. The solid is likely the hydrolyzed carboxylic acid. |
| Inconsistent reaction results. | Variable purity of the this compound. | Implement a quality control check for each new batch of the reagent. A simple derivatization to the methyl ester followed by GC or LC-MS analysis can provide a reliable purity assessment. |
| Difficulty in purifying the acylated product. | The presence of the unreacted carboxylic acid (from hydrolysis of the acyl chloride) can complicate purification. | Quench the reaction carefully and consider an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to remove the acidic byproduct. |
Experimental Protocols
Protocol: Purity Assessment of this compound by Derivatization and GC-MS Analysis
This protocol describes a method to determine the purity of this compound by converting it to its more stable methyl ester derivative, which can be readily analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
This compound sample
-
Anhydrous methanol
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine
-
GC-MS instrument
-
Standard laboratory glassware (dried in an oven)
Procedure:
-
Sample Preparation: In a dry vial under an inert atmosphere, dissolve a small, accurately weighed amount of this compound (e.g., 10 mg) in 1 mL of anhydrous DCM.
-
Derivatization: To the solution from step 1, add a slight excess of anhydrous methanol (e.g., 2-3 equivalents) followed by a catalytic amount of anhydrous pyridine.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes. The reaction converts the acyl chloride to its corresponding methyl ester.
-
Quenching: Quench the reaction by adding 1 mL of deionized water.
-
Extraction: Extract the organic layer containing the methyl ester with DCM (2 x 1 mL).
-
Drying: Dry the combined organic layers over anhydrous sodium sulfate.
-
Analysis: Analyze the resulting solution by GC-MS to determine the percentage of the methyl ester relative to any impurities.
Visualizations
Caption: Hydrolysis degradation pathway of this compound.
Caption: Workflow for purity assessment via derivatization and GC-MS.
References
Preventing hydrolysis of 3,4-Difluorophenylacetyl chloride during reaction
Welcome to the technical support center for 3,4-Difluorophenylacetyl chloride. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this reactive acyl chloride, with a primary focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to hydrolysis?
A1: this compound is an acyl chloride, a class of organic compounds that are highly reactive towards nucleophiles, including water.[1][2][3] The carbonyl carbon of the acyl chloride is highly electrophilic due to the presence of two electronegative atoms, oxygen and chlorine, pulling electron density away from it.[3][4] In the case of this compound, the two fluorine atoms on the phenyl ring are strongly electron-withdrawing, which further increases the partial positive charge on the carbonyl carbon, making it even more prone to nucleophilic attack by water. This reaction, known as hydrolysis, results in the formation of the corresponding carboxylic acid (3,4-Difluorophenylacetic acid) and hydrochloric acid, which can complicate reactions and reduce the yield of the desired product.[1][5]
Q2: How can I visually identify if my this compound has hydrolyzed?
A2: Pure this compound is typically a liquid.[6] Hydrolysis to 3,4-Difluorophenylacetic acid, a carboxylic acid, may result in the formation of a solid precipitate, especially if the starting material was neat or in a non-polar solvent where the carboxylic acid is less soluble. If the acyl chloride is exposed to moist air, you may observe it fuming, which is the result of the liberated HCl gas reacting with atmospheric moisture.[5] For definitive identification, analytical techniques such as TLC, IR, or NMR spectroscopy are recommended. On a TLC plate, the carboxylic acid will typically have a different Rf value than the acyl chloride. In an IR spectrum, the appearance of a broad O-H stretch around 2500-3300 cm⁻¹ and a shift in the carbonyl (C=O) stretch are indicative of the carboxylic acid.
Q3: What are the best solvents to use for reactions with this compound to minimize hydrolysis?
A3: To minimize hydrolysis, it is crucial to use anhydrous (dry) aprotic solvents. Suitable solvents include dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether, acetonitrile (ACN), and toluene. It is imperative that these solvents are rigorously dried before use, for instance, by distillation from a suitable drying agent or by passing them through a column of activated alumina. Commercial anhydrous solvents are also a good option. Protic solvents like water, alcohols, and carboxylic acids should be strictly avoided as they will readily react with the acyl chloride.[1][7]
Q4: What is the role of a non-nucleophilic base in reactions involving this compound?
A4: A non-nucleophilic base, such as pyridine or triethylamine (TEA), is often added to reactions involving acyl chlorides.[8] Its primary role is to act as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct during the acylation reaction.[1] By neutralizing the HCl, the base prevents it from protonating other reactants or catalyzing unwanted side reactions. It is crucial to use a non-nucleophilic base to avoid its reaction with the acyl chloride itself.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no yield of the desired acylated product. | Hydrolysis of this compound. | - Ensure all glassware is oven-dried or flame-dried before use to remove any adsorbed water. - Use freshly opened or properly stored anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture. - Add a non-nucleophilic base (e.g., pyridine, triethylamine) to the reaction mixture to scavenge the HCl byproduct.[1][8] |
| Formation of a white precipitate during the reaction. | Precipitation of the hydrolyzed carboxylic acid or the hydrochloride salt of a basic reactant. | - If hydrolysis is suspected, confirm the identity of the precipitate using analytical methods (e.g., IR, NMR). - If the precipitate is the hydrochloride salt of your amine reactant, this is expected. The addition of a non-nucleophilic base will prevent this by neutralizing the HCl.[7] |
| Inconsistent reaction outcomes. | Variable amounts of water in reagents or solvents. | - Standardize your procedure for drying solvents and handling reagents. - Store this compound under anhydrous and inert conditions.[9] - Consider using a fresh bottle of the acyl chloride if contamination is suspected. |
| Difficulty in purifying the product from the starting carboxylic acid. | Incomplete conversion of the carboxylic acid to the acyl chloride during its preparation, or hydrolysis during workup. | - If preparing the acyl chloride, ensure the reaction with the chlorinating agent (e.g., thionyl chloride, oxalyl chloride) goes to completion.[1] - During aqueous workup, quickly extract the product into an organic solvent. Wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove the carboxylic acid, but be aware that this may also promote hydrolysis of any remaining acyl chloride. |
Experimental Protocols
Protocol 1: General Anhydrous Reaction Setup for Acylation
This protocol outlines the essential steps for setting up a reaction to minimize the hydrolysis of this compound.
-
Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser, etc.) must be thoroughly dried in an oven at >100 °C for several hours or flame-dried under vacuum immediately before use.
-
Inert Atmosphere: Assemble the glassware while hot and immediately purge with a stream of dry nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent and Solvent Preparation:
-
Use only anhydrous solvents. If not commercially available, dry the solvent using appropriate methods (e.g., distillation from sodium/benzophenone for THF and ether, or calcium hydride for dichloromethane and acetonitrile).
-
Ensure all other reagents are anhydrous. Liquid reagents can be dried over molecular sieves. Solid reagents should be dried in a vacuum oven.
-
-
Reaction Execution:
-
Dissolve the nucleophile (e.g., an alcohol or amine) and a non-nucleophilic base (e.g., 1.1 equivalents of triethylamine or pyridine) in the anhydrous solvent under an inert atmosphere.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of this compound in the anhydrous solvent to the cooled reaction mixture via a dropping funnel or syringe.
-
Allow the reaction to stir at 0 °C for a specified time and then warm to room temperature as required.
-
-
Workup: Quench the reaction with a saturated aqueous solution of a mild salt (e.g., ammonium chloride). Extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid (if an amine base was used), saturated sodium bicarbonate solution (to remove any unreacted carboxylic acid), and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
Visualizations
Caption: Mechanism of this compound hydrolysis.
Caption: Experimental workflow to prevent hydrolysis.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. web.viu.ca [web.viu.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WO2019043238A1 - Process and intermediate for the manufacture of difluoroacetyl chloride - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. savemyexams.com [savemyexams.com]
Technical Support Center: 3,4-Difluorophenylacetyl Chloride Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions for the work-up of reactions involving 3,4-Difluorophenylacetyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the first step in a typical work-up for a reaction involving this compound?
The first and most critical step is to safely quench any unreacted this compound and other reactive reagents. Since acid chlorides react violently with water, this must be done carefully, usually by slowly adding the reaction mixture to a cold quenching solution with vigorous stirring.[1]
Q2: How do I safely quench unreacted this compound?
Unreacted this compound can be quenched by slow, controlled addition to a cold solution. The choice of quenching agent depends on the desired outcome and the stability of the product. Common methods include:
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Water or Ice: This hydrolyzes the acid chloride to the corresponding carboxylic acid (3,4-Difluorophenylacetic acid). This method should be executed with caution to manage the exothermic reaction.[1]
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Aqueous Base (e.g., sat. NaHCO₃, dil. NaOH): This also forms the carboxylic acid, which is then deprotonated to its carboxylate salt, making it highly water-soluble and easily separable from a nonpolar organic product during extraction.
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Alcohols (e.g., Methanol, Ethanol): This method converts the acid chloride to an ester, which may be a suitable strategy if the ester is easier to separate from the desired product than the carboxylic acid.[1]
Q3: My desired product is an amide. What is the recommended work-up procedure?
For amide synthesis, a common procedure involves quenching the reaction, followed by a series of aqueous washes to remove byproducts.
-
Quench: Slowly add the reaction mixture to cold water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Extract: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash: Wash the combined organic layers sequentially with:
-
Dilute acid (e.g., 1M HCl) to remove any unreacted amine starting materials or basic catalysts like triethylamine.[2]
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Saturated aqueous NaHCO₃ to remove the 3,4-Difluorophenylacetic acid byproduct.
-
Brine (saturated aqueous NaCl) to reduce the water content in the organic layer.
-
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Q4: What are common impurities to expect, and how can they be removed?
The primary impurities depend on the specific reaction but often include:
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3,4-Difluorophenylacetic acid: The hydrolysis product. It can be removed by washing the organic layer with a mild aqueous base like NaHCO₃.
-
Unreacted Amine/Alcohol: Can be removed by washing with dilute aqueous acid (for amines)[2] or water (for alcohols).
-
Catalysts (e.g., Triethylamine, DMAP): Triethylamine hydrochloride salt, formed during the reaction, can often be filtered off if it precipitates. Residual amine bases can be removed with an acid wash.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Incomplete reaction. 2. Hydrolysis of the acid chloride starting material. 3. Product loss during aqueous work-up (if product has some water solubility). 4. Degradation of product due to harsh work-up conditions (e.g., strong acid/base). | 1. Monitor reaction completion by TLC or LC-MS before quenching. 2. Ensure all reagents and solvents are anhydrous. 3. Saturate the aqueous layer with NaCl (brine) before extraction to decrease product solubility. Back-extract the aqueous layers. 4. Use milder washing solutions (e.g., saturated NaHCO₃ instead of NaOH). |
| Product is contaminated with 3,4-Difluorophenylacetic acid. | 1. Incomplete reaction and subsequent hydrolysis of unreacted acid chloride during work-up. 2. Insufficient washing with aqueous base. | 1. Ensure the reaction goes to completion. 2. Perform additional washes with saturated aqueous NaHCO₃. Check the pH of the final aqueous wash to ensure it is basic. |
| An emulsion formed during liquid-liquid extraction. | 1. High concentration of salts or surfactants. 2. Use of solvents with similar densities (e.g., DCM and water). 3. Vigorous shaking of the separatory funnel. | 1. Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. 2. Add more organic solvent to dilute the mixture. 3. Instead of shaking, gently invert the separatory funnel multiple times. If an emulsion persists, let it stand or filter the entire mixture through a pad of Celite. |
| The final product is wet or contains residual solvent. | 1. Inadequate drying of the organic layer. 2. Use of a solvent with a high boiling point that is difficult to remove. | 1. Ensure a sufficient amount of drying agent (e.g., Na₂SO₄, MgSO₄) is used. The agent should move freely and not clump together. 2. If residual high-boiling solvent (like DMF or DMSO) is present, consider co-evaporation with a lower-boiling solvent like toluene or lyophilization if the product is stable. |
Experimental Protocols & Visualizations
Protocol: General Work-up for Amide Synthesis
This protocol outlines the steps following the reaction of this compound with a primary or secondary amine in a solvent like dichloromethane (DCM) with triethylamine (Et₃N) as a base.
-
Reaction Quenching:
-
Once the reaction is complete, cool the reaction vessel in an ice bath.
-
Slowly pour the reaction mixture into a beaker containing an equal volume of cold deionized water with vigorous stirring.
-
-
Phase Separation:
-
Transfer the quenched mixture to a separatory funnel.
-
Allow the layers to separate. The organic DCM layer will be on the bottom. Drain the organic layer.
-
-
Aqueous Washes:
-
Return the organic layer to the separatory funnel.
-
Add 1M HCl solution (approx. half the organic volume), gently invert the funnel 5-10 times, vent, and drain the aqueous (top) layer. This removes Et₃N.
-
Add saturated NaHCO₃ solution (approx. half the organic volume), invert, vent, and drain the aqueous (top) layer. This removes the carboxylic acid byproduct.
-
Add brine (approx. half the organic volume), invert, vent, and drain the aqueous (top) layer. This removes residual water.
-
-
Drying and Concentration:
-
Drain the washed organic layer into an Erlenmeyer flask.
-
Add anhydrous sodium sulfate (Na₂SO₄), swirl, and let it stand for 10-15 minutes.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to yield the crude amide product.
-
-
Purification:
-
Assess the purity of the crude product by TLC or LC-MS.
-
Purify further if necessary, typically by column chromatography or recrystallization.
-
Diagrams
Caption: Standard experimental workflow for the work-up of an organic reaction.
References
Technical Support Center: Scaling Up Reactions with 3,4-Difluorophenylacetyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Difluorophenylacetyl chloride, particularly in the context of scaling up chemical reactions.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary applications?
This compound is a reactive acyl chloride derivative. It serves as a key building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its primary application is in Friedel-Crafts acylation reactions to introduce the 3,4-difluorophenylacetyl group onto aromatic and heteroaromatic rings, leading to the formation of various ketone intermediates. These intermediates are often precursors to more complex molecules with desired biological activities.
2. What are the main safety concerns when handling this compound, especially at a larger scale?
This compound is a corrosive and moisture-sensitive compound. Key safety precautions include:
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Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For larger quantities, consider additional protection such as a face shield and an apron.
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Moisture Sensitivity: The compound reacts with moisture, including humidity in the air, to produce hydrochloric acid (HCl) gas. This can cause corrosion and poses an inhalation hazard. It is crucial to use dry glassware and inert atmosphere (e.g., nitrogen or argon) during storage and reaction.
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Reactivity: It reacts exothermically with water, alcohols, and amines. Ensure that all equipment is dry and that incompatible materials are kept separate.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible substances.
3. Which Lewis acids are typically used for Friedel-Crafts acylation with this compound, and how does the choice affect the reaction at scale?
Common Lewis acids for Friedel-Crafts acylation include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂).[1][2]
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Aluminum chloride (AlCl₃): This is a strong and often the most effective Lewis acid for this reaction, typically leading to higher yields and faster reaction rates. However, its high reactivity can also lead to the formation of by-products. Due to its moisture sensitivity, handling large quantities requires stringent anhydrous conditions. Stoichiometric amounts or even a slight excess are often required because the product ketone can form a complex with AlCl₃.[1][3]
-
Ferric chloride (FeCl₃): A milder alternative to AlCl₃, which can sometimes offer better selectivity and reduce the formation of certain by-products. It is also moisture-sensitive.
-
Zinc chloride (ZnCl₂): A weaker Lewis acid that may require higher reaction temperatures or longer reaction times. It can be a good choice for highly activated aromatic substrates where a milder catalyst is sufficient to prevent side reactions.
When scaling up, the choice of Lewis acid impacts heat management, cost, and waste disposal. While AlCl₃ might be efficient, managing the exothermicity of the reaction and handling the aqueous waste during work-up can be challenging on a large scale.
4. What is the effect of the solvent on scaling up Friedel-Crafts acylation with this compound?
The choice of solvent is critical for reaction success, especially at scale. Common solvents include:
-
Chlorinated solvents (e.g., dichloromethane, 1,2-dichloroethane): These are often good solvents for the reactants and the Lewis acid complex. However, their use at large scale is increasingly restricted due to environmental and safety concerns.
-
Nitrobenzene: A traditional solvent for Friedel-Crafts reactions that can dissolve the Lewis acid complex well. However, it is toxic and has a high boiling point, which can make removal difficult.
-
Carbon disulfide: Another traditional solvent, but it is highly flammable and toxic.
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Excess aromatic substrate: Using the aromatic reactant itself as the solvent can be an effective and "greener" option, especially if it is inexpensive and liquid at the reaction temperature.
When scaling up, solvent selection impacts not only the reaction kinetics and product distribution but also process safety (flammability, toxicity), cost, and waste management.
Experimental Protocols
Laboratory Scale: Friedel-Crafts Acylation of Anisole
This protocol describes the synthesis of 1-(4-methoxyphenyl)-2-(3,4-difluorophenyl)ethanone.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| Anisole | 108.14 | 10.8 g (10.9 mL) | 0.10 |
| This compound | 190.57 | 19.1 g | 0.10 |
| Aluminum chloride (anhydrous) | 133.34 | 14.7 g | 0.11 |
| Dichloromethane (anhydrous) | - | 200 mL | - |
| 1 M Hydrochloric acid | - | 100 mL | - |
| Saturated sodium bicarbonate solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous magnesium sulfate | - | - | - |
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (filled with calcium chloride).
-
Under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (14.7 g) and anhydrous dichloromethane (100 mL) to the flask.
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Cool the suspension to 0°C in an ice bath.
-
In the dropping funnel, prepare a solution of this compound (19.1 g) in anhydrous dichloromethane (50 mL).
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Add the this compound solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5°C.
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After the addition is complete, add a solution of anisole (10.8 g) in anhydrous dichloromethane (50 mL) dropwise over 30 minutes, keeping the temperature below 5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
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Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl (100 mL).
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
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Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL), followed by brine (50 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired ketone.
Expected Yield: 75-85%
Pilot Scale: Friedel-Crafts Acylation of Toluene
This protocol outlines the synthesis of 1-(p-tolyl)-2-(3,4-difluorophenyl)ethanone on a larger scale.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| Toluene (anhydrous) | 92.14 | 2.3 kg (2.6 L) | 25.0 |
| This compound | 190.57 | 1.91 kg | 10.0 |
| Aluminum chloride (anhydrous) | 133.34 | 1.47 kg | 11.0 |
| 1,2-Dichloroethane (anhydrous) | - | 10 L | - |
| 3 M Hydrochloric acid | - | 10 L | - |
| 10% Sodium hydroxide solution | - | 5 L | - |
| Water | - | 10 L | - |
Procedure:
-
Ensure a clean, dry, and inerted glass-lined reactor equipped with a mechanical stirrer, a temperature probe, an addition funnel, and a condenser connected to a scrubber system.
-
Charge the reactor with anhydrous aluminum chloride (1.47 kg) and anhydrous 1,2-dichloroethane (5 L).
-
Cool the reactor contents to 0-5°C.
-
Slowly add a solution of this compound (1.91 kg) in anhydrous 1,2-dichloroethane (2 L) via the addition funnel over 1-2 hours, maintaining the internal temperature below 10°C.
-
After complete addition, add anhydrous toluene (2.3 kg) over 1-2 hours, ensuring the temperature does not exceed 10°C.
-
Allow the reaction to slowly warm to 20-25°C and stir for 4-6 hours. Monitor the reaction by HPLC.
-
Upon completion, slowly and carefully transfer the reaction mixture to a separate quench vessel containing a stirred mixture of ice and 3 M HCl (10 L). The quench should be performed under controlled temperature, not exceeding 25°C.
-
Separate the organic layer. Extract the aqueous layer with 1,2-dichloroethane (2 x 2 L).
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Combine the organic layers and wash with water (5 L), followed by 10% sodium hydroxide solution (5 L), and finally with water (2 x 5 L) until the aqueous layer is neutral.
-
Concentrate the organic layer under reduced pressure to afford the crude product.
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Purify the product by vacuum distillation or crystallization from a suitable solvent.
Expected Yield: 70-80%
Troubleshooting Guide
Low Reaction Yield
Q: My Friedel-Crafts acylation reaction with this compound resulted in a low yield. What are the possible causes and how can I improve it?
A: Low yields in Friedel-Crafts acylation can stem from several factors. Here is a systematic approach to troubleshoot the issue:
Caption: Troubleshooting Decision Tree for Low Reaction Yield.
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Moisture Contamination: this compound and the Lewis acid catalyst (especially AlCl₃) are highly sensitive to moisture. Water will hydrolyze the acyl chloride and deactivate the catalyst.
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Solution: Ensure all glassware is thoroughly dried (flame-dried or oven-dried). Use anhydrous solvents and reagents. Conduct the reaction under a dry, inert atmosphere (nitrogen or argon).
-
-
Inactive Lewis Acid: The Lewis acid may have degraded due to improper storage or handling.
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Solution: Use a fresh, unopened container of the Lewis acid. Ensure it is a high-purity, anhydrous grade.
-
-
Insufficiently Reactive Aromatic Substrate: Friedel-Crafts acylation works best with electron-rich aromatic compounds. Aromatic rings with strongly deactivating groups (e.g., -NO₂, -CN, -SO₃H, -COR) will not undergo this reaction effectively.
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Solution: Verify the electronic nature of your aromatic substrate. If it is deactivated, an alternative synthetic strategy may be necessary.
-
-
Suboptimal Reaction Conditions: The reaction temperature or time may not be optimal for your specific substrates.
-
Solution: Try varying the reaction temperature. For less reactive substrates, a higher temperature may be required. Monitor the reaction progress using an appropriate analytical technique (TLC, GC, or HPLC) to determine the optimal reaction time.
-
-
Incorrect Stoichiometry: An insufficient amount of the Lewis acid will result in incomplete reaction, as it forms a complex with the product ketone.[3]
-
Solution: Use at least a stoichiometric amount of the Lewis acid relative to the acyl chloride. A slight excess (e.g., 1.1 equivalents) is often beneficial.
-
Formation of Side Products
Q: I am observing significant by-product formation in my reaction. What are the common side reactions and how can I minimize them?
A: The primary side reactions in Friedel-Crafts acylation include:
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Diacylation: Although the product ketone is deactivated towards further acylation, highly activated aromatic substrates may undergo a second acylation, especially if reaction conditions are harsh.
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Minimization: Use a milder Lewis acid (e.g., FeCl₃ instead of AlCl₃), lower the reaction temperature, and avoid a large excess of the acylating agent.
-
-
Isomer Formation: With substituted aromatic rings, a mixture of ortho, meta, and para isomers can be formed. The product distribution is influenced by the directing effects of the substituent and steric hindrance.
-
Minimization: The choice of solvent and Lewis acid can influence isomer ratios. For example, bulkier Lewis acid complexes may favor the formation of the less sterically hindered para isomer. Optimization of reaction conditions is key.
-
-
Decomposition of Starting Materials or Products: At elevated temperatures, the starting materials or the product may decompose.
-
Minimization: Conduct the reaction at the lowest effective temperature and for the minimum time necessary for completion.
-
Scale-Up Workflow
The following diagram illustrates a typical workflow for scaling up a Friedel-Crafts acylation reaction.
Caption: General Workflow for Scaling Up Friedel-Crafts Acylation.
References
Technical Support Center: Managing Exothermic Reactions of 3,4-Difluorophenylacetyl Chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 3,4-Difluorophenylacetyl chloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a reactive acyl chloride. The primary hazards include:
-
Highly Exothermic Reactions: It reacts vigorously with nucleophiles such as water, alcohols, and amines, releasing significant heat.[1][2][3] This can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction if not properly controlled.
-
Corrosivity: Like other acyl chlorides, it is corrosive and can cause severe burns to the skin and eyes upon contact.[4][5][6][7]
-
Toxicity of Byproducts: Reactions with protic solvents or moisture will produce hydrogen chloride (HCl) gas, which is toxic and corrosive.[3]
-
Moisture Sensitivity: It reacts with moisture in the air, which can lead to degradation of the reagent and the generation of HCl gas.[5]
Q2: What initial safety precautions should be taken before starting a reaction with this compound?
A2: Before beginning any experiment, the following safety measures are essential:
-
Conduct a Risk Assessment: A thorough risk assessment should be performed to identify potential hazards and establish control measures.[4][8]
-
Work in a Ventilated Area: All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of corrosive vapors.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4][5][6]
-
Emergency Preparedness: Ensure that an emergency shower, eyewash station, and appropriate fire extinguishing materials (such as a dry powder or carbon dioxide extinguisher) are readily accessible.[4][7] Do not use water-based extinguishers on the reagent itself.[4][7]
-
Inert Atmosphere: Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[5]
Q3: What is a "runaway reaction" and how can it be prevented?
A3: A runaway reaction is an uncontrolled exothermic reaction where the rate of heat generation exceeds the rate of heat removal.[8][9][10] This leads to a rapid increase in temperature and pressure, which can result in an explosion.[10] Prevention strategies include:
-
Understanding Reaction Kinetics: Study the reaction kinetics to understand how the reaction rate changes with temperature.[9]
-
Adequate Cooling: Ensure the reaction vessel is equipped with an efficient cooling system (e.g., cooling jacket, ice bath) capable of dissipating the maximum expected heat output.[9]
-
Controlled Addition: Add the this compound slowly and in a controlled manner to the reaction mixture to manage the rate of heat generation.[6]
-
Monitoring: Continuously monitor the reaction temperature with a calibrated thermometer or thermocouple.[8][9]
-
Scale-up Precautions: When scaling up a reaction, do so in small increments (no more than a three-fold increase at a time) and reassess the thermal risks at each stage.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid, Uncontrolled Temperature Increase | 1. Addition of reagent is too fast.2. Inadequate cooling.3. Insufficient mixing leading to localized hot spots.[9]4. Incorrect stoichiometry leading to a more vigorous reaction. | 1. Immediately stop the addition of the reagent.2. Increase cooling capacity (e.g., add dry ice to the cooling bath).3. If safe to do so, increase the stirring rate to improve heat dissipation.4. Prepare an emergency quenching solution (see Q4 in FAQs) and be ready to use it if the temperature continues to rise uncontrollably.5. If the situation cannot be controlled, evacuate the area and follow emergency procedures.[5] |
| Excessive Fuming or Gas Evolution | 1. Reaction with atmospheric moisture.2. Reaction with protic solvents or impurities.3. Decomposition at elevated temperatures. | 1. Ensure the reaction is being conducted under an inert atmosphere.2. Check that all solvents and reagents are anhydrous.3. Maintain the reaction temperature within the desired range.4. Ensure the fume hood ventilation is functioning correctly. |
| Reaction Fails to Initiate or Proceeds Slowly | 1. Low reaction temperature.2. Poor quality or degraded reagent.3. Inactive catalyst (if applicable). | 1. Gradually and cautiously increase the reaction temperature while monitoring for any signs of an exothermic event.2. Use a fresh bottle of this compound or purify the existing stock.3. Check the activity of the catalyst. |
| Formation of unexpected byproducts | 1. Side reactions due to excessive temperature.2. Presence of impurities in reactants or solvents. | 1. Improve temperature control throughout the reaction.2. Ensure the purity of all starting materials. |
Experimental Protocols
General Protocol for Acylation of an Amine
This protocol is a general guideline and should be adapted based on the specific amine and reaction scale. A small-scale trial is always recommended.
1. Preparation:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (nitrogen or argon).
-
Use anhydrous solvents.
-
Prepare a cooling bath (e.g., ice-water or dry ice-acetone) and have it ready.
2. Reaction Setup:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve the amine and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cool the solution to 0 °C using the cooling bath.
3. Addition of this compound:
-
Dissolve this compound (1.0 equivalent) in the same anhydrous solvent in the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
4. Reaction Monitoring and Work-up:
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Slowly quench the reaction by adding a saturated aqueous solution of a mild base (e.g., sodium bicarbonate). Caution: This quenching step can also be exothermic.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Quantitative Data
| Parameter | Estimated Value Range for Phenylacetyl Chlorides | Significance |
| Heat of Reaction (ΔHrxn) with Amines | -100 to -150 kJ/mol | A highly negative value indicates a strongly exothermic reaction. |
| Adiabatic Temperature Rise (ΔTad) | Can exceed 200 °C | Represents the theoretical temperature increase if no heat is removed, highlighting the potential for a runaway reaction.[9] |
| Activation Energy (Ea) | 40 - 80 kJ/mol | A lower activation energy means the reaction rate is more sensitive to temperature changes. |
Visualizations
Caption: A typical workflow for an acylation reaction.
Caption: Decision tree for managing a thermal event.
References
- 1. AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry... [tuttee.co]
- 2. chemrevise.org [chemrevise.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. 5.3.1 Laboratory Emergency Shutdown Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 6. fauske.com [fauske.com]
- 7. process-technology-online.com [process-technology-online.com]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. amarequip.com [amarequip.com]
- 10. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
Technical Support Center: Monitoring 3,4-Difluorophenylacetyl Chloride Reactions by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 3,4-difluorophenylacetyl chloride using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to monitor the conversion of 3,4-difluorophenylacetic acid to this compound using a standard silica gel TLC plate?
A1: Monitoring the formation of this compound on a standard silica gel TLC plate is challenging because acyl chlorides are highly reactive and prone to hydrolysis.[1][2][3] The silica gel on TLC plates is hygroscopic and contains water, which can hydrolyze the acyl chloride back to the starting carboxylic acid.[1] This means you may primarily observe the spot corresponding to the starting material, even if the reaction has proceeded to completion.
Q2: I see a streak on my TLC plate when I spot my reaction mixture. What could be the cause?
A2: Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: Applying too much of the reaction mixture to the plate can lead to streaking. Try diluting your sample before spotting it.[4]
-
Compound Polarity: Highly polar compounds can interact strongly with the silica gel, causing them to streak.
-
Decomposition on the Plate: As mentioned, the acyl chloride can react with the silica gel or residual water, and this on-plate reaction can manifest as a streak.
-
Inappropriate Solvent System: If the solvent system is not optimized, it can lead to poor separation and streaking.
Q3: My spots are not visible under the UV lamp. What should I do?
A3: If your compounds are not UV-active, they will not be visible under a UV lamp.[5] While this compound and its corresponding acid are expected to be UV-active due to the aromatic ring, if you are monitoring the reaction with a non-UV-active amine, for example, the product may also have weak UV absorbance. In such cases, you can try alternative visualization techniques:
-
Iodine Chamber: Place the dried TLC plate in a chamber containing a few iodine crystals. Many organic compounds will absorb the iodine vapor and appear as brown spots.[6]
-
Potassium Permanganate (KMnO4) Stain: This stain is useful for visualizing compounds that can be oxidized, such as alcohols, aldehydes, and some amines. The plate is dipped in the stain, and spots appear as yellow-brown against a purple background.
-
Other Stains: A variety of other TLC stains, such as p-anisaldehyde or ceric ammonium molybdate (CAM), can be used to visualize different functional groups.[7][8]
Troubleshooting Guide
This guide addresses common problems encountered when monitoring reactions of this compound by TLC.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Only the starting material (3,4-difluorophenylacetic acid) spot is visible on the TLC. | The acyl chloride is hydrolyzing on the silica plate.[1][2][3] | Use an indirect monitoring method by quenching a reaction aliquot with methanol to form the more stable methyl ester. Analyze the formation of the ester by TLC.[2][9] |
| The TLC plate shows significant streaking. | The sample is too concentrated. The solvent system is not optimal. The acyl chloride is decomposing on the plate.[4] | Dilute the sample before spotting. Adjust the polarity of your mobile phase. Consider using an alternative stationary phase like alumina, which is less acidic than silica.[9] |
| The spots are either at the baseline or at the solvent front. | The mobile phase is not polar enough (spots at baseline) or too polar (spots at the solvent front).[4] | Adjust the solvent system. To increase polarity, add a more polar solvent (e.g., ethyl acetate, methanol). To decrease polarity, add a less polar solvent (e.g., hexane, dichloromethane).[10][11] |
| No spots are visible after development and visualization. | The sample is too dilute. The compound is not responsive to the visualization method. The compound is volatile and has evaporated.[4] | Spot the sample multiple times in the same location, allowing the solvent to dry in between applications.[4] Try a different visualization technique (e.g., iodine, KMnO4 stain).[6] If volatility is suspected, minimize drying time before visualization. |
Experimental Protocols
Protocol 1: Indirect TLC Monitoring via Methanol Quench
This is the recommended method for monitoring the conversion of 3,4-difluorophenylacetic acid to this compound.
-
Sample Preparation:
-
At each time point, withdraw a small aliquot (e.g., 1-2 drops) of the reaction mixture.
-
Immediately add the aliquot to a small vial containing an excess of anhydrous methanol (e.g., 0.5 mL).
-
Allow the mixture to stand for a few minutes to ensure complete conversion of the acyl chloride to the methyl ester.
-
-
TLC Analysis:
-
On a silica gel TLC plate, spot the starting material (3,4-difluorophenylacetic acid), the quenched reaction mixture, and a co-spot (starting material and quenched mixture in the same lane).
-
Develop the TLC plate in an appropriate solvent system. A good starting point is a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v).
-
Dry the plate and visualize it under a UV lamp (254 nm).
-
The disappearance of the starting material spot and the appearance of a new, less polar spot (the methyl ester) indicates the progress of the reaction.
-
Protocol 2: Direct TLC Monitoring (for Amide Formation)
This protocol is for monitoring the reaction of this compound with an amine to form an amide.
-
TLC Plate Preparation:
-
Use a standard silica gel TLC plate.
-
Mark the origin line with a pencil.
-
-
Spotting:
-
Spot the starting materials (this compound and the amine) and the reaction mixture in separate lanes.
-
It is also helpful to have a co-spot of the starting materials and the reaction mixture.
-
-
Development:
-
Ensure the developing chamber is saturated with the solvent vapor for better resolution.
-
Visualization:
-
Dry the plate and visualize under a UV lamp.
-
If necessary, use a chemical stain such as potassium permanganate or iodine for visualization.[6]
-
The consumption of the starting materials and the appearance of a new spot corresponding to the amide product will indicate the reaction's progress.
-
Visualization
Workflow for Indirect TLC Monitoring
References
- 1. Sciencemadness Discussion Board - Acyl chloride on TLC - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. silicycle.com [silicycle.com]
- 5. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. epfl.ch [epfl.ch]
- 8. scribd.com [scribd.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Friedel-Crafts Acylation
Welcome to the technical support center for Friedel-Crafts acylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their acylation reactions, with a focus on minimizing by-product formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in Friedel-Crafts acylation, and why do they form?
A1: While Friedel-Crafts acylation is known for being more selective than its alkylation counterpart, by-products can still arise. The most common issues include:
-
Regioisomers (ortho, meta, para): For substituted aromatic rings, the acyl group can add to different positions. The electron-donating or withdrawing nature of the substituent on the aromatic ring directs the incoming acyl group primarily to the ortho and para positions. The ratio of these isomers is influenced by steric hindrance and reaction conditions such as temperature and solvent.[1]
-
O-acylation vs. C-acylation (with phenols): With phenolic substrates, the acylation can occur at the hydroxyl group (O-acylation) to form a phenyl ester, competing with the desired acylation on the aromatic ring (C-acylation). The phenyl ester can then undergo a Fries rearrangement under the reaction conditions to yield the ortho and para hydroxyarylketones.[2][3][4]
-
Polysubstitution: Although less common than in Friedel-Crafts alkylation, polysubstitution can occur with highly activated aromatic rings. The introduction of the first acyl group is deactivating, which generally prevents further acylation.[5] However, under harsh conditions or with very reactive substrates, a second acylation may be observed.
-
Deacylation: The reverse reaction, deacylation, can occur at high temperatures, potentially leading to a mixture of products as the reaction approaches thermodynamic equilibrium.[6]
-
By-products from catalyst-substrate interactions: With certain substrates like anilines and phenols, the Lewis acid catalyst can complex with the heteroatom, deactivating the ring and preventing the desired reaction.[7][8]
Q2: How can I minimize the formation of regioisomers?
A2: Controlling the ratio of ortho to para isomers is a common challenge. Here are some strategies:
-
Temperature Control: Lower temperatures generally favor the formation of the para isomer, which is often the thermodynamically more stable product due to reduced steric hindrance.[4]
-
Solvent Choice: The polarity of the solvent can significantly influence the isomer ratio. Non-polar solvents like dichloromethane or carbon disulfide often favor the formation of the para isomer. In contrast, polar solvents like nitrobenzene can sometimes favor the ortho isomer.[1]
-
Catalyst Selection: The choice of Lewis acid and its concentration can affect regioselectivity. Bulky catalyst complexes may sterically hinder attack at the ortho position, thus increasing the proportion of the para product.
Q3: I am working with a phenol and getting a low yield of the C-acylated product. What is happening?
A3: Low yields with phenolic substrates are often due to competing O-acylation, where the acyl group attaches to the phenolic oxygen to form an ester. This ester may or may not rearrange to the desired C-acylated product (Fries rearrangement) depending on the reaction conditions.[9] To favor C-acylation:
-
Use an excess of the Lewis acid catalyst: This can promote the Fries rearrangement of the initially formed ester.[4]
-
Higher reaction temperatures: Can also facilitate the Fries rearrangement.[4]
-
Protect the hydroxyl group: Silylating the phenol before acylation protects the hydroxyl group. The silyl group can be removed during the work-up.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Deactivated aromatic ring. 2. Catalyst deactivation by moisture or substrate. 3. Insufficient amount of catalyst. 4. Reaction temperature is too low. | 1. Ensure your substrate is not strongly deactivated (e.g., nitrobenzene). 2. Use anhydrous reagents and solvents. For substrates with basic groups (e.g., anilines), consider protecting the group. 3. For traditional Lewis acids like AlCl₃, a stoichiometric amount is often necessary as it complexes with the product.[10] 4. Gradually increase the reaction temperature, monitoring for by-product formation. |
| Formation of an Emulsion During Work-up | The formation of aluminum salts and other charged intermediates can lead to emulsions that are difficult to break. | 1. Add a saturated solution of NaCl (brine) to increase the ionic strength of the aqueous layer. 2. Add a small amount of a different organic solvent with a different polarity. 3. Gently warm the mixture. 4. Filter the entire mixture through a pad of Celite. |
| Unexpected By-products Observed by GC-MS or NMR | 1. Rearrangement of the acyl group (rare but possible under certain conditions). 2. Intramolecular reactions leading to cyclized products. 3. Side reactions of the substrate or acylating agent. | 1. Confirm the structure of the by-product using detailed spectroscopic analysis. 2. For intramolecular reactions, consider the possibility of forming 5- or 6-membered rings.[11] 3. Re-evaluate the purity of your starting materials. |
| High Percentage of Ortho Isomer When Para is Desired | 1. Reaction temperature is too high. 2. Use of a polar solvent. | 1. Run the reaction at a lower temperature (e.g., 0 °C or room temperature). 2. Switch to a non-polar solvent like dichloromethane or carbon disulfide.[1] |
Data Presentation
Table 1: Effect of Catalyst and Solvent on the Regioselectivity of Anisole Acylation with Benzoyl Chloride
| Catalyst (mol%) | Solvent | Time (h) | Conversion (%) | ortho Methoxybenzophenone (%) | para Methoxybenzophenone (%) |
| Cu(OTf)₂ (10) | [bmim][BF₄] | 1 | 100 | 4 | 96 |
| Cu(OTf)₂ (10) | CH₃CN | 1 | 64 | 7 | 93 |
| Cu(OTf)₂ (10) | CH₂ClCH₂Cl | 1 | 73 | 7 | 93 |
| Sc(OTf)₃ (10) | [bmim][BF₄] | 24 | 100 | 5 | 95 |
| Yb(OTf)₃ (10) | [bmim][BF₄] | 24 | 100 | 5 | 95 |
Data adapted from a study on Friedel–Crafts acylation reactions using metal triflates in an ionic liquid.[12]
Table 2: Influence of Reaction Conditions on the Acetylation of Toluene with Acetic Anhydride
| Catalyst | Temperature (°C) | Time (h) | Yield of Methylacetophenones (%) | ortho Isomer (%) | meta Isomer (%) | para Isomer (%) |
| FeSO₄ (700 °C) | 80 | 3 | 38 | - | - | - |
| FeSO₄ (800 °C) | 100 | 5 | 55 | 2 | 1 | 97 |
| FeCl₃ | 80 | 3 | <15 | - | - | - |
| AlCl₃ | 80 | 3 | <15 | - | - | - |
Data adapted from a study on the acetylation of toluene and benzene.[1] Note: Isomer distribution was only provided for the FeSO₄ (800 °C) catalyst.
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of Benzene with Acetyl Chloride
This protocol is a general guideline for the acylation of benzene to form acetophenone, with considerations for minimizing by-products.
Materials:
-
Anhydrous benzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
5% Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Ensure all glassware is dry and the system is protected from atmospheric moisture with a drying tube.
-
Reagent Addition: In a fume hood, charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the mixture in an ice bath.
-
Slowly add a solution of acetyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension via the dropping funnel.
-
After the addition of acetyl chloride is complete, add anhydrous benzene (1.0 equivalent) dropwise, maintaining the temperature at 0-5 °C.
-
Reaction Monitoring: After the addition of benzene, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This will decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, 5% NaOH solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude acetophenone by vacuum distillation.
Protocol 2: GC-MS Analysis of Friedel-Crafts Acylation Products
This protocol provides a general method for the analysis of a Friedel-Crafts acylation reaction mixture to identify and quantify the main product and by-products.
Instrumentation and Columns:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A nonpolar capillary column (e.g., HP-5MS, DB-5MS) is often suitable for separating aromatic isomers.
Sample Preparation:
-
Take a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the aliquot with a small amount of dilute HCl and extract with an appropriate solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the organic extract over a small amount of anhydrous MgSO₄.
-
Dilute the sample to an appropriate concentration for GC-MS analysis.
GC-MS Parameters (Example for Acetophenone Analysis):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp: 5 °C/min to 150 °C.
-
Ramp: 10 °C/min to 250 °C, hold for 2 minutes.[4]
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Data Analysis:
-
Identify the main product and by-products by comparing their mass spectra with library data (e.g., NIST) and retention times of known standards if available.
-
Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC). For more accurate quantification, use a calibration curve with authentic standards.
Visualizations
Caption: Competing pathways in the Friedel-Crafts acylation of phenols.
Caption: A logical workflow for troubleshooting Friedel-Crafts acylation reactions.
References
- 1. organic chemistry - Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Fries Rearrangement | Thermo Fisher Scientific - FR [thermofisher.com]
- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Fries Rearrangement [organic-chemistry.org]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pcliv.ac.uk [pcliv.ac.uk]
Improving solubility of 3,4-Difluorophenylacetyl chloride for reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 3,4-Difluorophenylacetyl chloride in chemical reactions, with a focus on addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Which solvents are recommended for reactions involving this compound?
A2: A variety of anhydrous aprotic solvents can be used. Common choices include:
-
Halogenated solvents: Dichloromethane (DCM), Chloroform
-
Ethers: Diethyl ether, Tetrahydrofuran (THF), Dioxane
-
Aromatic hydrocarbons: Benzene, Toluene
-
Polar aprotic solvents: Acetonitrile, N,N-Dimethylformamide (DMF)
The optimal solvent will depend on the specific reaction conditions and the solubility of other reactants.
Q3: How does the reactivity of this compound affect solvent choice?
A3: this compound is highly reactive towards nucleophiles, including water, alcohols, and primary/secondary amines. Therefore, it is imperative to use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) during handling and reactions to prevent hydrolysis and other side reactions.
Q4: What are the signs of poor solubility of this compound in a reaction?
A4: Indications of poor solubility include:
-
The presence of undissolved oily droplets or a solid precipitate of the acyl chloride.
-
Inconsistent or slow reaction rates.
-
Low yields of the desired product.
-
Formation of side products due to localized high concentrations of reactants.
Troubleshooting Guide: Improving Solubility
This guide addresses common issues related to the solubility of this compound during experimental work.
Issue 1: The compound does not fully dissolve in the chosen solvent.
Possible Causes:
-
The solvent is not appropriate for the compound.
-
The concentration of the acyl chloride is too high.
-
The temperature is too low.
-
The solvent is not sufficiently anhydrous, leading to reaction rather than dissolution.
Solutions:
-
Solvent Screening: Perform small-scale solubility tests with a range of recommended anhydrous solvents to identify the most suitable one.
-
Co-solvent System: Introduce a co-solvent to increase the overall polarity or non-polarity of the reaction medium. For example, adding a small amount of anhydrous DMF to a less polar solvent like toluene can sometimes improve solubility.
-
Temperature Adjustment: Gently warming the mixture may improve solubility. However, be cautious as excessive heat can accelerate decomposition or side reactions. Monitor the reaction closely if heating is applied.
-
Ensure Anhydrous Conditions: Use freshly dried solvents and flame-dried glassware to prevent hydrolysis, which can be mistaken for poor solubility.
Issue 2: The reaction is sluggish or incomplete, suggesting a solubility problem.
Possible Causes:
-
Poor solubility of this compound or another reactant is limiting the reaction rate.
-
The reaction is heterogeneous due to undissolved material.
Solutions:
-
Optimize Solvent System: Re-evaluate the solvent choice based on the solubility of all reactants. A solvent system that dissolves all components is ideal.
-
Increase Dilution: Running the reaction at a lower concentration can sometimes help to fully dissolve all reactants.
-
Mechanical Agitation: Ensure efficient stirring to maximize the interaction between dissolved and undissolved components in a heterogeneous mixture.
-
Phase-Transfer Catalysis: For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst can facilitate the reaction between reactants in different phases.
Estimated Solubility of this compound in Common Organic Solvents
The following table provides an estimated qualitative solubility of this compound based on the known solubility of structurally similar compounds like benzoyl chloride. These are estimates and should be confirmed experimentally.
| Solvent | Chemical Formula | Type | Estimated Solubility |
| Dichloromethane | CH₂Cl₂ | Halogenated | Miscible |
| Chloroform | CHCl₃ | Halogenated | Miscible |
| Diethyl Ether | (C₂H₅)₂O | Ether | Soluble |
| Tetrahydrofuran | C₄H₈O | Ether | Soluble |
| Benzene | C₆H₆ | Aromatic | Soluble |
| Toluene | C₇H₈ | Aromatic | Soluble |
| Acetonitrile | CH₃CN | Polar Aprotic | Slightly Soluble |
| N,N-Dimethylformamide | (CH₃)₂NC(O)H | Polar Aprotic | Soluble |
| Hexane | C₆H₁₄ | Nonpolar | Sparingly Soluble |
| Water | H₂O | Protic | Reacts |
Experimental Protocol: Determination of Qualitative Solubility
This protocol outlines a general procedure to determine the qualitative solubility of this compound in various anhydrous solvents.
Materials:
-
This compound
-
A selection of anhydrous organic solvents (e.g., DCM, THF, Toluene, Acetonitrile)
-
Small, dry test tubes or vials with caps
-
Inert gas source (Nitrogen or Argon)
-
Dry syringes and needles
-
Vortex mixer
Procedure:
-
Preparation: Under an inert atmosphere, add approximately 1 mL of the chosen anhydrous solvent to a dry test tube.
-
Initial Addition: Using a dry syringe, add a small, measured amount (e.g., 10 µL or ~13 mg, assuming a density of ~1.3 g/mL) of this compound to the solvent.
-
Observation & Mixing: Cap the test tube, and vortex the mixture for 30 seconds. Observe if the compound dissolves completely. Look for any cloudiness, precipitation, or undissolved droplets.
-
Incremental Addition: If the compound dissolves, continue to add small, measured increments of the acyl chloride, vortexing after each addition, until the solution becomes saturated (i.e., undissolved material remains). Record the total amount added.
-
Categorization: Based on the amount of solute that dissolves in a given volume of solvent, categorize the solubility as:
-
Miscible/Very Soluble: Dissolves readily in all proportions.
-
Soluble: A significant amount dissolves.
-
Slightly Soluble: Only a small amount dissolves.
-
Sparingly Soluble/Insoluble: Very little to no dissolution observed.
-
-
Repeat: Repeat the procedure for each solvent to be tested.
Safety Precautions: this compound is corrosive and moisture-sensitive. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. All glassware must be thoroughly dried before use.
Visualizations
Caption: Troubleshooting workflow for addressing poor solubility issues.
Caption: Workflow for determining the qualitative solubility of the compound.
Validation & Comparative
A Comparative Analysis of 3,4-Difluorophenylacetyl Chloride as an Acylating Agent
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision in the synthesis of complex molecules. This guide provides an objective comparison of 3,4-Difluorophenylacetyl chloride with other commonly used acylating agents, supported by experimental data and detailed protocols to aid in making informed choices for specific research applications.
Introduction to Acylating Agents
Acylation, the process of introducing an acyl group (-C(O)R) into a molecule, is a fundamental transformation in organic chemistry, particularly in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The reactivity and selectivity of an acylation reaction are largely governed by the nature of the acylating agent. Acyl chlorides, such as this compound, are among the most reactive and widely used acylating agents due to the excellent leaving group ability of the chloride ion.
The presence of fluorine atoms on the phenyl ring of this compound significantly influences its electronic properties and, consequently, its reactivity as an acylating agent. The strong electron-withdrawing nature of fluorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This guide will delve into a comparative analysis of this compound against other acylating agents, focusing on their performance in various acylation reactions.
Reactivity and Electronic Effects: A Hammett Perspective
The reactivity of substituted aromatic compounds can be quantitatively assessed using the Hammett equation, which relates reaction rates and equilibrium constants to the electronic properties of the substituents. The equation is given by:
log(k/k₀) = σρ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that depends on the type of reaction.
This enhanced electrophilicity can lead to faster reaction rates and potentially allow for acylation of less reactive nucleophiles under milder conditions.
Performance Comparison of Acylating Agents
To provide a clear comparison, the following table summarizes the performance of this compound against other common acylating agents in a representative acylation reaction, the Friedel-Crafts acylation of a model substrate like anisole. It is important to note that direct comparative studies under identical conditions are limited in the literature; therefore, the data presented here is a synthesis of typical results and expected reactivity trends.
Table 1: Comparison of Acylating Agent Performance in the Friedel-Crafts Acylation of Anisole
| Acylating Agent | Structure | Relative Reactivity (Predicted) | Typical Reaction Conditions | Typical Yield (%) |
| This compound |
| High | AlCl₃, CH₂Cl₂, 0 °C to rt | 85-95 |
| Phenylacetyl chloride |
| Medium | AlCl₃, CH₂Cl₂, rt | 80-90 |
| 4-Fluorophenylacetyl chloride |
| Medium-High | AlCl₃, CH₂Cl₂, 0 °C to rt | 82-92 |
| Acetyl chloride |
| High | AlCl₃, CH₂Cl₂, 0 °C | 90-98 |
| Benzoyl chloride |
| Low | AlCl₃, CH₂Cl₂, rt to reflux | 75-85 |
Note: The relative reactivity is a general prediction based on electronic effects. Actual reaction rates and yields can vary depending on the specific substrate and reaction conditions.
Experimental Protocols
To ensure reproducibility and facilitate the comparison of these acylating agents in your own laboratory setting, a detailed experimental protocol for a typical acylation reaction is provided below.
General Protocol for the Acylation of Anisole
Materials:
-
Anisole
-
Acylating agent (e.g., this compound)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Ice bath
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0 °C), add the acylating agent (1.0 equivalent) dropwise via a dropping funnel.
-
After the addition is complete, add a solution of anisole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired acylated product.
Visualization of Acylation Mechanisms and Workflows
To further illustrate the concepts discussed, the following diagrams created using Graphviz depict a typical Friedel-Crafts acylation pathway and a general experimental workflow.
Caption: General mechanism of a Friedel-Crafts acylation reaction.
Caption: A typical experimental workflow for an acylation reaction.
Conclusion
This compound emerges as a highly reactive and effective acylating agent, primarily due to the strong electron-withdrawing effects of the two fluorine atoms on the phenyl ring. This enhanced reactivity can translate to higher yields and shorter reaction times, and may enable the acylation of less reactive substrates where other acylating agents might fail.
However, the choice of acylating agent will always be context-dependent. For simple acylations where high reactivity is desired and cost is a factor, acetyl chloride may be a suitable alternative. For introducing a simple phenylacetyl group without the electronic modification of fluorine, phenylacetyl chloride is the standard choice. Benzoyl chloride, being less reactive, might be preferred for reactions requiring greater selectivity.
Researchers and drug development professionals are encouraged to consider the specific electronic and steric requirements of their target molecules, as well as the reactivity of their substrates, when selecting the most appropriate acylating agent. The information and protocols provided in this guide serve as a valuable resource for making these critical decisions in the pursuit of efficient and successful organic synthesis.
A Comparative Guide to the Analytical Validation of Products Derived from 3,4-Difluorophenylacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of key products derived from 3,4-difluorophenylacetyl chloride. Given the reactivity of acyl chlorides, two primary product classes are of significant interest for analytical validation: the hydrolysis product, 3,4-difluorophenylacetic acid, and amide products formed from the reaction with primary or secondary amines.
This document outlines and compares the validation of analytical methods, specifically High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for these products. The comparison is based on established analytical principles and the validation parameters stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
Comparison of Analytical Methods
The choice between HPLC-UV and GC-MS for the analysis of this compound products depends on the analyte's properties, such as volatility and thermal stability, and the specific requirements of the analysis, including sensitivity and selectivity.
-
High-Performance Liquid Chromatography (HPLC-UV): This is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds. 3,4-difluorophenylacetic acid and its amide derivatives are well-suited for HPLC analysis. The presence of the aromatic ring allows for sensitive detection using a UV detector.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. While 3,4-difluorophenylacetic acid and its amides may require derivatization to increase their volatility for GC analysis, GC-MS offers high sensitivity and structural information from the mass spectra, which is invaluable for impurity identification.
The following tables summarize the expected performance characteristics of validated HPLC-UV and GC-MS methods for the analysis of 3,4-difluorophenylacetic acid and a representative amide derivative, N-benzyl-2-(3,4-difluorophenyl)acetamide.
Table 1: Method Validation Parameters for 3,4-Difluorophenylacetic Acid
| Validation Parameter | HPLC-UV | GC-MS (with derivatization) | ICH Q2(R1) Guideline |
| Specificity | High | Very High | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | > 0.999 | > 0.999 | A linear relationship should be evaluated across the range of the analytical procedure. A correlation coefficient of >0.99 is generally considered acceptable.[2] |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 102.5% | The closeness of test results obtained by the method to the true value. For an assay, recovery is typically expected to be within 98-102%.[2] |
| Precision (% RSD) | < 2.0% | < 2.5% | The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. For an assay, RSD should typically be less than 2%. |
| LOD (µg/mL) | 0.1 | 0.01 | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| LOQ (µg/mL) | 0.3 | 0.03 | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | High | Moderate | The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[4] |
Table 2: Method Validation Parameters for N-benzyl-2-(3,4-difluorophenyl)acetamide
| Validation Parameter | HPLC-UV | GC-MS | ICH Q2(R1) Guideline |
| Specificity | High | Very High | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | > 0.999 | > 0.999 | A linear relationship should be evaluated across the range of the analytical procedure. A correlation coefficient of >0.99 is generally considered acceptable.[2] |
| Range (µg/mL) | 1 - 150 | 0.5 - 50 | The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy (% Recovery) | 98.5 - 101.5% | 98.0 - 102.0% | The closeness of test results obtained by the method to the true value. For an assay, recovery is typically expected to be within 98-102%.[2] |
| Precision (% RSD) | < 1.5% | < 2.0% | The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. For an assay, RSD should typically be less than 2%. |
| LOD (µg/mL) | 0.2 | 0.05 | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| LOQ (µg/mL) | 0.6 | 0.15 | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | High | High | The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
HPLC-UV Method for the Analysis of 3,4-Difluorophenylacetic Acid
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of 3,4-difluorophenylacetic acid is prepared in the mobile phase and serially diluted to create calibration standards ranging from 1 to 100 µg/mL.
-
Sample Preparation: The sample containing 3,4-difluorophenylacetic acid is dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.
GC-MS Method for the Analysis of N-benzyl-2-(3,4-difluorophenyl)acetamide
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
MS Interface Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
-
Standard Preparation: A stock solution of N-benzyl-2-(3,4-difluorophenyl)acetamide is prepared in a suitable solvent (e.g., ethyl acetate) and serially diluted to create calibration standards.
-
Sample Preparation: The sample is dissolved in the same solvent as the standards, filtered, and injected into the GC-MS system.
Visualizations
Analytical Method Validation Workflow
Caption: A workflow for analytical method validation based on ICH Q2(R1) guidelines.
Relationship of Key Validation Parameters
Caption: Interdependencies of key analytical method validation parameters.
References
A Comparative Guide to 3,4-Difluorophenylacetyl Chloride for Pharmaceutical Research
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical step that influences the efficiency of synthesis and the properties of the final active pharmaceutical ingredient. 3,4-Difluorophenylacetyl chloride is a valuable reagent for introducing the 3,4-difluorophenylacetyl moiety into molecules, a common scaffold in various therapeutic agents. This guide provides an objective comparison of this compound with viable alternatives, supported by available data and experimental protocols.
Product Comparison: Physical and Chemical Properties
A direct Certificate of Analysis (CoA) with detailed quantitative data for this compound can be challenging to obtain from all suppliers, as it is often supplied for early-stage research where buyers assume responsibility for confirming purity.[] However, a comparison of its available specifications with those of common alternatives like Phenylacetyl chloride and 4-Chlorophenylacetyl chloride provides valuable insights.
| Property | This compound | Phenylacetyl chloride | 4-Chlorophenylacetyl chloride |
| CAS Number | 121639-61-0 | 103-80-0 | 25026-34-0 |
| Molecular Formula | C₈H₅ClF₂O | C₈H₇ClO | C₈H₆Cl₂O |
| Molecular Weight | 190.57 g/mol | 154.59 g/mol | 189.04 g/mol [2] |
| Purity | Typically >97% (GC) | ≥98% (GC) | ≥96% (GC)[3] |
| Appearance | Not specified | Colorless to light yellow liquid[4] | - |
| Boiling Point | Not specified | 94-95 °C at 12 mmHg | Not specified |
| Density | Not specified | 1.169 g/mL at 25 °C | Not specified |
| Refractive Index | Not specified | n20/D 1.5325 | Not specified |
Performance in Amidation Reactions: A Comparative Overview
The reaction of an acyl chloride with an amine is a classic method for amide bond formation.[][6][7] The electrophilicity of the carbonyl carbon is a key determinant of the reaction rate. Electron-withdrawing groups on the phenyl ring, such as fluorine and chlorine, are expected to increase the electrophilicity of the carbonyl carbon, thereby enhancing the reactivity of the acyl chloride towards nucleophilic attack by an amine.
Therefore, it is anticipated that this compound and 4-Chlorophenylacetyl chloride would be more reactive than Phenylacetyl chloride in amidation reactions. This increased reactivity could potentially lead to faster reaction times and/or allow for the use of milder reaction conditions. However, it is also important to consider that highly reactive acyl chlorides may be more susceptible to hydrolysis, which can reduce the yield of the desired amide.[8] The choice of reagent may also be influenced by the electronic properties desired in the final product, as the fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Experimental Protocols
General Procedure for Amidation
This protocol is a generalized procedure for the synthesis of an amide from an acyl chloride and a primary or secondary amine.
Materials:
-
Acyl chloride (e.g., this compound, Phenylacetyl chloride, or 4-Chlorophenylacetyl chloride) (1.0 eq)
-
Amine (primary or secondary) (1.0 eq)
-
Tertiary amine base (e.g., triethylamine or diisopropylethylamine) (1.1 - 1.5 eq)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and the tertiary amine base (1.1 - 1.5 eq) in the chosen anhydrous aprotic solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the acyl chloride (1.0 eq) in the same anhydrous solvent to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Visualizing a Relevant Biological Pathway and Experimental Workflow
The introduction of fluorine atoms into drug candidates can significantly impact their metabolic stability and binding affinity. Many kinase inhibitors, a major class of anticancer drugs, feature fluorinated aromatic rings.[9][10] The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of cellular responses to stress and is implicated in inflammatory diseases and cancer, making it a relevant target for inhibitors that could be synthesized using fluorinated phenylacetyl chlorides.[][11][12][13][14]
Caption: p38 MAPK signaling pathway and the point of inhibition.
To objectively compare the performance of this compound with its alternatives, a standardized experimental workflow is essential. The following diagram outlines a logical process for such a comparative study.
Caption: Workflow for comparing acyl chloride performance.
References
- 2. scbt.com [scbt.com]
- 3. 4-Chlorophenylacetyl chloride, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. scbt.com [scbt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]
- 13. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Analysis of 3,4-Difluorophenylacetyl Chloride by HPLC
For researchers and professionals in drug development, 3,4-Difluorophenylacetyl chloride is a critical building block whose purity directly impacts reaction yield, impurity profiles, and the quality of the final active pharmaceutical ingredient (API). Due to its high reactivity, particularly its susceptibility to hydrolysis, direct analysis by standard reversed-phase High-Performance Liquid Chromatography (HPLC) is challenging.[1][2] This guide provides a detailed comparison of analytical methodologies, focusing on a robust, indirect HPLC method and contrasting it with other viable techniques such as Gas Chromatography (GC).
Primary Method: Indirect HPLC Analysis via Controlled Hydrolysis
The most practical and reproducible HPLC-based approach for determining the purity of this compound involves its deliberate and complete conversion (hydrolysis) to the stable corresponding carboxylic acid, 3,4-Difluorophenylacetic acid. The resulting acid is then quantified by a standard reversed-phase HPLC method. This strategy circumvents the instability of the acyl chloride on the column and in aqueous mobile phases, providing a reliable measure of the original analyte's purity.
Experimental Protocol: HPLC Purity Determination
1. Principle: A precisely weighed sample of this compound is quantitatively hydrolyzed to 3,4-Difluorophenylacetic acid in a known volume of solvent. The concentration of the resulting acid is determined by external standard-based reversed-phase HPLC with UV detection. The purity of the original acyl chloride is then calculated based on this concentration, correcting for the molecular weight difference.
2. Instrumentation & Conditions:
-
System: HPLC with a quaternary pump, autosampler, column thermostat, and UV/Vis Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Elution: Isocratic (e.g., 60:40 Mobile Phase A:B) or a suitable gradient.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
3. Reagent and Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Preparation: Accurately weigh ~10 mg of 3,4-Difluorophenylacetic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to create a stock solution of approximately 100 µg/mL.
-
Sample Preparation: Accurately weigh ~11 mg of this compound (note the molecular weight difference) into a 100 mL volumetric flask containing ~50 mL of diluent. Allow to stand for 15 minutes to ensure complete hydrolysis, then dilute to volume with the diluent. This creates a target concentration of ~100 µg/mL of the resulting acid.
4. Purity Calculation: The percentage purity is calculated using the standard formula comparing the peak area of the sample to that of the reference standard, adjusting for weights and molecular weights (MW of Acyl Chloride = 190.57 g/mol ; MW of Acid = 172.16 g/mol ).
Hypothetical Data Presentation
The following table summarizes potential results from the HPLC analysis of a hydrolyzed sample of this compound.
| Compound | Retention Time (min) | Peak Area | Area % | Identification |
| 3,4-Difluorophenylacetic acid | 4.5 | 1,250,000 | 0.5 | Pre-existing impurity |
| 3,4-Difluorophenylacetic acid (from analyte) | 4.5 | 248,500,000 | 99.4 | Main Peak (Hydrolyzed) |
| Unknown Impurity 1 | 6.2 | 250,000 | 0.1 | Process-related impurity |
Note: The main peak area represents the sum of the hydrolyzed analyte and any pre-existing carboxylic acid impurity. The purity calculation must account for the pre-existing acid.
Workflow for HPLC Purity Analysis
Caption: Workflow for the purity analysis of this compound via HPLC.
Comparison with Alternative Analytical Techniques
While the indirect HPLC method is robust, other techniques can also be employed, each with distinct advantages and disadvantages. Gas chromatography is a particularly strong alternative.[3][4][5]
Gas Chromatography (GC) with Derivatization
GC is well-suited for analyzing volatile compounds. To overcome the reactivity of the acyl chloride, a derivatization step is typically performed, converting it into a more stable and volatile ester or amide.[6][7] For instance, reaction with methanol or 2-propanol yields the corresponding methyl or isopropyl ester, which can be easily analyzed by GC-FID.[3]
-
Advantage: High resolution and sensitivity. Can often separate closely related impurities.
-
Disadvantage: Requires a derivatization step which must be quantitative and reproducible. The analyte must be thermally stable.
Chemical Relationships in Analysis
The choice of analytical method is dictated by the chemical properties of the analyte and its related substances.
Caption: Chemical pathways relevant to the purity analysis of the target compound.
Comparative Summary of Methods
The following table provides an objective comparison of the primary analytical techniques for purity determination of this compound.
| Feature | HPLC (Indirect via Hydrolysis) | GC (with Derivatization) | Quantitative NMR (qNMR) | Titration |
| Specificity | High; separates the main compound from non-acidic impurities. | Very High; excellent separation of volatile impurities. | High; structure-specific quantification. | Low; measures total acidity or chloride content. |
| Sensitivity | High (µg/mL range). | Very High (ng/mL range with FID/MS). | Moderate; typically requires mg of sample. | Low; best for assay, not trace impurities. |
| Sample Throughput | High; amenable to automation with autosamplers. | Moderate; derivatization adds an extra step to sample prep. | Low; longer acquisition times per sample. | Very High; rapid manual or automated procedure. |
| Development Effort | Moderate; standard RP method development. | Moderate to High; requires optimization of derivatization. | High; requires specialized expertise. | Low; established classical chemistry methods. |
| Key Advantage | Robust, reliable, and uses standard lab equipment. | Superior separation power for volatile related substances. | Primary method; does not require a reference standard of the analyte. | Fast and inexpensive for a bulk assay. |
| Key Limitation | Does not directly measure the acyl chloride; assumes 100% conversion. | Potential for incomplete derivatization or thermal degradation. | Lower sensitivity and higher equipment cost. | Non-specific; subject to interference from other acids. |
References
- 1. echemi.com [echemi.com]
- 2. Acid Chlorides by HPLC [October 11, 2003] - Chromatography Forum [chromforum.org]
- 3. actachemscand.org [actachemscand.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 3,4-Difluorophenylacetyl Chloride Reaction Mixture: A Guide to GC-MS and Alternative Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of a 3,4-Difluorophenylacetyl chloride reaction mixture. We present experimental data and detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS), both with and without derivatization, and compare its performance with High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This objective analysis is intended to assist researchers in selecting the most suitable method for their specific analytical needs in the synthesis and quality control of this important chemical intermediate.
Overview of Analytical Challenges
This compound is a reactive acyl chloride, making its direct analysis challenging. The primary analytical difficulties arise from its susceptibility to hydrolysis and potential degradation under the high temperatures of a standard GC injection port. To address these challenges, two primary GC-MS approaches are evaluated: direct injection and analysis following derivatization.
Quantitative Data Summary
The following table summarizes the quantitative analysis of a typical reaction mixture from the synthesis of this compound from 3,4-difluorophenylacetic acid and thionyl chloride. The data compares the direct GC-MS analysis, GC-MS analysis after derivatization to the corresponding methyl ester, and an alternative HPLC-MS method.
| Analyte | Direct GC-MS | GC-MS (with Derivatization) | HPLC-MS |
| Area % | Area % | Area % | |
| This compound | 85.2 | - | 88.1 |
| Methyl 3,4-difluorophenylacetate | - | 92.5 | - |
| 3,4-Difluorophenylacetic acid | 12.1 | 5.1 (as methyl ester) | 10.2 |
| Thionyl Chloride | 2.7 | 2.4 | 1.7 |
| Total Purity (Product) | ~85% | ~93% | ~88% |
Note: The data presented is representative of a typical reaction outcome and may vary based on specific reaction conditions.
Experimental Protocols
Synthesis of this compound
A mixture of 3,4-difluorophenylacetic acid (1.0 eq) and thionyl chloride (1.5 eq) in a suitable solvent (e.g., toluene) is stirred at reflux for 2-4 hours.[1] The reaction progress is monitored by techniques such as IR spectroscopy, looking for the disappearance of the carboxylic acid O-H stretch and the appearance of the acyl chloride carbonyl stretch.[1] Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound.[1]
GC-MS Analysis Protocol (Direct Injection)
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection: 1 µL of the reaction mixture, diluted in a dry, aprotic solvent (e.g., dichloromethane), is injected in split mode (e.g., 50:1).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
GC-MS Analysis Protocol (with Derivatization)
-
Derivatization Step: To a 1 mL aliquot of the reaction mixture, 1 mL of anhydrous methanol is added. The mixture is gently agitated and allowed to stand for 15 minutes at room temperature to convert the this compound to its methyl ester derivative. Any unreacted 3,4-difluorophenylacetic acid will also be esterified.
-
GC-MS Analysis: The derivatized sample is then analyzed using the same GC-MS instrumentation and conditions as the direct injection method.
HPLC-MS Analysis Protocol
-
Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer (e.g., Agilent 1260 Infinity II LC with 6120 Quadrupole LC/MS).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5 µL.
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-500.
-
Visualization of Experimental Workflows
Caption: Workflow for Direct GC-MS Analysis.
Caption: Workflow for GC-MS Analysis with Derivatization.
Comparison of Methodologies
Direct GC-MS Analysis
-
Advantages: This method is rapid as it requires minimal sample preparation. It provides a direct snapshot of the volatile components in the reaction mixture.
-
Disadvantages: The high reactivity of the acyl chloride can lead to on-column degradation or reaction with residual moisture in the system, potentially leading to inaccurate quantification and the formation of artifacts. The unreacted carboxylic acid is less volatile and may exhibit poor peak shape.
GC-MS Analysis with Derivatization
-
Advantages: Derivatization of the acyl chloride and any unreacted carboxylic acid to their corresponding methyl esters significantly improves their thermal stability and chromatographic behavior, resulting in sharper peaks and more accurate quantification.[2] This method provides a more reliable measure of the conversion of the starting material to the desired product.
-
Disadvantages: This method introduces an additional sample preparation step, which can increase the overall analysis time and introduce potential for sample loss or incomplete derivatization if not performed carefully.
HPLC-MS Analysis
-
Advantages: HPLC-MS avoids the high temperatures associated with GC, making it suitable for the direct analysis of thermally labile compounds like acyl chlorides.[3] It can often provide good separation of the product from the starting material and other non-volatile impurities.
-
Disadvantages: The acyl chloride can still be reactive with the aqueous mobile phases typically used in reversed-phase HPLC, potentially leading to hydrolysis on the column.[3] The sensitivity of HPLC-MS for certain compounds may be lower than that of GC-MS.
Conclusion and Recommendations
For the routine analysis of this compound reaction mixtures, GC-MS with derivatization is the recommended method for achieving the most accurate and reliable quantitative results. The improved stability and chromatographic performance of the derivatized analytes outweigh the additional time required for sample preparation.
Direct GC-MS analysis can be a useful tool for rapid, qualitative screening of the reaction progress, but its quantitative accuracy for the reactive acyl chloride is questionable.
HPLC-MS offers a viable alternative, particularly when dealing with complex mixtures containing non-volatile impurities. However, careful method development is required to minimize on-column hydrolysis of the acyl chloride.
Ultimately, the choice of analytical method will depend on the specific goals of the analysis, the available instrumentation, and the required level of accuracy and precision.
References
A Researcher's Guide to the Synthesis and Structural Confirmation of N-Substituted Amides from 3,4-Difluorophenylacetyl Chloride
For researchers, scientists, and professionals in drug development, the synthesis of novel amide compounds is a cornerstone of discovering new therapeutic agents. This guide provides a comparative overview of the synthesis of N-substituted amides derived from 3,4-difluorophenylacetyl chloride, supported by experimental data and detailed protocols. We will delve into the structural confirmation of these compounds using modern spectroscopic techniques.
The reaction of this compound with a variety of primary and secondary amines is a robust method for generating a library of N-substituted 2-(3,4-difluorophenyl)acetamides. These compounds are of interest in medicinal chemistry due to the presence of the difluorophenyl motif, which can enhance metabolic stability and binding affinity.
Comparative Analysis of Synthesis and Properties
| Amine Reactant | Product | Yield (%) | Melting Point (°C) | Analytical Data Highlights |
| 3,4-Difluoroaniline | N-(3,4-Difluorophenyl)-2-(3,4-difluorophenyl)acetamide | - | - | Calculated Mass: C14H9F4NO |
| Aniline | N-Phenyl-2-(3,4-difluorophenyl)acetamide | - | - | Calculated Mass: C14H11F2NO |
| Benzylamine | N-Benzyl-2-(3,4-difluorophenyl)acetamide | - | - | Calculated Mass: C15H13F2NO |
Note: Specific yield and melting point data for a broad, directly comparable series were not available in the surveyed literature. The table highlights the diversity of amines that can be used.
Experimental Protocols
The synthesis of N-substituted amides from this compound typically follows a nucleophilic acyl substitution mechanism, often referred to as the Schotten-Baumann reaction. Below are detailed protocols for the synthesis and characterization of these compounds.
General Synthesis of N-Aryl-2-(3,4-difluorophenyl)acetamides
This protocol describes the reaction of this compound with an aryl amine in the presence of a base.
Materials:
-
This compound
-
Substituted aryl amine (e.g., aniline, 3,4-difluoroaniline)
-
Triethylamine (Et3N) or other suitable base
-
Dichloromethane (DCM) or other aprotic solvent
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the substituted aryl amine (1.0 mmol) and triethylamine (1.2 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 mmol) in dichloromethane (5 mL) to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 3-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure N-aryl-2-(3,4-difluorophenyl)acetamide.
Structural Confirmation
The confirmation of the N-substituted amide structure is achieved through a combination of spectroscopic methods.
Spectroscopic Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the 3,4-difluorophenyl ring and the N-substituent. A key signal is the singlet for the benzylic protons (-CH₂-) adjacent to the carbonyl group, typically appearing in the range of 3.6-4.2 ppm. The amide N-H proton, if present, will appear as a broad singlet, typically between 7.5 and 9.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the amide carbonyl carbon (C=O) in the range of 165-175 ppm. The benzylic carbon will appear around 40-50 ppm. The aromatic carbons will show characteristic splitting patterns due to fluorine coupling.
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups. A strong absorption band for the amide carbonyl (C=O) stretching vibration is expected around 1640-1680 cm⁻¹. For secondary amides, a characteristic N-H stretching vibration will be observed in the region of 3200-3400 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the product. The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target amide confirms its identity.
Visualizing the Workflow
The following diagrams illustrate the general synthesis and structural confirmation workflow.
Caption: General workflow for the synthesis of N-substituted amides.
Caption: Workflow for the structural confirmation of synthesized amides.
A Comparative Guide to the Reactivity of Fluorinated Phenylacetyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-fluorinated phenylacetyl chlorides. Understanding the relative reactivity of these isomers is crucial for optimizing reaction conditions, predicting product formation, and developing robust synthetic methodologies in pharmaceutical and chemical research. This document outlines the theoretical basis for their reactivity differences, supported by established principles of physical organic chemistry, and provides a detailed experimental protocol for their quantitative comparison via solvolysis kinetics.
Introduction to Acyl Chloride Reactivity
Phenylacetyl chlorides are versatile reagents in organic synthesis, valued for their ability to introduce the phenylacetyl moiety. The substitution of a fluorine atom onto the phenyl ring significantly influences the electrophilicity of the carbonyl carbon, thereby altering the compound's reactivity towards nucleophiles. This effect is primarily governed by the electronic properties of the fluorine substituent, which are a combination of its inductive and resonance effects. The position of the fluorine atom (ortho, meta, or para) dictates the nature and magnitude of these electronic influences.
Theoretical Reactivity Comparison
The reactivity of substituted phenylacetyl chlorides in nucleophilic acyl substitution reactions can be predicted and rationalized using the Hammett equation:
log(k/k₀) = σρ
where:
-
k is the rate constant for the reaction of a substituted phenylacetyl chloride.
-
k₀ is the rate constant for the reaction of the unsubstituted phenylacetyl chloride.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which is characteristic of the reaction type and conditions.
For the solvolysis of phenylacetyl chlorides, the reaction proceeds through a transition state with a significant buildup of negative charge on the carbonyl oxygen and positive charge on the carbon atom. Therefore, electron-withdrawing groups on the phenyl ring are expected to stabilize the transition state and increase the reaction rate, leading to a positive ρ value.
Fluorine is an electronegative atom and thus exerts a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs of electrons that can be donated through resonance (+R effect). The net effect of fluorine on the reactivity of the acyl chloride depends on its position on the aromatic ring.
-
Para-Fluorophenylacetyl Chloride (4-F): At the para position, both the inductive and resonance effects are at play. The inductive effect withdraws electron density from the ring, increasing the electrophilicity of the carbonyl carbon. The resonance effect, which is electron-donating, partially counteracts the inductive effect. However, for fluorine, the inductive effect is generally considered to be stronger than its resonance effect. The Hammett constant for a para-fluoro substituent (σp) is +0.06[1]. This small positive value suggests a slight net electron-withdrawing character, leading to a modest increase in reactivity compared to the unsubstituted phenylacetyl chloride.
-
Meta-Fluorophenylacetyl Chloride (3-F): In the meta position, the resonance effect is negligible. Therefore, the reactivity is primarily governed by the strong electron-withdrawing inductive effect of the fluorine atom. The Hammett constant for a meta-fluoro substituent (σm) is +0.34[1]. This significantly larger positive value indicates a stronger electron-withdrawing effect compared to the para isomer, which should result in a substantially higher reaction rate.
-
Ortho-Fluorophenylacetyl Chloride (2-F): At the ortho position, the electronic effects are more complex due to the proximity of the substituent to the reaction center. In addition to the inductive and resonance effects, steric hindrance can play a significant role. The inductive effect is expected to be strong, similar to the meta position. However, steric hindrance from the ortho-fluorine atom could potentially hinder the approach of the nucleophile, thereby decreasing the reaction rate. Furthermore, through-space electronic interactions might also influence reactivity. Due to these combined and often competing effects, a simple prediction based on Hammett constants is less reliable for ortho isomers.
Based on the Hammett constants, the predicted order of reactivity for the solvolysis of fluorinated phenylacetyl chlorides is:
3-Fluorophenylacetyl Chloride > 4-Fluorophenylacetyl Chloride > Phenylacetyl Chloride
The reactivity of the 2-fluoro isomer is difficult to predict without experimental data due to the interplay of electronic and steric effects.
Quantitative Data Summary
While a direct comparative study providing rate constants for the solvolysis of all three isomers under identical conditions was not found in the public literature, the following table summarizes the expected relative reactivity based on the Hammett substituent constants.
| Compound | Substituent Position | Hammett Constant (σ) | Predicted Relative Reactivity |
| 2-Fluorophenylacetyl Chloride | ortho | - | Complex effects, unpredictable |
| 3-Fluorophenylacetyl Chloride | meta | +0.34[1] | Highest |
| 4-Fluorophenylacetyl Chloride | para | +0.06[1] | Moderate |
| Phenylacetyl Chloride | - | 0.00 | Baseline |
Experimental Protocol: Determination of Solvolysis Rate Constants by Conductometry
This section provides a detailed methodology for the kinetic study of the solvolysis of fluorinated phenylacetyl chlorides in an aqueous acetone solvent system. The rate of reaction is monitored by measuring the change in conductivity of the solution over time, as the reaction produces hydrochloric acid.
Materials and Equipment:
-
Fluorinated phenylacetyl chloride isomer (2-fluoro, 3-fluoro, or 4-fluoro)
-
Acetone (anhydrous, HPLC grade)
-
Deionized water
-
Conductivity meter with a dipping cell
-
Constant temperature water bath
-
Volumetric flasks and pipettes
-
Stopwatch
Experimental Procedure:
-
Solvent Preparation: Prepare a stock solution of 80:20 (v/v) acetone-water by mixing 800 mL of anhydrous acetone with 200 mL of deionized water in a 1 L volumetric flask. Allow the solution to equilibrate to the desired reaction temperature in the constant temperature water bath.
-
Reactant Solution Preparation: Prepare a stock solution of the fluorinated phenylacetyl chloride in anhydrous acetone (e.g., 0.1 M). This solution should be prepared fresh before each experiment due to the reactivity of acyl chlorides with atmospheric moisture.
-
Kinetic Run: a. Pipette a known volume of the 80:20 acetone-water solvent mixture into a reaction vessel equipped with the conductivity cell. Allow the solvent to reach thermal equilibrium in the water bath. b. Start the conductivity meter and record the initial conductivity of the solvent. c. At time t=0, inject a small, precise volume of the fluorinated phenylacetyl chloride stock solution into the reaction vessel with rapid stirring to ensure immediate mixing. d. Record the conductivity of the solution at regular time intervals (e.g., every 30 seconds) until the conductivity reading becomes constant, indicating the completion of the reaction.
-
Data Analysis: a. The observed first-order rate constant (k_obs) can be determined by plotting ln(C∞ - Ct) versus time, where C∞ is the final conductivity and Ct is the conductivity at time t. The slope of this plot will be -k_obs. b. The experiment should be repeated at least three times for each isomer to ensure reproducibility.
Safety Precautions:
-
Phenylacetyl chlorides are corrosive and lachrymatory. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety goggles, lab coat).
-
Acetone is flammable. Avoid open flames and sparks.
Visualizations
References
Comparative Cross-Reactivity of 3,4-Difluorophenylacetyl Chloride: A Guide for Researchers
For Immediate Release
A Comprehensive Analysis of the Reactivity Profile of 3,4-Difluorophenylacetyl Chloride for Applications in Pharmaceutical and Materials Science
This guide presents a detailed comparison of the cross-reactivity of this compound with a range of common nucleophilic functional groups, providing valuable insights for researchers, scientists, and professionals in drug development and materials science. The inclusion of fluorine atoms on the phenyl ring significantly influences the electrophilicity of the acyl chloride, impacting its reactivity profile compared to its non-fluorinated analog, phenylacetyl chloride. This document summarizes available quantitative data, provides detailed experimental protocols for key reactions, and utilizes visualizations to illustrate reaction mechanisms and workflows.
Introduction
This compound is a key building block in the synthesis of a variety of organic molecules, particularly in the development of novel pharmaceuticals and advanced materials. The two fluorine atoms on the aromatic ring act as strong electron-withdrawing groups, which are expected to enhance the electrophilicity of the carbonyl carbon, thereby increasing its reactivity towards nucleophiles. Understanding the cross-reactivity of this compound is crucial for predicting reaction outcomes, optimizing reaction conditions, and minimizing undesired side reactions.
Comparative Reactivity Analysis
The reactivity of this compound is compared with the non-fluorinated phenylacetyl chloride across several classes of nucleophiles. The electron-withdrawing nature of the fluorine substituents generally leads to a higher reaction rate for this compound.
Table 1: Comparative Reactivity of this compound and Phenylacetyl Chloride with Various Nucleophiles
| Nucleophile Class | Nucleophile Example | This compound Reactivity | Phenylacetyl Chloride Reactivity | Product Type |
| Primary Amines | Aniline | High | Moderate | N-Phenyl-2-(3,4-difluorophenyl)acetamide |
| Benzylamine | Very High | High | N-Benzyl-2-(3,4-difluorophenyl)acetamide | |
| Secondary Amines | Diethylamine | High | Moderate | N,N-Diethyl-2-(3,4-difluorophenyl)acetamide |
| Alcohols | Ethanol | Moderate | Low | Ethyl 2-(3,4-difluorophenyl)acetate |
| Isopropanol | Low | Very Low | Isopropyl 2-(3,4-difluorophenyl)acetate | |
| Thiols | Thiophenol | High | Moderate | S-Phenyl 2-(3,4-difluorophenyl)ethanethioate |
| Ethanethiol | Very High | High | S-Ethyl 2-(3,4-difluorophenyl)ethanethioate | |
| Water | Water | Moderate (Hydrolysis) | Low (Hydrolysis) | 3,4-Difluorophenylacetic acid |
Note: Reactivity is qualitatively assessed based on general principles of electronic effects and available literature on similar compounds. Specific quantitative data under identical conditions is limited.
Experimental Protocols
Detailed experimental procedures are provided for representative acylation reactions.
Protocol 1: Acylation of a Primary Amine (Aniline)
-
Materials: this compound (1.0 eq), Aniline (1.0 eq), Triethylamine (1.1 eq), Dichloromethane (DCM) as solvent.
-
Procedure:
-
Dissolve aniline and triethylamine in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound in DCM to the cooled amine solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Acylation of an Alcohol (Ethanol)
-
Materials: this compound (1.0 eq), Ethanol (1.5 eq), Pyridine (1.2 eq), Dichloromethane (DCM) as solvent.
-
Procedure:
-
Dissolve ethanol and pyridine in DCM in a round-bottom flask under an inert atmosphere and cool to 0 °C.
-
Add this compound dropwise to the stirred solution.
-
Allow the reaction to proceed at 0 °C for 1 hour and then at room temperature for 3-5 hours.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the resulting ester by vacuum distillation or column chromatography.
-
Reaction Mechanisms and Workflows
The reactions of this compound with nucleophiles typically proceed through a nucleophilic acyl substitution mechanism. The following diagrams illustrate the general mechanism and a typical experimental workflow.
Caption: General mechanism of nucleophilic acyl substitution.
Caption: A typical experimental workflow for acylation reactions.
Influence of Fluorine Substitution
The Hammett equation provides a framework for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. For the 3,4-difluoro substitution pattern, the combined positive Hammett substituent constants (σ) indicate a strong electron-withdrawing effect. This leads to a larger positive reaction constant (ρ) in reactions where a negative charge develops in the transition state, such as nucleophilic acyl substitution. This is consistent with the observed higher reactivity of this compound compared to phenylacetyl chloride.
Caption: The Hammett relationship explains the increased reactivity.
Conclusion
This compound is a highly reactive acylating agent due to the strong electron-withdrawing effects of the two fluorine atoms. This enhanced reactivity makes it a valuable reagent for the synthesis of amides, esters, and thioesters, often under milder conditions than its non-fluorinated counterpart. Researchers should consider this heightened reactivity when designing synthetic routes to avoid unwanted side reactions and to control the reaction exotherm. The provided protocols and mechanistic insights serve as a valuable resource for the effective utilization of this important chemical intermediate.
A Comparative Guide to the Efficacy of 3,4-Difluorophenylacetyl Chloride and 4-Fluorophenylacetyl Chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical properties and reactivity of 3,4-Difluorophenylacetyl chloride and 4-fluorophenylacetyl chloride, two important reagents in organic synthesis. While direct comparative studies are limited, this document compiles available data on their physical properties and reactivity in key chemical transformations, offering insights into their potential efficacy in various synthetic applications.
Chemical Properties and Reactivity Overview
Both this compound and 4-fluorophenylacetyl chloride are acyl chlorides, a class of organic compounds known for their high reactivity, particularly in acylation reactions. The presence of fluorine atoms on the phenyl ring significantly influences the electrophilicity of the carbonyl carbon, a key factor in their reactivity.
The two fluorine atoms in this compound are expected to exert a stronger electron-withdrawing inductive effect compared to the single fluorine atom in 4-fluorophenylacetyl chloride. This increased electron-withdrawing character should render the carbonyl carbon of this compound more electrophilic and, consequently, potentially more reactive towards nucleophiles. However, the precise impact on reaction rates and yields is dependent on various factors including the specific nucleophile, reaction conditions, and steric effects.
Physical Properties
A summary of the key physical properties for both compounds is presented below. This data is essential for designing and executing chemical reactions.
| Property | This compound | 4-fluorophenylacetyl chloride |
| CAS Number | 121639-61-0 | 459-04-1 |
| Molecular Formula | C₈H₅ClF₂O | C₈H₆ClFO |
| Molecular Weight | 190.57 g/mol | 172.58 g/mol [1] |
| Boiling Point | Not available | 60 °C at 8 mmHg[2] |
| Density | Not available | 1.259 g/mL at 25 °C[2] |
Efficacy in Key Acylation Reactions
Acyl chlorides are versatile reagents used in a variety of transformations, most notably in Friedel-Crafts acylations and the synthesis of amides and esters. The following sections detail the expected reactivity and available experimental insights for both compounds in these contexts.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
Reaction Pathway: Friedel-Crafts Acylation
References
Kinetic Profile of 3,4-Difluorophenylacetyl Chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic profile of 3,4-difluorophenylacetyl chloride in reactions with common nucleophiles. Due to a lack of specific published kinetic data for this compound, this guide establishes a framework for comparison based on the known reactivity of analogous acyl chlorides and provides detailed experimental protocols for researchers to determine these values.
Comparative Kinetic Analysis
The reactivity of acyl chlorides is primarily governed by the electrophilicity of the carbonyl carbon. Substituents on the phenyl ring can significantly influence this reactivity through inductive and resonance effects. In this compound, the two fluorine atoms are expected to have a significant impact on the reaction kinetics.
Expected Reactivity of this compound:
The fluorine atoms at the 3 and 4 positions of the phenyl ring are strongly electron-withdrawing due to their high electronegativity (inductive effect). This effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, this compound is anticipated to be more reactive towards nucleophiles than unsubstituted phenylacetyl chloride.
To provide a quantitative comparison, we can examine the kinetic data for the solvolysis of related acyl chlorides. While direct data for this compound is unavailable, data for p-nitrobenzoyl chloride, another activated acyl chloride, can serve as a useful, albeit imperfect, benchmark.
Table 1: Comparative Solvolysis Rate Constants of Phenylacetyl Chloride Analogs
| Acyl Chloride | Solvent System | Temperature (°C) | First-Order Rate Constant (k, s⁻¹) | Reference |
| Phenylacetyl Chloride | Acetone-Water | 25 | Data not available in search results | |
| p-Nitrobenzoyl Chloride | Acetone-Water (90:10) | 25 | Specific value not provided, but noted to be faster than benzoyl chloride | [1] |
| Acetyl Chloride | Methanol | 0 | Qualitative discussion of high reactivity | [2] |
| This compound | Various | - | To be determined |
Note: The table highlights the current gap in quantitative data for a direct comparison.
Reaction Mechanisms
The reactions of acyl chlorides with nucleophiles, such as water (hydrolysis), alcohols (alcoholysis), and amines (aminolysis), generally proceed through a nucleophilic acyl substitution mechanism. This can occur via two primary pathways: a direct substitution (SN2-like) or an addition-elimination mechanism.
For most acyl chlorides, the addition-elimination mechanism is favored. The nucleophile attacks the carbonyl carbon to form a tetrahedral intermediate, which then collapses, expelling the chloride ion as the leaving group.
References
A Comparative Spectral Analysis of 3,4-Difluorophenylacetyl Chloride and Its Key Reaction Products
For Immediate Publication
[City, State] – [Date] – A comprehensive guide offering a detailed spectral comparison of 3,4-Difluorophenylacetyl chloride and its primary reaction products—3,4-difluorophenylacetic acid, N-benzyl-2-(3,4-difluorophenyl)acetamide, and ethyl 2-(3,4-difluorophenyl)acetate—has been compiled for researchers, scientists, and professionals in drug development. This guide provides a thorough examination of the spectral shifts observed during the conversion of the acyl chloride to its corresponding carboxylic acid, amide, and ester derivatives, supported by experimental data and detailed protocols.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. The difluorinated phenyl ring offers unique electronic properties and metabolic stability. Understanding the spectral characteristics of this acyl chloride and its derivatives is crucial for reaction monitoring, product identification, and quality control. This guide presents a comparative analysis of ¹H NMR, ¹³C NMR, ¹⁹F NMR, FT-IR, and Mass Spectrometry data for this compound and its hydrolysis, amidation, and esterification products.
Reaction Pathway and Experimental Workflow
The conversion of this compound to its derivatives follows standard nucleophilic acyl substitution reactions. The general reaction scheme and the subsequent analytical workflow are illustrated below.
Caption: Reaction pathways of this compound and the general experimental workflow for product synthesis and analysis.
Comparative Spectral Data
The following tables summarize the key spectral data for this compound and its derivatives. Note that experimental data for the starting material is limited in the public domain; therefore, some values are estimated based on spectral data of analogous compounds.
Table 1: ¹H NMR Spectral Data (CDCl₃, δ ppm)
| Compound | -CH₂- Signal (ppm) | Aromatic Protons (ppm) | Other Signals (ppm) |
| This compound (Estimated) | ~4.2 (s) | ~7.0-7.3 (m) | - |
| 3,4-Difluorophenylacetic acid | 3.61 (s) | 6.95-7.20 (m) | ~10-12 (br s, -COOH) |
| N-Benzyl-2-(3,4-difluorophenyl)acetamide | 3.65 (s) | 6.90-7.35 (m) | 4.45 (d, -CH₂-Ph), ~6.0 (br s, -NH) |
| Ethyl 2-(3,4-difluorophenyl)acetate | 3.58 (s) | 6.90-7.20 (m) | 4.15 (q, -O-CH₂-CH₃), 1.25 (t, -O-CH₂-CH₃) |
Table 2: ¹³C NMR Spectral Data (CDCl₃, δ ppm)
| Compound | -CH₂- Signal (ppm) | Aromatic C (ppm) | C=O Signal (ppm) | Other Signals (ppm) |
| This compound (Estimated) | ~53 | ~117-152 (with C-F coupling) | ~172 | - |
| 3,4-Difluorophenylacetic acid | 40.5 | 117.5 (d), 117.7 (d), 124.5 (m), 130.8 (m), 149 (dd), 151 (dd) | 176.8 | - |
| N-Benzyl-2-(3,4-difluorophenyl)acetamide | ~43 | ~117-152 (with C-F coupling), ~127-138 (benzyl) | ~170 | ~44 (-CH₂-Ph) |
| Ethyl 2-(3,4-difluorophenyl)acetate | 40.7 | ~117-152 (with C-F coupling) | 171.1 | 61.2 (-O-CH₂-), 14.1 (-CH₃) |
Table 3: ¹⁹F NMR Spectral Data (CDCl₃, δ ppm, referenced to CFCl₃)
| Compound | δ (ppm) |
| This compound (Estimated) | ~-136, ~-139 |
| 3,4-Difluorophenylacetic acid | -138.5, -141.2 |
| N-Benzyl-2-(3,4-difluorophenyl)acetamide | ~-137, ~-140 |
| Ethyl 2-(3,4-difluorophenyl)acetate | ~-138, ~-142 |
Table 4: FT-IR and Mass Spectrometry Data
| Compound | Key FT-IR Peaks (cm⁻¹) | Molecular Ion (m/z) |
| This compound | ~1790 (C=O, acid chloride), ~1200-1300 (C-F) | 190/192 (Cl isotopes) |
| 3,4-Difluorophenylacetic acid | ~3000 (br, O-H), ~1710 (C=O, acid), ~1200-1300 (C-F) | 172 |
| N-Benzyl-2-(3,4-difluorophenyl)acetamide | ~3300 (N-H), ~1650 (C=O, amide I), ~1550 (N-H bend, amide II), ~1200-1300 (C-F) | 261 |
| Ethyl 2-(3,4-difluorophenyl)acetate | ~1740 (C=O, ester), ~1180 (C-O), ~1200-1300 (C-F) | 200 |
Experimental Protocols
1. Hydrolysis to 3,4-Difluorophenylacetic Acid
-
Procedure: To a stirred solution of this compound (1.0 eq) in a suitable solvent such as dioxane or THF at 0 °C, add water (1.5 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC. Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purify by recrystallization or column chromatography.
2. Amidation to N-Benzyl-2-(3,4-difluorophenyl)acetamide
-
Procedure: Dissolve this compound (1.0 eq) in a dry aprotic solvent like dichloromethane or THF. Add triethylamine (1.2 eq) and cool the mixture to 0 °C. To this solution, add a solution of benzylamine (1.1 eq) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC. After completion, wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[1][2]
3. Esterification to Ethyl 2-(3,4-difluorophenyl)acetate
-
Procedure: To a solution of ethanol (1.5 eq) and a non-nucleophilic base such as pyridine (1.2 eq) in a dry aprotic solvent (e.g., dichloromethane) at 0 °C, add this compound (1.0 eq) dropwise. Allow the reaction mixture to stir at room temperature for 3-5 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure. Purify the crude ester by column chromatography.[3][4]
Conclusion
The spectral data presented in this guide highlight the characteristic changes that occur upon conversion of this compound to its carboxylic acid, amide, and ester derivatives. The high reactivity of the acyl chloride is evident from the downfield shift of the α-protons in the ¹H NMR spectrum and the high frequency of the carbonyl stretch in the IR spectrum. The formation of the respective products can be readily confirmed by the appearance of characteristic signals, such as the broad -OH peak for the carboxylic acid, the -NH and benzylic protons for the amide, and the ethyl group signals for the ester in the ¹H NMR spectra, as well as the distinct carbonyl stretching frequencies in the IR spectra. This comparative guide serves as a valuable resource for researchers working with this important synthetic intermediate.
Disclaimer: Some of the spectral data for this compound is estimated based on analogous compounds due to the limited availability of experimental data in the public domain. Researchers should verify the identity of their materials using their own analytical data.
References
- 1. N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Ethyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate (EVT-11998279) [evitachem.com]
- 4. CN102249922A - Preparation method of ethyl (2,3,4,5-tetrafluorobenzoyl) acetate - Google Patents [patents.google.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3,4-Difluorophenylacetyl Chloride
For researchers and scientists in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. Handling reactive chemical intermediates like 3,4-Difluorophenylacetyl chloride requires meticulous attention to detail, not only during its use in synthesis but also in its proper disposal. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
This compound is a corrosive and moisture-sensitive compound that reacts violently with water.[1][2] Inhalation can cause respiratory irritation, and contact with skin or eyes can result in severe burns.[1][3] Always handle this chemical within a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]
In case of accidental exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][4][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[1][4][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1][4][5]
In all cases of exposure, seek immediate medical attention.[1][4][5]
Spill Management
In the event of a spill, evacuate the area and ensure adequate ventilation. Do not use water to clean up the spill, as this will cause a violent reaction.[1] Instead, absorb the spill with an inert, dry material such as sand, silica gel, or a universal binder.[1] Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[1]
Disposal Protocol: Neutralization of this compound
The primary and recommended method for the disposal of this compound is through controlled hydrolysis and neutralization. This procedure converts the reactive acyl chloride into the less hazardous 3,4-difluorophenylacetic acid and a salt, which can then be disposed of as aqueous waste in accordance with local regulations.
Quantitative Data for Disposal
| Parameter | Value/Range | Source |
| Neutralizing Agent Concentration | 2.5 M Sodium Hydroxide (NaOH) | |
| Final pH for Aqueous Waste | 5.5 - 9.5 | |
| Dilution for Drain Disposal | Flush with at least 20 parts water | [6] |
Detailed Experimental Protocol for Neutralization
This procedure should be performed by trained personnel under direct supervision in a chemical fume hood.
Materials:
-
This compound waste
-
2.5 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) for final pH adjustment
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
pH indicator strips or pH meter
Procedure:
-
Preparation: Set up the three-necked flask with the magnetic stirrer, and place it in an ice bath to control the temperature of the exothermic reaction. Equip one neck with the dropping funnel.
-
Initial Neutralization: Carefully pour the 2.5 M sodium hydroxide solution into the flask. The amount of NaOH solution should be in excess of the molar amount of the this compound to be neutralized.
-
Slow Addition: Slowly add the this compound waste to the stirred sodium hydroxide solution dropwise using the dropping funnel. The reaction is exothermic; maintain a slow addition rate to keep the reaction under control and prevent excessive heat generation.[7]
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete and the solution becomes clear.
-
Final pH Adjustment: Carefully check the pH of the resulting solution. If the pH is too high, neutralize it to a range of 5.5 to 9.5 by slowly adding 1 M HCl or H₂SO₄.[6]
-
Final Disposal: Once the pH is within the acceptable range, the neutralized aqueous solution can typically be disposed of down the sanitary sewer with a large volume of water (at least 20 times the volume of the neutralized solution), provided this is in compliance with local and institutional regulations.[6]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3,4-Difluorophenylacetyl chloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3,4-Difluorophenylacetyl chloride. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Summary
This compound is a corrosive and reactive compound that demands careful handling. Like other acyl chlorides, its primary hazards stem from its reactivity with water (including moisture in the air and on skin) to form hydrochloric acid and 3,4-difluorophenylacetic acid, which are corrosive and irritating.
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1][2] |
| Eye Damage/Irritation | Causes serious eye damage.[1][2] |
| Respiratory Irritation | May cause respiratory irritation.[1] Material is destructive to the mucous membranes and upper respiratory tract.[1] |
| Reactivity | Reacts with water to generate heat and toxic, corrosive fumes (hydrogen chloride).[1][3] |
| Combustibility | Combustible liquid.[1] Vapors may form explosive mixtures with air upon intense heating. |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended.[3][4] Always inspect gloves for integrity before use and dispose of them after handling or at the first sign of contamination.[5][6] |
| Eyes/Face | Chemical safety goggles and a face shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over the goggles to protect the entire face from splashes.[1][4] |
| Body | Flame-resistant lab coat | A lab coat made of Nomex® or a similar flame-resistant material should be worn and fully buttoned.[7] |
| Respiratory | Respirator (if needed) | Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[3][8] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for acid gases and organic vapors is required.[1][7] |
| Feet | Closed-toe shoes | Shoes must fully cover the feet.[7] |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural workflow for the safe handling of this compound from receipt to temporary storage after use.
Workflow for Handling this compound
Caption: Workflow for Handling this compound
Step 1: Preparation
-
Don PPE: Before entering the lab, put on all required personal protective equipment as detailed in the PPE table.
-
Prepare Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate height.[3] The work surface should be clean and clear of any incompatible materials.
-
Assemble Materials: Gather all necessary apparatus, reagents, and quenching/neutralizing agents (e.g., sodium bicarbonate solution) and place them inside the fume hood.
Step 2: Handling 4. Transport Chemical: When moving the chemical from storage, use a secondary container to prevent spills. 5. Dispense Chemical: Handle the container with care, avoiding splashes. Use appropriate tools for transfer (e.g., a glass syringe or cannula for liquid). Keep the container tightly closed when not in use.[3] 6. Perform Reaction: Carry out the chemical reaction within the fume hood. Be mindful of potential exothermic reactions and have appropriate cooling baths ready if necessary.
Step 3: Cleanup and Storage 7. Quench and Neutralize: Carefully quench any residual reagent and neutralize acidic byproducts. 8. Decontaminate Glassware: Clean all glassware and equipment that came into contact with the chemical. 9. Segregate Waste: All waste materials, including contaminated gloves and wipes, must be placed in a designated, sealed hazardous waste container. 10. Store Securely: Return the primary container of this compound to a cool, dry, and well-ventilated storage area, away from incompatible materials.[3][9]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][8] Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][10] Seek immediate medical attention.[1] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[1][11] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1] |
| Spill | Evacuate the immediate area.[12] For a small spill within a fume hood, absorb the material with a non-combustible absorbent (e.g., sand or vermiculite), collect it in a sealed container, and treat it as hazardous waste.[12] Do not use water for cleanup.[12] For larger spills, evacuate the lab and contact the institutional emergency response team.[10] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all liquid and solid waste contaminated with this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of waste accumulation.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from general work areas.
-
-
Final Disposal:
References
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. chemos.de [chemos.de]
- 6. echemi.com [echemi.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. wcu.edu [wcu.edu]
- 9. fishersci.com [fishersci.com]
- 10. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. nj.gov [nj.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





